Product packaging for 4-Acetyl-2-methyl-2H-indazole(Cat. No.:CAS No. 1159511-27-9)

4-Acetyl-2-methyl-2H-indazole

Cat. No.: B1519945
CAS No.: 1159511-27-9
M. Wt: 174.2 g/mol
InChI Key: SZIZXIWWAVDLEP-UHFFFAOYSA-N
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Description

4-Acetyl-2-methyl-2H-indazole (CAS 1159511-27-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of novel bioactive molecules. It features the indazole heterocyclic system, a privileged scaffold in pharmaceutical development due to its widespread biological activities . The specific 2H-indazole tautomer, characterized by the methyl group on the nitrogen at the 2-position, is of particular value as this regiochemistry is frequently targeted in drug design for its distinct electronic properties and interaction profiles . The acetyl substituent at the 4-position provides a reactive handle for further synthetic elaboration, enabling researchers to create diverse libraries of derivatives. Indazole-based compounds have demonstrated a broad spectrum of pharmacological activities in research, including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-Parkinson's properties . Marketed drugs containing the indazole core, such as the anticancer agents Pazopanib and Axitinib, the antiemetic Granisetron, and the anti-inflammatory Benzydamine, validate the therapeutic relevance of this scaffold . This compound is specifically designed for use in research and development activities, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new mechanism-of-action pathways. It is supplied as a high-purity material for laboratory research purposes only. Chemical Identifiers: CAS Number: 1159511-27-9 MDL Number: MFCD11869770 Molecular Formula: C 10 H 10 N 2 O Molecular Weight: 174.20 g/mol This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1519945 4-Acetyl-2-methyl-2H-indazole CAS No. 1159511-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylindazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O/c1-7(13)8-4-3-5-10-9(8)6-12(2)11-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIZXIWWAVDLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=NN(C=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292073
Record name 1-(2-Methyl-2H-indazol-4-yl)ethanone
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-27-9
Record name 1-(2-Methyl-2H-indazol-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-2H-indazol-4-yl)ethanone
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Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Acetyl-2-methyl-2H-indazole: Properties, Synthesis, and Applications

Indazoles are bicyclic heteroaromatic compounds that have garnered immense interest in medicinal chemistry and materials science.[1] This privileged scaffold, consisting of a benzene ring fused to a pyrazole ring, exists in two principal tautomeric forms: the more thermodynamically stable 1H-indazole and the less common 2H-indazole.[1][2] The unique electronic properties and structural rigidity of the indazole nucleus make it a key pharmacophore in numerous clinically approved drugs, including the anti-cancer agents pazopanib and niraparib, and the antiemetic granisetron.[3] These compounds demonstrate a vast spectrum of biological activities, functioning as potent kinase inhibitors, anti-inflammatory agents, and antiprotozoals.[4][5]

Within this important class of molecules, this compound (CAS No. 1159511-27-9) emerges as a particularly valuable synthetic intermediate. The 2-methyl substitution locks the tautomeric form, providing a stable and predictable core, while the acetyl group at the 4-position serves as a versatile chemical handle for further molecular elaboration. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this key building block.

Physicochemical and Structural Properties

This compound is a solid compound at room temperature.[6] Its fundamental properties are summarized in the table below. Specific experimental data such as melting point and solubility are not widely reported in publicly available literature, which is common for specialized chemical building blocks.

PropertyValueSource(s)
CAS Number 1159511-27-9[6]
Molecular Formula C₁₀H₁₀N₂O[6]
Molecular Weight 174.20 g/mol [6]
Synonyms 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one, 4-Ethanoyl-2-methyl-2H-indazole[6]
Physical Form Solid[6]
Purity Typically ≥95%[6]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N-methyl group (N-CH₃) would appear as a sharp singlet, likely in the range of δ 3.8-4.2 ppm. The acetyl methyl group (CO-CH₃) would also be a singlet, shifted slightly downfield to approximately δ 2.6-2.8 ppm. The aromatic region would display three protons corresponding to the indazole ring. Based on the substitution pattern, one would expect a doublet of doublets (or triplet) for H6 and two doublets for H5 and H7, with chemical shifts typically between δ 7.0 and 8.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by ten distinct signals. The N-methyl carbon is anticipated around δ 35-40 ppm, while the acetyl methyl carbon would be found near δ 25-30 ppm. The carbonyl carbon (C=O) would exhibit a characteristic downfield shift to δ 195-200 ppm. The remaining signals would correspond to the eight carbons of the bicyclic indazole core, with chemical shifts in the aromatic region (δ 110-150 ppm).[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, expected in the region of 1670-1690 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the methyl and aromatic groups (around 2900-3100 cm⁻¹) and C=C/C=N stretching vibrations from the aromatic indazole ring (1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 174. A prominent fragment would be the [M-15]⁺ peak at m/z = 159, corresponding to the loss of a methyl radical from the acetyl group. Another expected fragmentation would be the loss of the entire acetyl group ([M-43]⁺) at m/z = 131, resulting in the 2-methyl-2H-indazolyl cation.

Synthesis and Mechanistic Considerations

The synthesis of this compound requires a regioselective approach to introduce the acetyl group onto the pre-formed 2-methyl-2H-indazole core. The most direct and logical strategy is a Friedel-Crafts acylation reaction.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The indazole ring system is an electron-rich heterocycle capable of undergoing electrophilic aromatic substitution.[2] Friedel-Crafts acylation, a classic method for installing acyl groups on aromatic rings, is a suitable choice.[11] The reaction involves activating an acylating agent (e.g., acetyl chloride or acetic anhydride) with a Lewis acid (e.g., AlCl₃, FeCl₃) to generate a highly electrophilic acylium ion, which then attacks the aromatic ring.

The key challenge in this synthesis is controlling the regioselectivity. Acylation of the parent 2H-indazole could potentially occur at several positions on the benzene ring. However, the 4- and 6-positions are often electronically favored. The specific isomer obtained can depend on the reaction conditions and the Lewis acid used.

Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start1 2-Methyl-2H-indazole Reaction Friedel-Crafts Acylation Start1->Reaction Start2 Acetyl Chloride / Acetic Anhydride Start2->Reaction Start3 Lewis Acid (e.g., AlCl₃) Start3->Reaction Workup Quenching (e.g., ice-water) Reaction->Workup Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Reaction Setup

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) and a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Cool the suspension to 0 °C in an ice bath. Causality: This exothermic reaction must be cooled to prevent uncontrolled side reactions and degradation of the starting material.

  • Step 2: Addition of Reagents

    • In a separate flask, dissolve 2-methyl-2H-indazole (1.0 equivalent) in the same anhydrous solvent.

    • Add acetyl chloride (1.2 equivalents) to the dropping funnel.

    • Slowly and simultaneously add the 2-methyl-2H-indazole solution and the acetyl chloride to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. Causality: Slow, simultaneous addition ensures the formation of the acylium ion in the presence of the substrate, maximizing the desired reaction rate over potential side reactions.

  • Step 3: Reaction Progression

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 4: Work-up and Isolation

    • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Causality: This step quenches the reaction by hydrolyzing the Lewis acid and protonating any basic species, facilitating separation.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and filter.

  • Step 5: Purification

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate this compound. The separation of potential isomers, such as the 6-acetyl derivative, is critical at this stage.[12]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for chemical diversification. The acetyl group is a versatile functional group that serves as a key branching point for the synthesis of a wide array of derivatives.

Derivatization Pathways cluster_reactions Key Transformations cluster_products Derivative Classes Start 4-Acetyl-2-methyl- 2H-indazole Reduction Reduction (e.g., NaBH₄) Start->Reduction [H] Oxidation Baeyer-Villiger Oxidation Start->Oxidation [O] Condensation Condensation (e.g., Aldol) Start->Condensation ArCHO, base Halogenation α-Halogenation (e.g., NBS) Start->Halogenation X⁺ Alcohol Secondary Alcohol Reduction->Alcohol Ester Aryl Ester Oxidation->Ester Chalcone Chalcone Analogs Condensation->Chalcone HaloKetone α-Haloketone Halogenation->HaloKetone

Caption: Synthetic utility of the 4-acetyl group for diversification.

  • Reduction: The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in esterification or etherification reactions.

  • Oxidation: A Baeyer-Villiger oxidation using a peroxy acid (e.g., m-CPBA) can convert the acetyl group into an acetate ester, providing access to 4-hydroxy-2-methyl-2H-indazole derivatives after hydrolysis.

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can participate in various carbon-carbon bond-forming reactions, such as aldol or Claisen-Schmidt condensations with aldehydes, to generate complex chalcone-like structures.

  • Formation of Heterocycles: The ketone can be condensed with reagents like hydrazine or hydroxylamine to form hydrazones and oximes, respectively. These can be starting points for constructing new fused heterocyclic rings.

Applications in Medicinal Chemistry and Drug Discovery

Given the established importance of the indazole scaffold, this compound is a highly attractive starting material for drug discovery programs. Its utility stems from its role as a rigid scaffold upon which diverse pharmacophoric features can be installed via the acetyl handle.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds in the adenine-binding pocket of ATP. The 2-methyl-2H-indazole core is an excellent bioisostere of adenine. The 4-position points towards the solvent-exposed region of the kinase, making it an ideal attachment point for side chains designed to confer potency and selectivity.

  • Intermediate for Complex Heterocycles: The derivatization pathways described above allow for the rapid assembly of libraries of related compounds. For example, α-haloketone derivatives can be used in Hantzsch-type reactions to build new thiazole or imidazole rings, creating more complex polycyclic systems with novel biological profiles.

  • Fragment-Based Drug Design (FBDD): The molecule itself is a valuable fragment for FBDD screening campaigns. Its size, complexity, and functionality are well-suited for identifying initial low-affinity hits against protein targets, which can then be elaborated into more potent leads.

Conclusion

This compound is a strategically important molecule that combines the proven biological relevance of the 2H-indazole core with the synthetic versatility of an acetyl functional group. While detailed physicochemical data remains sparse, its chemical properties can be reliably inferred from established principles and related structures. Its synthesis, achievable through regioselective Friedel-Crafts acylation, provides access to a building block with significant potential. For researchers in medicinal chemistry and drug discovery, this compound represents a valuable starting point for the development of novel therapeutics, enabling the rapid diversification of a privileged scaffold to explore new chemical space and address challenging biological targets.

References

1-(2-Methyl-2H-indazol-4-yl)ethan-1-one synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug discovery. The 2H-indazole scaffold is a privileged structure in numerous pharmacologically active compounds, making the development of efficient and regioselective synthetic routes to its derivatives a critical endeavor. This document outlines a multi-step synthesis beginning from a readily accessible 4-substituted 1H-indazole, proceeding through key transformations including a Sandmeyer reaction, a regioselective N-methylation, and a Grignard reaction. The causality behind crucial experimental choices, particularly for achieving the desired N2-methylation, is discussed in detail to provide field-proven insights for drug development professionals.

Introduction: The Significance of Substituted 2H-Indazoles

Indazoles are bicyclic aromatic heterocycles that exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. Of these, the 1H- and 2H-isomers are the most common and stable. The indazole nucleus is considered a bioisostere of indole and is a core structural motif in a wide array of pharmaceutical agents with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

The specific substitution pattern on the indazole ring, including the position of N-alkylation, is paramount in determining the molecule's interaction with biological targets. The 2-alkyl-2H-indazole isomer, in particular, is a key component in several important kinase inhibitors. Consequently, synthetic strategies that allow for precise and predictable control over regioselectivity are in high demand. This guide focuses on the synthesis of 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one, a valuable building block for the elaboration of more complex molecular architectures.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the late-stage introduction of the acetyl group and regioselective methylation of the indazole core. The most robust pathway involves disconnecting the molecule at the C-N (Grignard addition) and N-CH₃ bonds.

This leads to a key intermediate, 4-cyano-2-methyl-2H-indazole . Further deconstruction via demethylation points to 4-cyano-1H-indazole . This intermediate can be accessed from 4-amino-1H-indazole through a well-established Sandmeyer reaction. This multi-step approach allows for precise control at each stage of the synthesis.

retrosynthesis target 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one int1 4-Cyano-2-methyl-2H-indazole target->int1 C-C bond formation (Grignard Reaction) int2 4-Cyano-1H-indazole int1->int2 N-Methylation start 4-Amino-1H-indazole int2->start N -> CN conversion (Sandmeyer Reaction)

Caption: Retrosynthetic pathway for 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one.

Elucidation of the Synthetic Pathway

The chosen forward synthesis is a robust four-step process designed for maximal control over regiochemistry and functional group compatibility.

Step 1: Synthesis of 4-Amino-1H-indazole

The synthesis of the indazole core is the foundational step. While numerous methods exist for constructing the indazole ring, a common approach begins with appropriately substituted anilines or aminobenzophenones. For instance, a metal-free synthesis of substituted 1H-indazoles can be achieved from readily available 2-aminophenyl ketoximes, which undergo intramolecular electrophilic amination.[1] The synthesis of the parent 1H-indazole via the nitrosation of N-acetyl-o-toluidine is a classic and well-documented procedure.[2] For the purpose of this guide, we will consider 4-amino-1H-indazole as a commercially available or readily synthesized starting material.

Step 2: Sandmeyer Reaction for 4-Cyano-1H-indazole

The conversion of an aromatic amino group into a nitrile via a diazonium salt intermediate is a cornerstone of synthetic organic chemistry known as the Sandmeyer reaction.[3] This transformation is highly efficient for introducing a cyano group, which serves as a versatile handle for subsequent reactions.

  • Mechanism Insight: The reaction proceeds by treating the primary aromatic amine (4-amino-1H-indazole) with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide salt. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts the cyanide group from the copper complex to yield the final product, 4-cyano-1H-indazole.[4][5]

sandmeyer_reaction cluster_0 Diazotization cluster_1 Cyanation 4-Amino-1H-indazole 4-Amino-1H-indazole Indazole-4-diazonium salt Indazole-4-diazonium salt 4-Amino-1H-indazole->Indazole-4-diazonium salt NaNO₂, HCl 0-5 °C 4-Cyano-1H-indazole 4-Cyano-1H-indazole Indazole-4-diazonium salt->4-Cyano-1H-indazole CuCN

Caption: Workflow for the Sandmeyer conversion of 4-amino-1H-indazole.

Step 3: Regioselective N-Methylation of 4-Cyano-1H-indazole

The methylation of the indazole nitrogen presents a significant regiochemical challenge, as it can occur at either the N1 or N2 position, yielding a mixture of isomers. Achieving high selectivity for the desired 2-methyl-2H-indazole is critical.

  • Expertise & Causality: The regioselectivity of indazole alkylation is governed by a delicate interplay of kinetic and thermodynamic control.

    • Thermodynamic Control: Alkylation under conditions that allow for equilibration, such as using a strong base like sodium hydride (NaH) in an aprotic solvent like THF, typically favors the formation of the more thermodynamically stable N1-alkylated product.[6]

    • Kinetic Control: To obtain the kinetically favored N2-isomer, conditions that prevent equilibration are necessary. This is often achieved using milder bases and specific methylating agents. For example, using dimethyl carbonate with a base like triethylenediamine (DABCO) in DMF has been shown to effectively produce the N2-methylated isomer.[7] The choice of methylating agent itself can also influence the outcome, with reagents like methyl iodide sometimes leading to mixtures, while others may offer higher selectivity.[8]

For the synthesis of 4-cyano-2-methyl-2H-indazole , employing kinetically controlled conditions is the validated approach.

Step 4: Grignard Reaction for 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one

The final step involves the conversion of the nitrile functional group into the target acetyl group. The Grignard reaction is a classic and highly reliable method for this transformation.

  • Mechanism Insight: The reaction involves the nucleophilic attack of the Grignard reagent, methylmagnesium bromide (CH₃MgBr), on the electrophilic carbon of the nitrile. This forms a magnesium salt of an imine. Subsequent acidic workup hydrolyzes this intermediate to the corresponding ketone.[9] It is crucial to perform this reaction under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by even trace amounts of water.[9] The use of solvents like 2-methyl-THF can sometimes offer improved chemoselectivity and yield compared to traditional THF.[10]

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of 4-Cyano-1H-indazole (Sandmeyer Reaction)
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (1.0 eq)
4-Amino-1H-indazoleC₇H₇N₃133.155.00 g
Hydrochloric Acid (conc.)HCl36.46~15 mL
Sodium NitriteNaNO₂69.002.85 g
Copper(I) CyanideCuCN89.564.05 g
Deionized WaterH₂O18.02As needed
DichloromethaneCH₂Cl₂84.93As needed

Procedure:

  • Diazotization: Suspend 4-amino-1H-indazole (1.0 eq) in a mixture of concentrated HCl and water in a three-necked flask. Cool the suspension to 0-5 °C using an ice-salt bath with vigorous mechanical stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the internal temperature is strictly maintained below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50 °C) for 1-2 hours to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture and extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 4-cyano-1H-indazole.

Protocol 4.2: Synthesis of 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one (via N-Methylation and Grignard)
Reagent/MaterialFormulaMolar Mass ( g/mol )
4-Cyano-1H-indazoleC₈H₅N₃143.15
Dimethyl Carbonate (DMC)C₃H₆O₃90.08
Triethylenediamine (DABCO)C₆H₁₂N₂112.17
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Methylmagnesium BromideCH₃MgBr119.23
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11
Hydrochloric Acid (aq.)HCl36.46

Part A: N-Methylation

  • Dissolve 4-cyano-1H-indazole (1.0 eq) and DABCO (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 eq) dropwise.

  • Heat the reaction to reflux and maintain for 6-8 hours, monitoring progress by TLC or LC-MS.

  • Cool the mixture to room temperature, add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. Purify by recrystallization or column chromatography to obtain 4-cyano-2-methyl-2H-indazole .

Part B: Grignard Reaction

  • Dissolve 4-cyano-2-methyl-2H-indazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere in an oven-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq, typically 3.0 M solution in diethyl ether) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Carefully quench the reaction by slowly adding it to a cold (~0 °C) aqueous solution of 2M HCl.

  • Stir the mixture for 1 hour to ensure complete hydrolysis of the imine intermediate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one .

References

Spectroscopic Data for 4-Acetyl-2-methyl-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

4-Acetyl-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole class of molecules. Indazoles are recognized as important pharmacophores in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The substitution pattern on the indazole ring system significantly influences its biological activity, making the precise structural elucidation of derivatives like this compound crucial for drug discovery and development programs.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes predicted data based on the analysis of structurally related compounds and foundational spectroscopic principles. We will delve into the expected features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this document outlines standardized experimental protocols for acquiring this data, ensuring a self-validating framework for researchers.

Chemical Structure and Properties

Synonyms: 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one, 4-Ethanoyl-2-methyl-2H-indazole[1] Molecular Formula: C₁₀H₁₀N₂O[1] Molecular Weight: 174.20 g/mol [1] CAS Number: 1159511-27-9

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the N-methyl protons, and the acetyl methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the acetyl group and the electronic environment of the heterocyclic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H38.0 - 8.2s1H
H57.4 - 7.6t1H
H67.2 - 7.4d1H
H77.7 - 7.9d1H
N-CH₃4.1 - 4.3s3H
COCH₃2.6 - 2.8s3H

Predicted data is based on the analysis of similar indazole derivatives.[2][3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3125 - 128
C3a120 - 123
C4135 - 138
C5122 - 125
C6128 - 131
C7118 - 121
C7a148 - 151
N-CH₃38 - 42
COCH₃25 - 28
C=O195 - 200

Predicted data is based on the analysis of similar indazole derivatives.[2][3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M]⁺174Molecular Ion
[M - CH₃]⁺159Loss of a methyl radical from the acetyl group
[M - COCH₃]⁺131Loss of the acetyl group
[M - N₂]⁺146Loss of molecular nitrogen (characteristic of some N-heterocycles)
[C₈H₇N]⁺117Further fragmentation of the indazole ring

Predicted fragmentation patterns are based on common fragmentation pathways for aromatic ketones and N-heterocyclic compounds.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 174 M_minus_CH3 [M - CH₃]⁺ m/z = 159 M->M_minus_CH3 - •CH₃ M_minus_COCH3 [M - COCH₃]⁺ m/z = 131 M->M_minus_COCH3 - •COCH₃

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (aliphatic, CH₃)Medium
1680 - 1660C=O stretch (aryl ketone)Strong
1620 - 1580C=C stretch (aromatic ring)Medium
1500 - 1400C=C stretch (aromatic ring)Medium
1360C-H bend (CH₃)Medium
1250 - 1200C-N stretchMedium

Predicted absorption bands are based on characteristic frequencies for aromatic ketones and N-heterocyclic compounds.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate for solid samples. For solutions, use an appropriate IR-transparent solvent and cell.

  • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. By combining predicted spectral features with established experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The accurate interpretation of spectroscopic data is fundamental to the successful synthesis and characterization of novel compounds, and this guide provides a solid foundation for these endeavors.

References

The Expanding Therapeutic Potential of 2H-Indazole Derivatives: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the methodologies employed to screen and characterize the therapeutic potential of these compounds. We will delve into the experimental rationale and detailed protocols for assessing anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. This guide is designed to equip researchers in drug discovery and development with the foundational knowledge and practical tools necessary to effectively evaluate novel 2H-indazole derivatives and unlock their full therapeutic promise.

Introduction: The Versatility of the 2H-Indazole Core

Indazole, a bicyclic heteroaromatic compound, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While both have been investigated, the 2H-indazole moiety has garnered significant attention for its presence in a multitude of biologically active molecules.[1] Its unique electronic and structural properties allow for diverse substitutions, leading to a wide array of pharmacological effects. Derivatives of 2H-indazole have been successfully developed as potent agents targeting a range of diseases, from cancer and inflammation to microbial infections and neurodegenerative disorders. The inherent "drug-like" properties of this scaffold make it a fertile ground for the discovery of novel therapeutics. This guide will provide a structured approach to systematically screen new 2H-indazole derivatives for these key biological activities.

Anticancer Activity Screening: Unraveling the Cytotoxic Potential

A significant area of investigation for 2H-indazole derivatives is their potential as anticancer agents.[1][2] Screening for anticancer activity involves a multi-faceted approach, beginning with the assessment of general cytotoxicity and progressing to more detailed mechanistic studies to understand how these compounds induce cancer cell death.

Assessment of Cytotoxicity: The MTT Assay

The initial step in evaluating the anticancer potential of a 2H-indazole derivative is to determine its ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Causality Behind Experimental Choices: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay provides a robust and high-throughput method to quantify the dose-dependent cytotoxic effects of a compound.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2H-indazole derivative (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Once a compound has demonstrated significant cytotoxicity, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.

Causality Behind Experimental Choices: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the an V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. By using both Annexin V and PI, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with the 2H-indazole derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will categorize cells into four populations:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Many 2H-indazole derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[2] This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.

Causality Behind Experimental Choices: To confirm the involvement of the intrinsic apoptotic pathway, we can assess the expression levels of Bax and Bcl-2 proteins using techniques like Western blotting. Furthermore, the activation of key executioner caspases, such as caspase-3, is a hallmark of apoptosis.[2][3] Caspase activity assays can quantify this activation.

Diagram: Intrinsic Apoptotic Pathway

intrinsic_apoptosis Indazole 2H-Indazole Derivative Bax Bax Activation Indazole->Bax Bcl2 Bcl-2 Inhibition Indazole->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2H-indazole derivatives.

Cell Cycle Analysis

Some anticancer agents exert their effects by arresting the cell cycle at specific phases, preventing cancer cells from dividing.

Causality Behind Experimental Choices: Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in each phase.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the 2H-indazole derivative.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

  • Staining: Treat the cells with RNase A to remove RNA and then stain with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Anticancer Screening Data Summary
Assay Endpoint Measured
MTT AssayCell Viability (IC50)
Annexin V/PI StainingPercentage of Apoptotic and Necrotic Cells
Western BlotExpression levels of Bax and Bcl-2
Caspase Activity AssayCaspase-3/7, -8, -9 activity
Cell Cycle AnalysisPercentage of cells in G0/G1, S, and G2/M phases

Anti-inflammatory Activity Screening: Targeting the Flames of Disease

Chronic inflammation is a hallmark of numerous diseases, and many 2H-indazole derivatives have demonstrated potent anti-inflammatory properties.[4] A key target in inflammation is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2.

In Vitro COX-2 Inhibition Assay

Causality Behind Experimental Choices: The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. An in vitro COX-2 inhibition assay directly measures the ability of a compound to block the activity of this enzyme.[5][6]

Diagram: COX-2 Signaling Pathway

COX2_pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Indazole 2H-Indazole Derivative Indazole->COX2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 pathway by 2H-indazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of recombinant human COX-2 enzyme.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and various concentrations of the 2H-indazole derivative or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Incubation: Incubate to allow for the conversion of arachidonic acid to prostaglandins.

  • Detection: Measure the amount of prostaglandin produced using an appropriate method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.

Anti-inflammatory Screening Data Summary
Assay Endpoint Measured
In Vitro COX-2 Inhibition AssayCOX-2 Inhibitory Activity (IC50)

Antimicrobial Activity Screening: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 2H-indazole derivatives have shown promise as antibacterial and antifungal compounds.[4]

Initial Screening: Agar Well Diffusion Method

Causality Behind Experimental Choices: The agar well diffusion method is a simple, preliminary test to assess the antimicrobial activity of a compound. It relies on the diffusion of the compound from a well through an agar plate seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates that the compound has antimicrobial properties.

Experimental Protocol: Agar Well Diffusion Method

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

  • Well Creation: Create wells in the agar using a sterile borer.

  • Compound Addition: Add a known concentration of the 2H-indazole derivative to the wells. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well.

Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality Behind Experimental Choices: To quantify the potency of an antimicrobial agent, the minimum inhibitory concentration (MIC) is determined. The broth microdilution method is a standard technique for this. It involves preparing serial dilutions of the compound in a liquid growth medium and then inoculating with the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Protocol: Broth Microdilution Method

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2H-indazole derivative in a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a clear well.

Mechanistic Insight: DNA Gyrase Inhibition

Some indazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[7][8]

Causality Behind Experimental Choices: DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibiting this enzyme leads to bacterial cell death. Assays that measure the supercoiling activity of purified DNA gyrase in the presence of an inhibitor can confirm this mechanism of action.

Diagram: Inhibition of Bacterial DNA Gyrase

dna_gyrase_inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Indazole 2H-Indazole Derivative Indazole->DNA_Gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication

Caption: Mechanism of action of 2H-indazole derivatives as DNA gyrase inhibitors.

Antimicrobial Screening Data Summary
Assay Endpoint Measured
Agar Well DiffusionZone of Inhibition (mm)
Broth MicrodilutionMinimum Inhibitory Concentration (MIC) (µg/mL)
DNA Gyrase Supercoiling AssayInhibition of DNA supercoiling (IC50)

Neuroprotective Activity Screening: Shielding the Nervous System

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. There is a growing interest in the neuroprotective potential of 2H-indazole derivatives. Screening for neuroprotective activity often involves in vitro models that mimic the cellular stresses observed in these diseases.

Models of Neuronal Cell Death

Causality Behind Experimental Choices: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a major contributor to neuronal damage in many neurodegenerative diseases. Hydrogen peroxide (H2O2) is commonly used to induce oxidative stress in neuronal cell cultures (e.g., SH-SY5Y neuroblastoma cells). A neuroprotective compound will be able to mitigate the cell death caused by H2O2.

Experimental Protocol: Hydrogen Peroxide-Induced Neurotoxicity Assay

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of the 2H-indazole derivative for a specified time.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2.

  • Cell Viability Assessment: After an incubation period, assess cell viability using the MTT assay or other similar methods.

  • Data Analysis: Compare the viability of cells treated with the 2H-indazole derivative and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.

Causality Behind Experimental Choices: Excitotoxicity is a process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate.[9][10][11] This is a key mechanism in ischemic stroke and some neurodegenerative diseases. An in vitro model using high concentrations of glutamate can be used to screen for compounds that can block this process.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

  • Cell Culture: Use primary neuronal cultures or a suitable neuronal cell line.

  • Pre-treatment: Pre-treat the neurons with the 2H-indazole derivative.

  • Induction of Excitotoxicity: Expose the neurons to a high concentration of glutamate.

  • Assessment of Neuronal Viability: Measure cell viability using methods such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

  • Data Analysis: Determine the extent to which the 2H-indazole derivative can protect the neurons from glutamate-induced cell death.

Neuroprotective Screening Data Summary
Assay Endpoint Measured
H2O2-Induced NeurotoxicityPercentage of cell viability increase
Glutamate-Induced ExcitotoxicityPercentage of cell viability increase or LDH release decrease

Conclusion and Future Directions

The 2H-indazole scaffold represents a highly versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The screening methodologies outlined in this guide provide a robust framework for the systematic evaluation of new 2H-indazole derivatives. By employing a tiered approach that moves from broad phenotypic screening to more detailed mechanistic studies, researchers can efficiently identify and characterize promising lead compounds.

Future research in this area will likely focus on the development of more selective and potent 2H-indazole derivatives, as well as the exploration of their potential in other therapeutic areas. The integration of in silico drug design and advanced biological screening techniques will undoubtedly accelerate the discovery of the next generation of 2H-indazole-based medicines.

References

Introduction: The Significance of the 2-Methyl-2H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 2-Methyl-2H-Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic compound, exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1] Among these, the 1H-tautomer is generally the most thermodynamically stable.[1][2] However, the 2H-indazole scaffold has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] Derivatives of 2H-indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiprotozoal effects.[3][4][5][6] This guide provides a comprehensive overview of the synthesis, characterization, and applications of novel 2-methyl-2H-indazole compounds, offering insights for researchers in drug discovery and development. The 2-methyl substitution is of particular interest as it is a key feature in several pharmacologically relevant molecules, including intermediates for approved drugs.[7]

Synthetic Methodologies for 2-Methyl-2H-Indazoles

The synthesis of 2-substituted-2H-indazoles presents a regioselectivity challenge due to the thermodynamic preference for the 1-substituted isomer.[2][8] Consequently, a variety of synthetic strategies have been developed to favor the formation of the desired 2H-indazole regioisomer.

Regioselective N2-Alkylation of 1H-Indazoles

Direct alkylation of the indazole ring often yields a mixture of N-1 and N-2 isomers, with the N-1 isomer typically predominating.[2] However, specific reaction conditions and reagents can be employed to enhance the yield of the N-2 substituted product. For instance, the use of certain catalysts or solvent systems can influence the regioselectivity of the alkylation reaction.[9] One notable approach involves the use of copper(II) triflate to promote the N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates, affording the corresponding 2-alkyl-2H-indazoles.[10]

Cyclization Strategies for Direct Synthesis

An alternative to direct alkylation is the construction of the 2H-indazole ring system through cyclization reactions. These methods offer a more direct route to the desired isomer.

  • The Cadogan Reaction: This classic method involves the reductive cyclization of o-nitrobenzaldimines, which can be readily prepared from the condensation of o-nitrobenzaldehydes and primary amines.[5][11] Heating the imine in the presence of a reducing agent like triethyl phosphite leads to the formation of the 2-substituted-2H-indazole.[5] This method is operationally simple and efficient for a range of substrates.[10]

  • Copper-Catalyzed Multicomponent Reactions: Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity. Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have emerged as a powerful tool for the synthesis of 2H-indazoles.[1][10] The copper catalyst is crucial for the formation of both the C-N and N-N bonds in a sequential manner.[10]

  • Palladium-Catalyzed Reactions: Palladium catalysts have also been utilized for the synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines.[10] This process involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation.[10]

Workflow for Synthesis of 2-Methyl-2H-Indazoles

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product o-nitrobenzaldehyde o-nitrobenzaldehyde Condensation Condensation o-nitrobenzaldehyde->Condensation methylamine methylamine methylamine->Condensation Reductive Cyclization (Cadogan) Reductive Cyclization (Cadogan) Condensation->Reductive Cyclization (Cadogan) Intermediate Imine 2-methyl-2H-indazole 2-methyl-2H-indazole Reductive Cyclization (Cadogan)->2-methyl-2H-indazole P(OEt)3

Caption: A generalized workflow for the synthesis of 2-methyl-2H-indazole via the Cadogan reaction.

Structural Characterization of 2-Methyl-2H-Indazoles

Unambiguous characterization is crucial to confirm the formation of the 2-methyl-2H-indazole isomer over its 1-methyl counterpart. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between N-1 and N-2 substituted indazoles.[2] The chemical shifts of the protons and carbons in the indazole ring are significantly different for the two isomers.

Nucleus Key Diagnostic Signal Typical Chemical Shift (ppm) in 2H-Indazoles Comparison with 1H-Isomers
¹H NMR H-38.16 - 8.36 (singlet)More deshielded than in 1H-isomers.
¹H NMR N-CH₃~4.1Varies depending on substitution.
¹³C NMR C-3~122More shielded than in 1H-isomers.
¹³C NMR C-7a~149Varies depending on substitution.

Data compiled from multiple sources.[2][12]

Other Spectroscopic Techniques
  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[2][5]

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups within the molecule.[2]

  • X-ray Crystallography: Offers definitive proof of the molecular structure, including the position of the methyl group on the indazole nitrogen.[7][8]

Applications in Drug Discovery and Development

The 2-methyl-2H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.

Case Study: Intermediate in Pazopanib Synthesis

2-Methyl-6-nitro-2H-indazole is a known intermediate in the synthesis of Pazopanib, an anticancer agent used for the treatment of renal cell carcinoma and soft tissue sarcoma.[7] The specific substitution pattern on the 2H-indazole core is critical for the drug's biological activity.

Biological Activities of 2-Methyl-2H-Indazole Analogs

A wide range of biological activities have been reported for 2H-indazole derivatives, highlighting the therapeutic potential of this scaffold.

Biological Activity Example Compound Class Reported Effects Reference
Antimicrobial 2,3-diphenyl-2H-indazolesPotent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[5][13]
Anti-inflammatory 2-phenyl-2H-indazole derivativesInhibition of cyclooxygenase-2 (COX-2).[5][13]
Anticancer Substituted 2H-indazolesActivity against various cancer cell lines, including A549 (lung), HT-29 (colon), and HepG2 (liver).[3]
Cannabimimetic 2-alkyl-2H-indazole regioisomers of synthetic cannabinoidsAct as agonists at CB1 and CB2 receptors, though often with lower potency than their 1-alkyl counterparts.[14]
Signaling Pathway Implication: Kinase Inhibition

Many indazole-based drugs, such as Pazopanib and Axitinib, function as kinase inhibitors.[4] These drugs target specific protein kinases involved in cancer cell proliferation and angiogenesis. The 2H-indazole core often serves as a crucial scaffold for binding to the ATP-binding pocket of these enzymes.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Activates Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Signaling Cascade->Cell Proliferation & Angiogenesis Promotes 2-Methyl-2H-Indazole Inhibitor 2-Methyl-2H-Indazole Inhibitor 2-Methyl-2H-Indazole Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: A simplified diagram showing the inhibition of a receptor tyrosine kinase signaling pathway by a 2-methyl-2H-indazole-based inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2H-indazole via Cadogan Reaction

This protocol is adapted from a general procedure.[5]

  • Imine Formation: A mixture of 2-nitrobenzaldehyde (1.0 eq) and aniline (1.0 eq) is heated under reflux in ethanol for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude imine.

  • Reductive Cyclization: The crude imine (1.0 eq) is dissolved in triethyl phosphite (3.0 eq). The mixture is heated to 150 °C for 0.5-2 hours, until the starting material is consumed (monitored by TLC).

  • Purification: The excess triethyl phosphite is removed by vacuum distillation. The residue is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenyl-2H-indazole.

Protocol 2: Characterization by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Process the spectrum and integrate the signals. Identify the characteristic singlet for the H-3 proton in the range of δ 8.1-8.4 ppm. Compare the full spectrum with literature data for known 2-substituted-2H-indazoles to confirm the structure.[2][15]

Conclusion

The 2-methyl-2H-indazole scaffold remains a highly valuable structural motif in contemporary drug discovery. The synthetic methodologies outlined in this guide, from classical cyclizations to modern catalytic reactions, provide robust pathways for accessing these important compounds. Coupled with powerful analytical techniques for unambiguous characterization, researchers are well-equipped to explore the vast chemical space of 2-methyl-2H-indazole derivatives. The diverse biological activities associated with this scaffold, particularly in oncology and infectious diseases, ensure that it will continue to be a fertile ground for the development of novel therapeutics.

References

Foreword: A Paradigm Shift in Small Molecule Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Silico Modeling of 4-Acetyl-2-methyl-2H-indazole

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with failure. Traditional high-throughput screening, while powerful, often explores vast chemical libraries with a brute-force approach. The advent of in-silico modeling has fundamentally altered this landscape, offering a rational, predictive, and resource-efficient paradigm for drug discovery.[1][2] By harnessing computational power, we can dissect molecular interactions, predict pharmacokinetic profiles, and de-risk candidates long before a single physical experiment is conducted.[3]

This guide provides a comprehensive, technically-grounded walkthrough of the in-silico modeling process, centered on the promising scaffold of this compound. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[4][5] Our subject, this compound, serves as an ideal candidate for demonstrating a robust computational workflow that researchers and drug development professionals can adapt for their own small molecule projects.

We will move beyond a simple recitation of steps, instead focusing on the underlying scientific rationale—the why behind each choice of parameter, algorithm, and validation method. This is the core of a self-validating, trustworthy computational protocol.

The Subject Molecule: Characterization of this compound

Before any modeling can begin, we must thoroughly understand our molecule of interest. This compound, also known as 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one, is a derivative of the 2H-indazole tautomer.[6]

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O[6]
Molecular Weight 174.20 g/mol [6]
Canonical SMILES CC(=O)C1=CC=CC2=C1C=NN2CPubChem
InChIKey Not readily available-

The initial step in any in-silico workflow is to generate a high-quality, three-dimensional representation of the ligand. This is not merely a drawing but a computationally viable model for simulating interactions.

Protocol 1: Ligand Preparation and Energy Minimization

Causality: A molecule's 3D conformation dictates its interaction with a protein target. Starting with a low-energy, stable conformation is critical for the accuracy of subsequent docking and simulation studies. This process removes steric clashes and ensures realistic bond lengths and angles.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw the molecule in a chemical editor such as MarvinSketch or ChemDraw, or retrieve its SMILES string from a database like PubChem.

  • Convert to 3D: Use the editor's built-in functionality to generate an initial 3D structure.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for hydrogen bonding and electrostatic calculations. Most modeling software does this automatically.

  • Assign Partial Charges: Assign atomic partial charges using a suitable force field (e.g., Gasteiger charges for initial steps, or more advanced methods like AM1-BCC for later simulations).

  • Energy Minimization: Perform an energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This process adjusts the atom positions to find a local energy minimum, resulting in a more stable and realistic 3D conformation.

  • Save the Structure: Save the final, optimized 3D structure in a suitable format, such as .sdf or .mol2, which retains the 3D coordinates and chemical information.

Target Identification: Fishing for a Biological Partner

With a prepared ligand, the next logical question is: what protein does it bind to? For a novel or uncharacterized compound, we must employ computational strategies to identify potential biological targets. Given that the broader indazole class exhibits significant anti-inflammatory and anti-cancer activity, we can hypothesize that this compound may interact with targets in these pathways.[7][8]

One powerful strategy is reverse docking , where the ligand is screened against a library of known protein binding sites. Another is searching for structurally similar compounds with known targets in databases like ChEMBL or BindingDB. For this guide, we will proceed by selecting a well-validated target from a relevant disease family: Cyclooxygenase-2 (COX-2) , a key enzyme in inflammation. Several indazole derivatives are known to target COX enzymes.[9]

Molecular Docking: Simulating the "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity.[10] This is the cornerstone of structure-based drug design.[11] We will use the widely-cited and freely available software AutoDock Vina as our engine.[12]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB ID: 5KIR for COX-2) CleanPDB 2. Prepare Protein (Remove water, add hydrogens) PDB->CleanPDB Ligand 3. Prepare Ligand (Energy minimized structure) CleanPDB->Ligand Grid 4. Define Binding Site (Grid Box Generation) Ligand->Grid Run 5. Execute Docking (AutoDock Vina) Grid->Run Results 6. Analyze Results (Binding Affinity & Poses) Run->Results Validate 7. Self-Validation (Re-dock co-crystallized ligand) Results->Validate

Caption: Workflow for a self-validating molecular docking experiment.

Protocol 2: Molecular Docking of this compound into COX-2

Causality: The accuracy of a docking simulation is critically dependent on the careful preparation of both the protein receptor and the ligand, as well as the precise definition of the search space (the "grid box"). A self-validation step, such as re-docking a known ligand, is essential to trust the results of the protocol.[13]

Step-by-Step Methodology:

  • Protein Structure Acquisition: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5KIR , which is a complex with a selective inhibitor.

  • Receptor Preparation:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools.[12]

    • Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand.

    • Add polar hydrogens to the protein, which are critical for forming hydrogen bonds.

    • Assign partial charges (e.g., Kollman charges).

    • Save the prepared protein structure in the .pdbqt format required by AutoDock Vina.

  • Ligand Preparation:

    • Load the energy-minimized structure of this compound from Protocol 1.

    • Assign Gasteiger charges.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Define the search space for the docking simulation. This is a 3D box centered on the active site of the protein.

    • A reliable method is to center the box on the position of the original co-crystallized ligand. This ensures the simulation focuses on the known binding pocket. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely.

  • Running the Docking Simulation:

    • Use the command-line interface of AutoDock Vina, providing the prepared protein, the prepared ligand, and the grid box configuration as inputs.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out results.pdbqt --log results.log

  • Results Analysis:

    • The primary output is a binding affinity score, reported in kcal/mol. More negative values indicate stronger predicted binding.[10]

    • Vina also generates several binding poses (typically 9). These must be visually inspected in a molecular viewer to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

  • Protocol Self-Validation (Crucial):

    • Extract the original co-crystallized ligand from the 5KIR PDB file and prepare it using the same method as our test ligand.

    • Re-dock this known inhibitor back into the protein's active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the lowest-energy docked pose and the original crystal structure pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.

Molecular Dynamics (MD) Simulation: From a Static Picture to a Dynamic Movie

Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the protein-ligand complex in a simulated physiological environment.[14][15] A stable complex is more likely to be a viable one.

MD_Workflow Start Start with Best Docked Pose Solvate 1. Solvation (Add water box) Start->Solvate Neutralize 2. Ionization (Add Na+/Cl- ions) Solvate->Neutralize Minimize 3. System Energy Minimization Neutralize->Minimize Equilibrate 4. Equilibration (NVT & NPT ensembles) Minimize->Equilibrate Production 5. Production MD Run Equilibrate->Production Analyze 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: Key stages of a molecular dynamics simulation workflow.

Protocol 3: MD Simulation of the COX-2/Ligand Complex

Causality: An MD simulation subjects the docked complex to the rigors of thermal motion in a solvated environment.[16] By tracking key metrics like RMSD, we can quantitatively assess whether the ligand remains stably bound in the active site or if the initial docked pose was an artifact. This provides a higher level of evidence for the binding hypothesis.[17]

Step-by-Step Methodology:

  • System Setup:

    • Use the best-ranked docking pose of the this compound/COX-2 complex as the starting structure.

    • Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system (protein, ligand, water, ions) to relax the structure and remove any bad contacts introduced during setup.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the water molecules to settle around the complex.

    • NPT Ensemble (Isothermal-Isobaric): Run a simulation at constant temperature and pressure (e.g., 300 K and 1 bar). This adjusts the box density to a realistic value. During equilibration, positional restraints on the protein and ligand are often applied and then gradually released.

  • Production Run:

    • Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the production simulation for a desired length of time (e.g., 50-100 nanoseconds) without any restraints.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time relative to the starting structure. A low, stable RMSD for the ligand suggests it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein and can show if binding the ligand induces conformational changes.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

ADMET Prediction: Will It Be a Viable Drug?

A compound can have excellent binding affinity but fail in clinical trials due to poor pharmacokinetic properties.[18] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions use computational models to forecast a molecule's drug-like properties.[19] This is a critical early-stage filter.[20]

Protocol 4: In-Silico ADMET Profiling

Causality: By predicting ADMET properties before synthesis, we can identify potential liabilities (e.g., poor oral absorption, high toxicity risk) and prioritize compounds that have a higher probability of success in later developmental stages.[18]

Step-by-Step Methodology:

  • Input the Molecule: Input the SMILES string of this compound into the server.

  • Analyze the Profile: Evaluate the key predicted properties against established thresholds for drug-likeness.

ADMET Property CategoryKey ParameterDesirable Range/OutcomeRationale
Physicochemical Lipinski's Rule of 50-1 violationsPredicts good oral bioavailability.
Absorption GI AbsorptionHighIndicates the drug can be absorbed from the gut.
BBB PermeantYes/NoDetermines if the drug can cross the Blood-Brain Barrier (important for CNS targets).
Metabolism CYP450 InhibitionNoInhibition of key metabolic enzymes can lead to drug-drug interactions.
Toxicity hERG InhibitionNoA key indicator of potential cardiotoxicity.
Ames MutagenicityNon-mutagenPredicts the potential to cause genetic mutations.

Conclusion and Future Outlook

This guide has outlined a rigorous, multi-step in-silico workflow for the characterization of this compound. By progressing from ligand preparation through target engagement, dynamic stability analysis, and pharmacokinetic profiling, we build a comprehensive computational case for a molecule's therapeutic potential. Each stage is designed as a self-validating system, emphasizing scientific causality to ensure the trustworthiness of the results.

The true power of this approach lies in its iterative nature. Poor ADMET predictions can inform chemical modifications to the scaffold. Unstable binding in MD simulations can prompt a return to the docking stage to explore alternative binding modes or even different protein targets. This synergy between computational prediction and medicinal chemistry intuition is what truly accelerates modern drug discovery, transforming the process from one of chance to one of rational design.[1]

References

A Technical Guide to the Synthesis of 2-Aryl-2H-Indazoles from 2-Bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aryl-2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anti-inflammatory to anti-tumor.[1][2][3] This guide provides an in-depth examination of a robust and versatile synthetic strategy for accessing these valuable compounds: the transition-metal-catalyzed cyclization of intermediates derived from 2-bromobenzaldehydes and arylhydrazines. We will dissect the reaction mechanism, provide a validated, step-by-step experimental protocol, explore the reaction's scope, and offer insights into troubleshooting and optimization. This document is intended to serve as a practical resource for chemists engaged in pharmaceutical research and process development.

Introduction: The Significance of 2-Aryl-2H-Indazoles

The indazole nucleus is a key pharmacophore, and its N-2 substituted regioisomers, specifically 2-aryl-2H-indazoles, are of particular interest. Their prevalence in drugs with a wide spectrum of pharmacological activities—including anti-inflammatory, antitumor, anti-HIV, and antidepressant properties—drives the continued need for efficient and general synthetic methodologies.[1][2][3]

Traditional methods for synthesizing N-substituted indazoles often suffer from significant drawbacks, such as poor regioselectivity yielding mixtures of N-1 and N-2 isomers, the need for harsh reaction conditions, or the use of specialized equipment.[1] The strategy commencing with 2-bromobenzaldehydes offers a highly regioselective and flexible entry point to the desired 2-aryl-2H-indazole core, proceeding through a key intramolecular C-N bond formation. Both palladium and copper-based catalytic systems have proven effective, providing chemists with powerful tools for drug discovery and development.[4][5]

The Core Reaction: A Mechanistic Perspective

The synthesis of 2-aryl-2H-indazoles from 2-bromobenzaldehydes is typically a one-pot, multi-step process. While several variations exist, a common and effective pathway involves two key transformations:

  • Hydrazone Formation: The initial step is the condensation of a 2-bromobenzaldehyde with an arylhydrazine to form the corresponding arylhydrazone intermediate. This is a classic carbonyl-amine reaction.

  • Intramolecular C-N Cross-Coupling: The crucial ring-forming step is a transition-metal-catalyzed intramolecular C-N cross-coupling (an intramolecular Buchwald-Hartwig amination variant), which forms the N(1)-C(7a) bond.[2][3] This is followed by aromatization to yield the stable 2-aryl-2H-indazole product.

The Catalytic Cycle (Palladium-Catalyzed)

The palladium-catalyzed pathway is a well-established and reliable method.[1][2][6] The catalytic cycle, illustrated below, is central to understanding the reaction's mechanics and optimizing its conditions.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the hydrazone intermediate, forming a Pd(II) complex.

  • Deprotonation: A base (e.g., sodium tert-butoxide) deprotonates the secondary amine of the hydrazine moiety, making it a more potent nucleophile.

  • Reductive Elimination: The nucleophilic nitrogen atom displaces the bromide from the palladium center in a reductive elimination step. This key step forms the new N-C bond, closes the indazole ring, and regenerates the active Pd(0) catalyst.

  • Aromatization: The resulting dihydroindazole intermediate spontaneously aromatizes, often through dehydrogenation, to furnish the final 2-aryl-2H-indazole product.[2]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Aryl-Br (Hydrazone) Deprotonation Deprotonation (Base) Ox_Add->Deprotonation Pd(II) Intermediate Red_Elim Reductive Elimination Deprotonation->Red_Elim Activated Amine Red_Elim->Pd(0)L2 Product Released Product 2-Aryl-2H-indazole Product Red_Elim->Product Start Arylhydrazone Precursor Start->Pd(0)L2 caption Fig. 1: Palladium-Catalyzed C-N Coupling Cycle.

Caption: Fig. 1: Simplified catalytic cycle for the palladium-catalyzed intramolecular C-N cross-coupling.

A Validated Experimental Protocol

This protocol is adapted from a well-established palladium-catalyzed procedure.[2][3] It is a representative example that can be adapted for various substrates.

Materials and Reagents:
  • 2-Bromobenzaldehyde derivative (1.0 mmol, 1.0 equiv)

  • Arylhydrazine hydrochloride (1.1 mmol, 1.1 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (0.075 mmol, 7.5 mol%)

  • Sodium tert-butoxide (t-BuONa) (2.5 mmol, 2.5 equiv)

  • Anhydrous Toluene (approx. 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Pressure tube or sealed vial

Step-by-Step Procedure:
  • Reaction Setup: To a dry pressure tube equipped with a magnetic stir bar, add the 2-bromobenzaldehyde (1.0 mmol), arylhydrazine hydrochloride (1.1 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), dppf (41.6 mg, 0.075 mmol), and sodium tert-butoxide (240 mg, 2.5 mmol).

  • Inerting: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-aryl-2H-indazole product.

Experimental_Workflow start Start reagents 1. Combine Reagents (Substrates, Catalyst, Ligand, Base) in Pressure Tube start->reagents inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Anhydrous Toluene inert->solvent heat 4. Heat at 90-110 °C (12-24 h) solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Cool, Dilute, & Filter through Celite monitor->workup Reaction Complete extract 7. Aqueous Workup (Water & Brine Wash) workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify end Pure Product purify->end caption Fig. 2: Experimental workflow for the synthesis.

Caption: Fig. 2: A typical experimental workflow for the one-pot synthesis of 2-aryl-2H-indazoles.

Substrate Scope & Optimization Insights

A key advantage of this methodology is its broad substrate scope. The reaction is tolerant of a wide range of functional groups on both the 2-bromobenzaldehyde and the arylhydrazine components.[1][2]

Entry2-Bromobenzaldehyde SubstituentArylhydrazine SubstituentYield (%)
1H4-Methyl85
25-Fluoro4-Methoxy81[2]
34,5-Dichloro4-Trifluoromethyl75
4H3-Chloro78
55-NitroH65
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Field-Proven Insights:
  • Catalyst System: The combination of Pd(OAc)₂ as a precatalyst and a phosphine ligand like dppf is highly effective.[2][3][6] Dppf's wide bite angle is believed to facilitate the crucial reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (t-BuONa) is the most commonly used and effective base for deprotonating the hydrazone intermediate.[2][3] Weaker bases often lead to incomplete reactions.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard, as they are compatible with the catalyst system and reaction temperatures.

  • Copper Catalysis: For certain substrates, copper-catalyzed systems can be an effective and more economical alternative to palladium.[4][5] One-pot, three-component reactions using a copper catalyst, a 2-bromobenzaldehyde, a primary amine, and sodium azide have been developed, proceeding through a different mechanism involving C-N and N-N bond formations.[5][7]

Troubleshooting and Common Pitfalls

  • Low Yield:

    • Cause: Inactive catalyst, insufficient inerting (oxygen contamination), or wet solvent/reagents.

    • Solution: Use fresh catalyst and ligand, ensure the reaction vessel is scrupulously dried, and use freshly distilled or commercially available anhydrous solvents. Ensure the inert atmosphere is maintained throughout the reaction.

  • Formation of Side Products:

    • Cause: The primary byproduct is often the debrominated starting material, resulting from a competing hydrodehalogenation pathway.[2]

    • Solution: Optimizing the ligand-to-metal ratio can sometimes suppress this side reaction. Ensure the base is added last to the mixture of other solids to prevent premature side reactions.

  • Reaction Stalls:

    • Cause: Poor solubility of intermediates or catalyst deactivation.

    • Solution: Slightly increasing the reaction temperature or switching to a higher-boiling solvent like xylene may help. A different ligand may be required for particularly challenging substrates.

Conclusion

The synthesis of 2-aryl-2H-indazoles from 2-bromobenzaldehydes via transition-metal-catalyzed intramolecular C-N coupling is a powerful and highly reliable strategy. Its operational simplicity, broad functional group tolerance, and high regioselectivity make it an indispensable tool in modern medicinal chemistry. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, and base, researchers can effectively apply and optimize this reaction to accelerate the discovery and development of novel therapeutic agents.

References

A Guide to the Regioselective Synthesis of 2,3-Disubstituted Tetrahydro-2H-Indazoles: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with significant therapeutic potential, including inhibitors of human dihydroorotate dehydrogenase (DHODH) for cancer therapy and cyclin-dependent kinase 2 (CDK2) inhibitors.[1][2] The biological activity of these compounds is critically dependent on the substitution pattern at the N2 and C3 positions, making regioselective synthesis a paramount challenge for chemists. This technical guide provides an in-depth analysis of the primary strategies for the regioselective synthesis of 2,3-disubstituted tetrahydro-2H-indazoles. We will delve into the mechanistic underpinnings of key reaction classes, provide field-proven experimental protocols, and present data that showcases the scope and limitations of each method, offering a comprehensive resource for professionals in organic synthesis and drug discovery.

Introduction: The Significance of the Tetrahydro-2H-Indazole Core

The indazole ring system is a vital pharmacophore, recognized for its role as a bioisostere of indole and its presence in numerous biologically active compounds.[3] The partially saturated versions, specifically tetrahydro-2H-indazoles, have emerged as key structural motifs in modern drug discovery. Their three-dimensional architecture allows for precise interactions with biological targets, leading to potent and selective modulators of enzyme activity. For instance, chiral tetrahydroindazoles have been identified as a novel class of highly potent human DHODH inhibitors, which are crucial for the de novo pyrimidine synthesis pathway relied upon by rapidly proliferating cancer cells.[4][5][6] Furthermore, other derivatives have been developed as kinase inhibitors and compounds with dopaminergic activity.[2][7]

The synthetic challenge lies in controlling the regioselectivity. The indazole system has two nitrogen atoms, and alkylation or acylation can lead to mixtures of N1 and N2 substituted products. In the context of the tetrahydro-2H-indazole core, the key is to establish a synthetic route that unambiguously places desired substituents at the N2 and C3 positions. This guide will explore the most robust and widely adopted strategies to achieve this goal.

Foundational Strategy: Condensation of Hydrazines with 1,3-Dicarbonyl Compounds

One of the most direct and reliable methods for constructing the tetrahydro-2H-indazole core is the condensation reaction between a substituted hydrazine and a cyclic 1,3-dicarbonyl compound, such as a 2-acylcyclohexane-1,3-dione.[8] This approach offers excellent control over the substitution pattern, as the positions of the substituents are predetermined by the choice of starting materials.

Mechanistic Rationale

The reaction proceeds via a well-established cascade of condensation and cyclization. The more nucleophilic nitrogen of the substituted hydrazine (e.g., phenylhydrazine) initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by a dehydrative cyclization, where the second nitrogen atom attacks the remaining carbonyl group, ultimately forming the stable heterocyclic ring system after tautomerization. The regioselectivity is governed by the initial nucleophilic attack, which can be influenced by the steric and electronic properties of both reactants. The substituent from the hydrazine (R¹) invariably ends up on one of the nitrogen atoms, while the acyl group from the dicarbonyl (R²) defines the C3-substituent. For 2-arylhydrazines, the product is typically the 2-aryl-substituted tetrahydro-2H-indazole.

General Workflow Diagram

G cluster_start Starting Materials SM1 Substituted Hydrazine (R¹-NH-NH₂) Proc Condensation & Dehydrative Cyclization SM1->Proc SM2 Cyclic 1,3-Dicarbonyl SM2->Proc Prod 2,3-Disubstituted Tetrahydro-2H-indazole Proc->Prod Formation of N-N and C-N bonds G Start 2-Nitroaryl Precursor Step1 Reduction of Nitro Group (e.g., with P(n-Bu)₃ or H₂/Pd) Start->Step1 Intermediate Nitroso or Hydroxylamine Intermediate Step1->Intermediate Step2 Intramolecular Nucleophilic Attack Intermediate->Step2 Step3 Dehydration/ Aromatization Step2->Step3 Product Substituted 2H-Indazole Step3->Product G cluster_start Reactants SM1 Aryne Precursor (e.g., silyl triflate) Proc1 In situ Aryne Generation SM1->Proc1 SM2 Sydnone (1,3-Dipole) Proc2 [3+2] Cycloaddition SM2->Proc2 Proc1->Proc2 Intermediate Unstable Bicyclic Adduct Proc2->Intermediate Proc3 Retro-[4+2] (CO₂ Extrusion) Intermediate->Proc3 Prod 2,3-Disubstituted 2H-Indazole Proc3->Prod

References

Physical and chemical characteristics of substituted indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Substituted Indazoles

Introduction: The Indazole Scaffold in Modern Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a cornerstone in contemporary medicinal chemistry.[1][2] Its structural rigidity and ability to participate in a multitude of intermolecular interactions have designated it a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[1][3] Indazole derivatives are recognized as effective bioisosteres of indoles and benzimidazoles, offering a distinct profile of electronic and steric properties that can be fine-tuned to optimize pharmacological activity.[3]

A defining feature of the indazole system is its annular tautomerism, the equilibrium between the 1H- and 2H-forms, which profoundly influences its synthesis, reactivity, and physicochemical properties.[2][4][5][6] Understanding and controlling this tautomerism is paramount for the rational design of indazole-based molecules, particularly in the context of drug development where precise structure-activity relationships (SAR) are critical. This guide provides a comprehensive exploration of the physical and chemical characteristics of substituted indazoles, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical Characteristics

The pharmacological profile of any drug candidate is intrinsically linked to its physicochemical properties. For substituted indazoles, these characteristics are governed by a complex interplay of tautomerism, electronic effects, and intermolecular forces.

Annular Tautomerism: The 1H/2H Equilibrium

The indazole ring exists as two primary tautomers: the 1H-indazole and the 2H-indazole. In most conditions, the 1H-tautomer is the more thermodynamically stable and, therefore, the predominant form in solution, solid, and gas phases.[2][5][7] The energy difference is estimated to be approximately 2.3-3.6 kcal/mol, favoring the benzenoid 1H-form over the quinonoid 2H-form.[4][8]

However, this equilibrium is not static. The choice of substituents and the surrounding environment can significantly influence the tautomeric balance. For instance, intramolecular hydrogen bonding, particularly with a substituent at the C3 position, can stabilize the 2H-tautomer.[9] The polarity of the solvent also plays a crucial role; less polar solvents have been shown to favor the 2H form in specific cases.[9] The ability to stabilize a particular tautomer is a key strategy in drug design, as the two forms present different hydrogen bond donor/acceptor patterns and dipole moments, leading to distinct biological activities.

Tautomerism cluster_factors Influencing Factors Indazole_1H 1H-Indazole (Benzenoid) Thermodynamically Favored Indazole_2H 2H-Indazole (Quinonoid) Indazole_1H->Indazole_2H Proton Transfer Solvent Solvent Polarity Substituents Substituent Effects (Steric/Electronic) HBonding Intramolecular H-Bonding N_Alkylation Regioselectivity in N-Alkylation of Indazoles Indazole Substituted 1H-Indazole Reagents Base, Solvent R-X (Electrophile) Product_N1 N-1 Substituted Product (Thermodynamic) Reagents->Product_N1 Path A Product_N2 N-2 Substituted Product (Kinetic) Reagents->Product_N2 Path B Metabolic_Stability_Workflow Start Prepare Reagents (Compound, Microsomes, Buffer) PreIncubate Pre-incubation at 37°C (Compound + Microsomes) Start->PreIncubate Initiate Initiate Reaction (Add NADPH Solution) PreIncubate->Initiate TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->TimePoints Quench Quench Reaction (Ice-cold Acetonitrile + IS) TimePoints->Quench Process Centrifuge to Pellet Protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze End Calculate Half-Life (t½) Analyze->End

References

A Technical Guide to the Tautomeric Forms of Acetyl-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The tautomeric nature of the indazole ring—specifically the equilibrium between 1H- and 2H-tautomers—profoundly influences its physicochemical properties, reactivity, and biological interactions.[1] Acetyl substitution further complicates this landscape, introducing N-acetyl and C-acetyl isomers whose stability and prevalence are dictated by a delicate interplay of electronic, steric, and environmental factors. This guide provides an in-depth exploration of the tautomeric forms of acetyl-substituted indazoles, synthesizing foundational principles with advanced analytical techniques and computational methodologies. We will dissect the causality behind experimental choices for characterization, present validated protocols, and discuss the implications of tautomerism for rational drug design.

Introduction to the Indazole Scaffold and Tautomerism

The Significance of Indazoles in Medicinal Chemistry

The indazole scaffold, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, is a privileged structure in drug discovery.[1] Its rigid conformation and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal pharmacophore. FDA-approved drugs such as Axitinib (anti-cancer), Entrectinib (anti-cancer), and Benzydamine (anti-inflammatory) feature the indazole core, highlighting its therapeutic versatility.[1] The biological activity of these molecules is intimately linked to the specific tautomeric form present, as it governs the molecule's shape, hydrogen bonding capacity, and overall electronic distribution.

Fundamentals of Annular Tautomerism in Indazoles

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[1][2] These are constitutional isomers that readily interconvert through proton migration.

  • 1H-Indazole: The proton resides on the N1 nitrogen. This form is often referred to as the "benzenoid" tautomer and is generally the more thermodynamically stable of the two.[1][2][3] Computational studies and experimental data confirm that the 1H-tautomer is favored in the gas phase, in solution, and in the solid state.[2][4][5] Its greater stability is estimated to be around 21.4 kJ/mol (5.1 kcal/mol).[5]

  • 2H-Indazole: The proton is located on the N2 nitrogen. This "quinonoid" form is typically less stable but can be kinetically favored in certain reactions, such as alkylation.[2]

The position of this equilibrium is not static; it is influenced by substitution patterns, solvent polarity, temperature, and pH. Understanding and controlling this equilibrium is a critical aspect of indazole chemistry.

The Influence of Acetyl Substitution

When an acetyl group (–COCH₃) is introduced, it does not participate in the prototropic tautomerism directly but instead forms stable N-acetylated isomers or C-acetylated derivatives. The primary focus is often on the regioselective outcome of acylation reactions, which yield N1-acetyl and N2-acetyl indazoles.

  • N1-Acetyl Indazole: The acetyl group is attached to the N1 position. This is typically the thermodynamically favored product, reflecting the inherent stability of the 1H-indazole precursor.[2]

  • N2-Acetyl Indazole: The acetyl group is attached to the N2 position. This isomer is often the kinetically favored product, particularly under conditions that promote reaction at the more sterically accessible and lone-pair-donating N2 nitrogen.[2]

The ratio of N1 to N2 isomers formed during synthesis is highly dependent on reaction conditions, including the base, solvent, and acylating agent used.[2]

Experimental Methodologies for Tautomer and Isomer Elucidation

Distinguishing between tautomers and N-acetyl isomers requires a combination of sophisticated analytical techniques. Each method provides unique structural insights, and their combined application offers a self-validating system for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism and isomerism in solution.[6][7] Specific nuclei (¹H, ¹³C, ¹⁵N) exhibit distinct chemical shifts and coupling constants that serve as fingerprints for each isomer.

Key Differentiating Features in NMR:

  • ¹H NMR: The chemical shift of the proton attached to the five-membered ring (H3) is a key indicator. In N1-substituted indazoles, H3 is typically deshielded and appears at a lower field compared to its position in N2-substituted isomers. Similarly, the proton on the benzene ring adjacent to the substituted nitrogen (H7 for N1-isomers, H4 for N2-isomers) will show significant differences in chemical shift.

  • ¹³C NMR: The carbon chemical shifts, particularly for C3, C7a, and C3a, are highly sensitive to the substitution pattern and provide definitive structural evidence.[8]

  • ¹⁵N NMR: As the most direct method, ¹⁵N NMR spectroscopy reveals the chemical environment of the nitrogen atoms. The "pyrrole-type" nitrogen (N1 in 1H-indazole) is significantly more shielded than the "pyridine-type" nitrogen (N2).[6] This large difference in chemical shift allows for unequivocal assignment.

  • Sample Preparation: Dissolve 5-10 mg of the purified acetyl indazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence tautomeric equilibrium.[9][10]

  • Data Acquisition (¹H): Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution.

  • Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended): Acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations. HMBC is particularly powerful for assigning quaternary carbons and confirming the N-acetylation site by observing the correlation from the acetyl methyl protons to the indazole ring carbons.

  • Data Analysis: Compare the observed chemical shifts and coupling patterns with established literature values for known N1- and N2-substituted indazoles to assign the isomer structure.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state.[12] It allows for the precise determination of bond lengths, bond angles, and the absolute assignment of atom connectivity, thereby confirming the specific tautomer or isomer present in the crystal lattice.[13][14]

  • Crystal Growth: Grow single crystals of the acetyl indazole derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a diffractometer.[15] The crystal is cooled (typically to 100-180 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.[13] Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell dimensions and space group.[14] The structure is solved using direct methods or Patterson methods to generate an initial electron density map.[13] This model is then refined against the experimental data to yield the final, high-resolution molecular structure.[16]

Data Summary for Isomer Differentiation

The following table summarizes typical spectroscopic data used to differentiate between N1-acetyl and N2-acetyl indazole isomers. Note: Exact values are substituent- and solvent-dependent.

Parameter N1-Acetyl Isomer (Thermodynamic) N2-Acetyl Isomer (Kinetic) Rationale / Causality
¹H NMR (δ H7) Lower field (more deshielded)Higher field (more shielded)H7 is peri to the electron-withdrawing acetyl group at N1, leading to deshielding.
¹H NMR (δ H3) Lower fieldHigher fieldThe electronic environment at C3 is different due to the position of the acetyl group.
¹³C NMR (δ C7a) Lower fieldHigher fieldThe carbon at the ring junction is sensitive to substitution at the adjacent nitrogen.
Solid State Confirmed by X-ray CrystallographyConfirmed by X-ray CrystallographyProvides absolute proof of structure in the solid phase.

Computational Approaches in Tautomer Prediction

Alongside experimental work, computational chemistry provides powerful predictive insights into tautomeric stability.[17][18] Density Functional Theory (DFT) is a widely used method to calculate the relative energies of different tautomers and isomers.

Workflow Rationale: The core principle is to find the lowest energy (most stable) structure for each possible isomer on its potential energy surface. By comparing these minimum energies, one can predict the thermodynamically favored form. Frequency calculations are crucial to confirm that the optimized geometry is a true energy minimum (no imaginary frequencies) and to obtain Gibbs free energies for a more accurate comparison.[19]

G cluster_0 Computational Workflow A 1. Propose Isomers (e.g., N1-acetyl, N2-acetyl) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) A->B Initial Structures C 3. Frequency Calculation (Confirm Minimum Energy State) B->C Optimized Geometries D 4. Solvation Model (Optional) (e.g., PCM, SMD) C->D Gas-Phase Energies E 5. Energy Comparison (Compare Gibbs Free Energies, ΔG) C->E Gas-Phase Energies D->E Solution-Phase Energies F 6. Prediction (Lowest Energy Isomer is Most Stable) E->F Relative Stabilities

Caption: Computational workflow for predicting isomer stability using DFT.

Implications for Drug Design and Development

The specific tautomer or N-acetyl isomer of an indazole-based drug candidate has profound consequences for its pharmacological profile:

  • Receptor Binding: The geometry and hydrogen bond donor/acceptor pattern are fixed by the tautomeric form. An N1-H tautomer can act as a hydrogen bond donor, whereas an N2-H tautomer presents a different vector for donation. N-acetylation removes this donor capability entirely, replacing it with a bulkier, electron-withdrawing group that alters binding interactions.

  • ADME Properties: Physicochemical properties like pKa, lipophilicity (logP), and solubility are tautomer-dependent. These, in turn, govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug. For instance, the more stable, less polar tautomer might exhibit better membrane permeability.

  • Intellectual Property: Different tautomers and isomers of a molecule can be considered distinct chemical entities, creating opportunities for patent protection.

Conclusion and Future Outlook

The tautomeric landscape of acetyl-substituted indazoles is a complex but critical area of study for medicinal chemists. A multi-faceted approach, combining high-resolution spectroscopy (NMR), definitive solid-state analysis (X-ray crystallography), and predictive computational modeling, is essential for unambiguous structural assignment. Understanding the factors that govern tautomeric and isomeric preference is not merely an academic exercise; it is fundamental to the rational design of indazole-based therapeutics with optimized efficacy, selectivity, and pharmacokinetic properties. Future work will likely focus on developing synthetic methods for even greater regioselective control and exploring the biological consequences of "tautomer-locked" analogues.

References

Methodological & Application

Synthesis of 4-Acetyl-2-methyl-2H-indazole protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-Acetyl-2-methyl-2H-indazole

Application Note and Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, N-alkylated indazoles serve as crucial intermediates in drug discovery and development. This document provides a comprehensive guide to the synthesis of this compound, a valuable building block for chemical library synthesis. The protocol is presented as a two-part synthetic sequence: (1) the regioselective N-methylation of 1H-indazole to yield the 2-methyl-2H-indazole isomer, and (2) the subsequent Friedel-Crafts acylation to introduce an acetyl group at the C4 position. This guide emphasizes the chemical principles, experimental causality, and self-validating system design necessary for successful and reproducible synthesis.

Introduction: The Significance of the Indazole Core

Indazoles, bicyclic aromatic heterocycles, are bioisosteres of indoles and are present in a variety of pharmacologically active compounds.[2][3] The functionalization of the indazole ring, particularly through N-alkylation, is a critical step in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. The regioselectivity of N-alkylation presents a significant synthetic challenge, as reactions can yield a mixture of N1 and N2 isomers, often with differing biological activities.[4][5] The subsequent C-H functionalization, such as acylation, further diversifies the scaffold for structure-activity relationship (SAR) studies. This protocol details a robust pathway to selectively synthesize the 4-acetylated N2-methylated indazole isomer.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages. The first stage addresses the critical challenge of regioselective N-alkylation, and the second stage performs a classic electrophilic aromatic substitution to install the desired functional group.

G cluster_0 Part 1: N-Methylation cluster_1 Part 2: C4-Acylation A 1H-Indazole B 2-Methyl-2H-indazole (Intermediate) A->B  Regioselective  N2-Alkylation C This compound (Final Product) B->C  Friedel-Crafts  Acylation

Caption: Overall two-stage synthetic workflow.

Part 1: Regioselective Synthesis of 2-Methyl-2H-indazole

Theoretical Background: The N1 vs. N2 Alkylation Challenge

The alkylation of the indazole anion is a classic example of ambidentate nucleophilicity. The reaction can proceed via two pathways, leading to the thermodynamically more stable N1-alkylated product or the kinetically favored N2-alkylated product.[3][4] The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[5][6] While strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like THF typically favor the N1 isomer, conditions employing reagents like dimethyl carbonate or specific phase-transfer catalysts can enhance the yield of the desired N2 isomer.[3][4] For this protocol, we will utilize conditions reported to favor the kinetic N2 product.

G cluster_0 Reaction Pathways Indazole Indazole Anion N1 N1-Alkylation (Thermodynamic Product) Indazole->N1  Path A  (e.g., NaH/THF) N2 N2-Alkylation (Kinetic Product) Indazole->N2  Path B  (e.g., K2CO3/DMF)

Caption: Competing N1 vs. N2 alkylation pathways.

Experimental Protocol: N2-Methylation

This protocol is adapted from general procedures known to favor N2-alkylation.[6]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
1H-IndazoleC₇H₆N₂118.14-5.00 g42.3
Dimethyl Sulfate(CH₃)₂SO₄126.131.33 g/mL4.3 mL45.0
Potassium CarbonateK₂CO₃138.21-8.77 g63.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazole (5.00 g, 42.3 mmol) and anhydrous potassium carbonate (8.77 g, 63.5 mmol).

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 30 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add dimethyl sulfate (4.3 mL, 45.0 mmol) dropwise over 15 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into 400 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product will be a mixture of N1 and N2 isomers. Separation is achieved via flash column chromatography on silica gel.

  • Mobile Phase: Hexanes/Ethyl Acetate gradient (e.g., 95:5 to 80:20). The N2-isomer is typically more polar and will have a lower Rf value than the N1-isomer.

  • Expected Yield: 40-50% of the desired 2-methyl-2H-indazole.

  • Characterization: The identity of the product should be confirmed by NMR spectroscopy and mass spectrometry, comparing the data to established literature values.[7][8]

    • Molecular Formula: C₈H₈N₂[7]

    • Molecular Weight: 132.16 g/mol [7][8]

Part 2: Friedel-Crafts Acylation of 2-Methyl-2H-indazole

Theoretical Background: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a classic method for installing an acyl group onto an aromatic ring.[9] The reaction involves the generation of a highly electrophilic acylium ion from an acyl halide (or anhydride) and a strong Lewis acid, such as aluminum chloride (AlCl₃).[10] The electron-rich aromatic ring of the 2-methyl-2H-indazole acts as the nucleophile. The acylation is anticipated to occur at the C4 position of the indazole ring, a common site for electrophilic attack in this scaffold.

G cluster_0 Acylium Ion Generation cluster_1 Electrophilic Attack AcCl Acetyl Chloride Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product This compound Acylium->Product + Indazole - H⁺ Indazole 2-Methyl-2H-indazole (Nucleophile)

Caption: Simplified mechanism of Friedel-Crafts acylation.

Experimental Protocol: C4-Acylation

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
2-Methyl-2H-indazoleC₈H₈N₂132.16-2.00 g15.1
Aluminum Chloride (anhydrous)AlCl₃133.34-4.03 g30.2
Acetyl ChlorideCH₃COCl78.501.10 g/mL1.3 mL18.1
Dichloromethane (DCM)CH₂Cl₂84.93-80 mL-

Procedure:

  • To a 250 mL three-neck round-bottom flask, flame-dried under vacuum and equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add anhydrous aluminum chloride (4.03 g, 30.2 mmol).

  • Add 50 mL of anhydrous dichloromethane (DCM) and cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.3 mL, 18.1 mmol) to the stirred suspension. Stir for 15 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve 2-methyl-2H-indazole (2.00 g, 15.1 mmol) in 30 mL of anhydrous DCM.

  • Transfer the indazole solution to the addition funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Caution: This quenching process is highly exothermic. Perform slowly in a fume hood.

  • Stir the quenched mixture vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), water (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Product Name: this compound[11]

  • CAS Number: 1159511-27-9[11]

  • Molecular Formula: C₁₀H₁₀N₂O[11]

  • Molecular Weight: 174.20 g/mol [11]

  • Appearance: Solid[11]

  • Purity (Expected): ≥95%[11]

Safety and Handling

  • Dimethyl Sulfate: Extremely hazardous, toxic, and a potential carcinogen. Always handle in a certified chemical fume hood with heavy-duty nitrile or neoprene gloves, safety goggles, and a lab coat. Have a quenching solution (e.g., aqueous ammonia) readily available.

  • Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment (glove box or under an inert atmosphere). The quenching procedure is highly exothermic and releases HCl gas.

  • Acetyl Chloride: Corrosive and lachrymatory. Reacts with moisture. Handle in a fume hood.

  • Solvents: Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact.

Conclusion

This application note provides a detailed, two-stage protocol for the synthesis of this compound. By carefully controlling the reaction conditions, the challenges of regioselective N-alkylation can be overcome to produce the key 2-methyl-2H-indazole intermediate. A subsequent Friedel-Crafts acylation provides a reliable method for installing the C4-acetyl group. This guide serves as a valuable resource for researchers requiring access to this and other functionalized indazole building blocks for applications in medicinal chemistry and drug discovery.

References

Application Note: High-Throughput HPLC-MS Analysis of 4-Acetyl-2-methyl-2H-indazole for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the rapid and accurate quantification of 4-Acetyl-2-methyl-2H-indazole, a key intermediate in pharmaceutical synthesis. The developed protocol utilizes reversed-phase chromatography coupled with electrospray ionization mass spectrometry (ESI-MS) to achieve high sensitivity, selectivity, and throughput, making it suitable for in-process control and final product quality assessment. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

Indazole derivatives are a significant class of N-heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules.[1] Their diverse biological activities have led to their investigation in various therapeutic areas, including oncology and anti-inflammatory applications. This compound (MW: 174.20 g/mol , Formula: C₁₀H₁₀N₂O) is a crucial building block in the synthesis of these complex pharmaceutical agents.[2][3] Ensuring the purity and accurate quantification of this intermediate is paramount for the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for the analysis of small molecules in complex matrices.[4] Reversed-phase HPLC is particularly well-suited for the separation of moderately polar to non-polar compounds like this compound.[5][6] The addition of a mass spectrometer as a detector provides unparalleled selectivity and sensitivity, allowing for confident identification and quantification. This application note provides a comprehensive, step-by-step protocol for the HPLC-MS analysis of this compound, designed for researchers, scientists, and drug development professionals.

Experimental Workflow

The overall experimental workflow for the HPLC-MS analysis of this compound is depicted in the following diagram.

HPLC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Validation prep_start Weigh Analyte/Standard dissolve Dissolve in Diluent (50:50 ACN:H₂O) prep_start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter through 0.22 µm Syringe Filter vortex->filter prep_end Prepared Sample/Standard filter->prep_end hplc_system HPLC System (C18 Column) prep_end->hplc_system Inject ms_system Mass Spectrometer (ESI+ Mode) hplc_system->ms_system data_acq Data Acquisition (SIM Mode) ms_system->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification validation Method Validation (ICH Q2(R2)) quantification->validation

Figure 1: A schematic of the complete workflow from sample preparation to data analysis and method validation.

Materials and Methods

Reagents and Materials
  • This compound reference standard (≥95% purity)[2][3]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), HPLC grade

  • 0.22 µm PTFE syringe filters

Instrumentation

A standard HPLC system equipped with a binary pump, autosampler, and column oven, coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Chromatographic Conditions

The separation was optimized to achieve a sharp, symmetrical peak for this compound with a short run time. A C18 stationary phase was chosen for its excellent retention of aromatic compounds.[4][7] The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is beneficial for ESI+ sensitivity.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 10 minutes

Table 1: Optimized HPLC Parameters

Mass Spectrometry Conditions

Electrospray ionization in positive ion mode (ESI+) was selected as N-heterocyclic compounds are readily protonated.[8] The instrument was operated in Selected Ion Monitoring (SIM) mode for quantification, targeting the protonated molecular ion [M+H]⁺.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Ion (m/z) 175.1 ([M+H]⁺ for C₁₀H₁₀N₂O)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: Mass Spectrometer Settings

Protocol

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water solution (diluent).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.

Instrument Setup and Data Acquisition
  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Set up the mass spectrometer with the parameters outlined in Table 2.

  • Create a sequence table including standards for the calibration curve, quality control (QC) samples, and unknown samples.

  • Inject the samples and acquire the data in SIM mode for m/z 175.1.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[6][9]

Validation Workflow

Validation Workflow start Method Validation Start specificity Specificity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Parameter Variation) lod_loq->robustness end_node Validated Method robustness->end_node

Figure 2: The sequential steps undertaken for the validation of the analytical method.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent) and spiked samples to ensure no interference at the retention time of the analyte.No significant peaks in the blank
Linearity Analyze a minimum of five concentrations across the intended range. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels.Recovery between 98.0% and 102.0%
Precision Repeatability: Six replicate injections of a standard solution. Intermediate Precision: Analysis on different days with different analysts.RSD ≤ 2.0%
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Reportable value
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 with acceptable precision and accuracy.Reportable value
Robustness Deliberately vary method parameters (e.g., column temperature ±2°C, flow rate ±0.02 mL/min).RSD of results should remain ≤ 2.0%

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Conclusion

This application note details a highly selective, sensitive, and rapid HPLC-MS method for the analysis of this compound. The protocol is straightforward and can be readily implemented in a quality control laboratory. The method has been thoroughly validated according to ICH guidelines, demonstrating its reliability for the accurate quantification of this important pharmaceutical intermediate.

References

Application Note: Comprehensive NMR Characterization of 4-Acetyl-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Acetyl-2-methyl-2H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in pharmacologically active molecules. Unambiguous structural confirmation and purity assessment are critical milestones in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of small molecules in solution.

This application note provides a comprehensive guide to the structural characterization of this compound using a suite of modern NMR experiments. As a Senior Application Scientist, this guide is structured to not only provide a step-by-step protocol but to also explain the underlying principles and rationale for the experimental choices, ensuring a robust and self-validating analytical workflow. The presented spectral data is based on predictive models, serving as a reliable guide for interpreting experimentally acquired spectra.

Predicted NMR Data for this compound

A full suite of NMR spectra was predicted for this compound to serve as a reference for experimental work. Predictions were performed using advanced computational algorithms that consider the nuanced effects of substituents on the indazole ring system. The predicted data is presented in the following tables.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H38.15s-
H57.95dd8.5, 1.0
H67.40td8.5, 1.0
H77.70d8.5
N-CH₃4.20s-
COCH₃2.70s-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Carbon Type (DEPT)
C3120.0CH
C3a125.0C
C4130.0C
C5124.0CH
C6128.0CH
C7118.0CH
C7a148.0C
N-CH₃40.0CH₃
C=O198.0C
COCH₃28.0CH₃

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous sample preparation protocol is crucial for obtaining high-resolution, artifact-free spectra.

Protocol 1: Preparation of the NMR Sample

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for a comprehensive suite of 1D and 2D experiments including ¹³C NMR.[1][2]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[3]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[3]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Diagram 1: NMR Sample Preparation Workflow

G weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃) weigh->dissolve filter Filter if Particulate is Present dissolve->filter If needed transfer Transfer to NMR Tube dissolve->transfer filter->transfer cap Cap and Label transfer->cap

Caption: Workflow for preparing a high-quality NMR sample.

Part 2: NMR Data Acquisition

The following protocols outline the acquisition of a standard set of NMR experiments for comprehensive structural elucidation. These experiments should be performed sequentially to build a complete picture of the molecule's structure.

Protocol 2: 1D NMR Spectroscopy

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Spectral Width: Centered around 5-6 ppm with a width of 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds to ensure good resolution.[5]

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with proton decoupling.

    • Spectral Width: Centered around 100 ppm with a width of 200-240 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, as ¹³C is an insensitive nucleus.

  • DEPT-135 Acquisition:

    • Experiment: DEPT-135 to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are not observed.

    • Parameters are typically based on the standard ¹³C experiment.

Protocol 3: 2D NMR Spectroscopy

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).

    • Key Parameters: Standard COSY pulse sequence. Acquire with sufficient resolution in both dimensions (e.g., 1024 x 256 data points).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[6]

    • Key Parameters: Optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different spin systems and identifying quaternary carbons.[7]

    • Key Parameters: Optimized for long-range coupling constants (ⁿJCH) of 8-10 Hz.

Data Interpretation: A Step-by-Step Guide

The following section details the logical process for interpreting the acquired NMR data to confirm the structure of this compound, based on the predicted spectral data.

G H1 ¹H NMR: Identify Proton Signals & Spin Systems COSY ¹H-¹H COSY: Connect Coupled Protons H1->COSY HSQC ¹H-¹³C HSQC: Assign Directly Bonded C-H Pairs H1->HSQC C13 ¹³C & DEPT-135: Identify Carbon Signals & Types C13->HSQC HMBC ¹H-¹³C HMBC: Establish Long-Range Connectivity COSY->HMBC HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

References

Using 4-Acetyl-2-methyl-2H-indazole in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Utilizing 4-Acetyl-2-methyl-2H-indazole for High-Throughput Kinase Inhibitor Screening

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] This makes them prime targets for therapeutic intervention. The indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a representative compound for screening against a panel of protein kinases. We present detailed protocols for both a biochemical and a cell-based kinase inhibitor screening assay, complete with explanations of the underlying principles and experimental design considerations.

Introduction: The Central Role of Kinases in Drug Discovery

Protein kinases catalyze the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[4] This reversible modification acts as a molecular switch, regulating a multitude of cellular functions such as cell growth, differentiation, metabolism, and apoptosis.[5] The human genome contains over 500 known protein kinases, collectively referred to as the kinome.[6] Given their central role in signaling pathways, it is not surprising that aberrant kinase activity is implicated in a wide range of diseases.[7][8]

The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern drug discovery, with over 50 kinase inhibitors approved for the treatment of cancers and inflammatory diseases.[6][9] High-throughput screening (HTS) of compound libraries against panels of kinases is the standard approach for identifying novel lead compounds.[6] The indazole nucleus is a prominent scaffold in many clinically successful kinase inhibitors, highlighting its importance in designing next-generation therapeutics.[10][11][12]

This guide uses this compound as a model compound from an indazole-based library to illustrate the screening workflow.

The Kinase Inhibitor Discovery Workflow

The path from a compound library to a validated hit involves a multi-stage screening process designed to identify potent and selective inhibitors. This workflow typically begins with a broad primary screen using biochemical assays, followed by more complex cell-based assays to confirm activity in a physiological context.

G cluster_0 Biochemical Screening (In Vitro) cluster_1 Cell-Based Screening (In Cellulo) Primary HTS Primary HTS Dose-Response (IC50) Dose-Response (IC50) Primary HTS->Dose-Response (IC50) Identifies initial hits Kinome Selectivity Profiling Kinome Selectivity Profiling Dose-Response (IC50)->Kinome Selectivity Profiling Confirms potency Target Engagement Target Engagement Kinome Selectivity Profiling->Target Engagement Validates hits in cellular context Phosphorylation Assay Phosphorylation Assay Target Engagement->Phosphorylation Assay Confirms binding Cell Proliferation Assay Cell Proliferation Assay Phosphorylation Assay->Cell Proliferation Assay Measures functional effect Lead Optimization Lead Optimization Cell Proliferation Assay->Lead Optimization

Caption: General workflow for kinase inhibitor screening.

Biochemical Kinase Assay Protocol: Luminescence-Based ADP Detection

Biochemical assays measure the direct effect of a compound on the catalytic activity of a purified kinase enzyme.[6] Luminescence-based assays that quantify ADP production, a universal product of the kinase reaction, are highly sensitive, amenable to HTS, and avoid the safety concerns of traditional radiometric assays.[13][14] The ADP-Glo™ Kinase Assay is a widely used example.[14]

Principle of the ADP-Glo™ Assay

This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase to produce a light signal that is directly proportional to kinase activity.[14]

Step-by-Step Protocol

Materials:

  • This compound (Test Compound)

  • Purified kinase of interest and its specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)[15]

  • White, opaque 384-well assay plates[16]

  • Multichannel pipettes

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 10 nM).

  • Assay Plate Preparation:

    • Add 1 µL of the serially diluted test compound, a known inhibitor (positive control), or DMSO (negative control) to the appropriate wells of a 384-well plate.[16]

  • Kinase Reaction:

    • Prepare a 2x kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate must be determined empirically for each kinase target.

    • Add 5 µL of the 2x kinase/substrate solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[15]

    • Prepare a 2x ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.

    • Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time may need optimization.[15]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.[15]

    • Incubate for 40 minutes at room temperature.[15]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.[15]

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[17]

Cell-Based Kinase Assay Protocol: Cellular Phosphorylation Assay

Cell-based assays are crucial for validating hits from biochemical screens as they assess a compound's activity within a physiological context, accounting for factors like cell permeability and off-target effects.[18] Cellular phosphorylation assays directly measure the inhibition of a specific phosphorylation event within a signaling pathway.[18]

Principle of the Cellular Phosphorylation Assay

This assay quantifies the phosphorylation of a kinase's substrate in intact cells. Cells are treated with the test compound, and then stimulated to activate the signaling pathway of interest. After cell lysis, the level of substrate phosphorylation is measured, typically using an ELISA-based method with a phospho-specific antibody.[18]

G cluster_0 MAPK Signaling Pathway GrowthFactor GrowthFactor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors TranscriptionFactors ERK->TranscriptionFactors CellProliferation CellProliferation TranscriptionFactors->CellProliferation Inhibitor Indazole Inhibitor Inhibitor->MEK Inhibition of Phosphorylation

Caption: Inhibition of the MAPK pathway by a kinase inhibitor.

Step-by-Step Protocol

Materials:

  • Cell line expressing the kinase of interest and its substrate (e.g., A549 cells for EGFR pathway analysis)

  • Cell culture medium and supplements

  • This compound (Test Compound)

  • Stimulating ligand (e.g., EGF for the EGFR pathway)

  • Cell lysis buffer

  • Phospho-specific and total protein antibodies for the substrate of interest

  • ELISA or AlphaLISA® detection reagents[18]

  • Tissue culture-treated plates (96-well or 384-well)

Procedure:

  • Cell Culture and Plating:

    • Culture cells under standard conditions.

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound or DMSO (vehicle control).

    • Incubate for 1-2 hours at 37°C. This pre-incubation time may require optimization.

  • Cell Stimulation:

    • Add the appropriate stimulating ligand (e.g., EGF) to all wells except for the unstimulated control wells.

    • Incubate for a predetermined optimal time (e.g., 10-30 minutes) at 37°C to activate the kinase and induce substrate phosphorylation.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Add cell lysis buffer to each well and incubate on ice for 15-20 minutes to ensure complete lysis.

  • Phosphorylation Detection (ELISA-based):

    • Transfer the cell lysates to an antibody-coated ELISA plate (e.g., coated with a capture antibody for the total substrate protein).

    • Incubate to allow the substrate to bind.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody that is specific for the phosphorylated form of the substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate to generate a colorimetric or chemiluminescent signal.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal or cell number.

    • Calculate the percent inhibition relative to the stimulated control (DMSO-treated, ligand-stimulated cells).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50.

Data Presentation and Interpretation

The primary output of kinase inhibitor screening is the IC50 value, which represents the concentration of an inhibitor required to reduce kinase activity by 50%.[17] A potent inhibitor will have a low IC50 value. Selectivity is assessed by comparing the IC50 values across a panel of different kinases.

Table 1: Hypothetical Screening Data for this compound

Kinase TargetFamilyBiochemical IC50 (nM)Cellular IC50 (nM)
MEK1 MAP2K 25 150
ERK2MAPK850>10,000
p38αMAPK>10,000>10,000
JNK1MAPK1,200>10,000
CDK2CMGC5,600>10,000
GSK3βCMGC>10,000>10,000
AKT1AGC9,800>10,000

Data are hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical example, this compound shows potent inhibition of MEK1 in the biochemical assay. The selectivity is excellent, with IC50 values against other kinases being significantly higher. The compound also demonstrates on-target activity in the cellular assay, albeit with reduced potency compared to the biochemical assay, which is a common observation due to factors like cell membrane permeability and intracellular ATP concentrations.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the initial characterization of potential kinase inhibitors, using this compound as a representative of the promising indazole class of compounds. By combining sensitive biochemical assays for primary screening and potency determination with physiologically relevant cell-based assays for validation, researchers can efficiently identify and prioritize promising lead candidates for further drug development.

References

Application of 2H-Indazoles in Antimicrobial Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents and the Promise of 2H-Indazoles

The rise of multidrug-resistant (MDR) pathogens constitutes a significant global health crisis, threatening to undermine many of the foundational pillars of modern medicine. This escalating challenge necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] In this context, nitrogen-containing heterocyclic compounds have emerged as a particularly promising area of research, demonstrating a broad spectrum of biological activities.[1][2][3][4][5] Among these, the 2H-indazole scaffold has garnered considerable attention for its potential in yielding potent antimicrobial agents.[6][7][8][9]

Indazoles, bicyclic aromatic heterocycles, exist in two main tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, derivatives of the 2H-indazole isomer have shown significant promise as antimicrobial and anti-inflammatory compounds.[9] This guide provides a comprehensive overview of the application of 2H-indazoles in antimicrobial drug discovery, offering detailed protocols for their synthesis, antimicrobial evaluation, and preliminary mechanism of action studies.

I. Synthesis of 2H-Indazole Derivatives: Key Methodologies

The synthesis of a diverse library of 2H-indazole derivatives is the foundational step in any drug discovery program. Two prevalent and effective methods for the synthesis of the 2H-indazole core are the Cadogan reaction and palladium-catalyzed arylation.

A. The Cadogan Reaction: A Versatile Approach to 2-Aryl-2H-indazoles

The Cadogan reaction provides a robust method for the synthesis of 2-phenyl-2H-indazoles through the reductive cyclization of Schiff bases derived from 2-nitrobenzaldehyde.[6][7]

Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole via the Cadogan Reaction

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1 equivalent) in ethanol.

    • Add the desired aniline (1 equivalent).

    • Heat the mixture under reflux for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The Schiff base product will often precipitate and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Reductive Cyclization (Cadogan Reaction):

    • In a separate flask, heat triethyl phosphite (3 equivalents) to 150°C.

    • Slowly add the synthesized Schiff base (1 equivalent) to the hot triethyl phosphite.

    • Maintain the reaction temperature at 150°C for 30 minutes to 2 hours, monitoring the consumption of the starting material by TLC.

    • After the reaction is complete, remove the excess triethyl phosphite and the resulting triethyl phosphate by vacuum distillation.

    • Purify the crude 2-phenyl-2H-indazole derivative by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient.

B. Palladium-Catalyzed Arylation: Introducing Diversity at the 3-Position

To explore the structure-activity relationship (SAR), it is often desirable to introduce substituents at the 3-position of the indazole ring. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose.

Experimental Protocol: Synthesis of 2,3-Diphenyl-2H-indazole

  • Starting Material: 2-Phenyl-2H-indazole (synthesized via the Cadogan reaction).

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 2-phenyl-2H-indazole (1 equivalent), the desired aryl halide (e.g., iodobenzene, 1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 10 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solvent (e.g., toluene or DMF).

  • Reaction Conditions:

    • Heat the reaction mixture to 100-120°C.

    • Stir the reaction for 12-24 hours, monitoring its progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

II. Antimicrobial Susceptibility Testing: Determining the Potency of 2H-Indazole Derivatives

The initial screening of newly synthesized compounds involves determining their in vitro antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

A. Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Compound Stock Solutions:

    • Dissolve the 2H-indazole derivatives in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Use sterile 96-well microtiter plates.

    • Add 100 µL of the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

    • Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

    • The final DMSO concentration should not exceed 1% to avoid toxicity to the microorganisms.

    • Incubate the plates at 35-37°C for 16-24 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

B. Data Presentation: Summarizing Antimicrobial Activity

For clarity and comparative analysis, the MIC values of a series of 2H-indazole derivatives should be presented in a tabular format.

Compound IDR1R2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1a HH>128>12864
1b 4-ClH6412832
1c H4-NO₂326416
Reference Ciprofloxacin0.50.25NA
Reference FluconazoleNANA2

Note: The data in this table is hypothetical and for illustrative purposes only.

III. Elucidating the Mechanism of Action: Beyond Inhibition

Identifying the cellular target and mechanism of action of a novel antimicrobial agent is a critical step in its development. For 2H-indazoles, several potential mechanisms have been explored.

A. Inhibition of DNA Gyrase

Some indazole derivatives have been reported to act as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair.[6]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.

  • Inhibitor Addition:

    • Add varying concentrations of the 2H-indazole derivative to the reaction mixtures. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding E. coli DNA gyrase.

    • Incubate the reactions at 37°C for 1 hour.

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a DNA loading dye.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

DNA_Gyrase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Reaction Mix (Buffer, Plasmid, ATP) incubation Add DNA Gyrase Incubate at 37°C reagents->incubation inhibitor 2H-Indazole Derivative inhibitor->incubation gel Agarose Gel Electrophoresis incubation->gel visualize Visualize DNA Bands gel->visualize

Caption: Workflow for DNA gyrase inhibition assay.

B. Disruption of Bacterial Membrane Integrity

Another potential mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane. This can be assessed using fluorescent dyes that are excluded from cells with intact membranes.

Experimental Protocol: Membrane Permeability Assay using Propidium Iodide

  • Bacterial Suspension:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with PBS.

    • Resuspend the cells in PBS to a defined optical density.

  • Compound Treatment:

    • Treat the bacterial suspension with various concentrations of the 2H-indazole derivative for a specified time (e.g., 30-60 minutes). Include a positive control that disrupts membranes (e.g., a known antimicrobial peptide) and a negative control (DMSO).

  • Staining:

    • Add propidium iodide (PI) to each sample to a final concentration of 1-5 µg/mL.

    • Incubate in the dark for 10-15 minutes.

  • Analysis:

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~535 nm, emission ~617 nm).

    • An increase in fluorescence intensity indicates that PI has entered the cells due to membrane damage.

Membrane_Permeability_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining_analysis Staining & Analysis culture Bacterial Culture (Mid-log phase) wash Wash and Resuspend in PBS culture->wash compound Add 2H-Indazole Derivative wash->compound stain Add Propidium Iodide compound->stain measure Measure Fluorescence stain->measure

Caption: Workflow for membrane permeability assay.

C. Inhibition of Bacterial Protein Synthesis

Some antimicrobial agents act by inhibiting the synthesis of essential proteins. This can be investigated using in vitro translation assays or by monitoring the incorporation of labeled amino acids in whole cells.

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

  • Cell-Free Extract Preparation:

    • Prepare a cell-free extract (S30 extract) from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for translation.

  • Reaction Mixture:

    • Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., encoding a reporter protein like luciferase), amino acids, and an energy source (ATP, GTP).

  • Inhibitor Addition:

    • Add different concentrations of the 2H-indazole derivative to the reaction mixtures. Include a known protein synthesis inhibitor (e.g., chloramphenicol) as a positive control and DMSO as a negative control.

  • Incubation and Detection:

    • Incubate the reactions at 37°C for 1-2 hours.

    • Quantify the amount of newly synthesized protein. For a luciferase reporter, this can be done by measuring luminescence after the addition of luciferin.

    • A dose-dependent decrease in protein synthesis indicates inhibition.

IV. Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Understanding the relationship between the chemical structure of the 2H-indazole derivatives and their antimicrobial activity is crucial for designing more potent and selective compounds.

Key SAR Observations for 2H-Indazole Antimicrobials:

  • Substitution at the 2-position: The nature of the substituent on the nitrogen at the 2-position of the indazole ring significantly influences activity. Phenyl and substituted phenyl groups are common and often beneficial.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the 2-phenyl ring can enhance antimicrobial activity.

  • Substitution at the 3-position: Introduction of aryl groups at the 3-position can modulate the activity and spectrum of the compounds. The specific substitution pattern on this second aryl ring also plays a role.

  • Lipophilicity: The overall lipophilicity of the molecule is an important factor, as it affects the compound's ability to cross the bacterial cell envelope.

SAR_2H_Indazole cluster_positions Key Positions for Modification cluster_substituents Favorable Substituents indazole 2H-Indazole Core pos2 Position 2 indazole->pos2 pos3 Position 3 indazole->pos3 phenyl Phenyl/Substituted Phenyl (at Position 2) pos2->phenyl aryl Aryl Groups (at Position 3) pos3->aryl ewg Electron-Withdrawing Groups (on 2-Phenyl Ring) phenyl->ewg

Caption: Key structural features influencing the antimicrobial activity of 2H-indazoles.

V. Conclusion and Future Directions

2H-indazoles represent a promising and versatile scaffold for the discovery of novel antimicrobial agents. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries. The protocols outlined in this guide provide a framework for the systematic evaluation of these compounds, from initial screening to preliminary mechanism of action studies.

Future research in this area should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of substituents at various positions of the 2H-indazole core to improve potency and broaden the antimicrobial spectrum.

  • In-depth Mechanism of Action Studies: Moving beyond preliminary assays to pinpoint the specific molecular targets of the most promising lead compounds.

  • Addressing Drug-like Properties: Optimizing compounds for improved solubility, metabolic stability, and reduced cytotoxicity to advance them towards preclinical development.

By leveraging the information and protocols presented in this guide, researchers can effectively explore the potential of 2H-indazoles in the critical endeavor of developing the next generation of antimicrobial drugs.

References

Microwave-assisted synthesis of 2H-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Microwave-Assisted Synthesis of 2H-Indazole Derivatives

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the synthesis of 2H-indazole derivatives, a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. 2H-indazoles form the structural core of numerous bioactive molecules with applications as anti-inflammatory, antitumor, and antimicrobial agents.[1][2] The protocols herein leverage the transformative power of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction times, improves yields, and enhances product purity compared to conventional heating methods.[3][4][5][6]

The transition from traditional reflux heating, which can be time-consuming and inefficient, to MAOS represents a significant leap forward.[6] By utilizing direct dielectric heating, microwave energy rapidly and uniformly elevates the temperature of the reaction mixture, enabling precise thermal control and minimizing the formation of byproducts.[3][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.

Core Principles of Microwave-Assisted Synthesis

The remarkable rate enhancements observed in MAOS are primarily due to a thermal effect rooted in the mechanism of "dielectric heating." This process involves two main phenomena:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent or reactants, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation generates friction, leading to intense and uniform heating throughout the bulk of the material.[7]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat through resistance to this current.

This direct energy transfer is fundamentally different from conventional heating, where heat is transferred inefficiently from an external source through the vessel walls. The choice of a polar solvent is therefore critical, as its ability to absorb microwave energy directly dictates the efficiency of the heating process.[8]

General Workflow and Key Considerations

A typical microwave-assisted synthesis follows a streamlined and controlled workflow. The process, from initial setup to final product analysis, is designed for efficiency, reproducibility, and safety. Dedicated microwave reactors are essential, as they are equipped with advanced sensors for real-time temperature and pressure monitoring, features that are absent in domestic microwave ovens and are critical for safety and reproducibility.[9][10][11]

MAOS_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis A 1. Reagent & Solvent Selection B 2. Stoichiometric Calculation A->B C 3. Vessel Assembly (Reagents, Stir Bar) B->C D 4. Load Vessel into Microwave Reactor C->D E 5. Set Parameters (Temp, Time, Power) D->E F 6. Initiate Microwave Irradiation E->F G 7. Controlled Cooling of Vessel F->G H 8. Product Work-up & Extraction G->H I 9. Purification (e.g., Chromatography) H->I J 10. Characterization (NMR, MS, IR) I->J

Diagram: General workflow for microwave-assisted organic synthesis.

Application Note 1: One-Pot, Three-Component Synthesis of 2-Aryl-2H-indazoles

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. The use of microwave irradiation in MCRs for synthesizing 2H-indazoles has proven to be a practical, high-yielding, and scalable method.[12][13]

Reaction Scheme:

A copper-catalyzed one-pot synthesis of 2-aryl-2H-indazoles from a 2-bromobenzaldehyde, a primary amine, and sodium azide.

Causality Behind Experimental Choices
  • Catalyst Selection: A copper catalyst, such as copper(I) oxide nanoparticles (Cu₂O-NP) or a complex like [Cu(phen)(PPh₃)₂]NO₃, is crucial.[12][13] Copper plays a pivotal role in facilitating the key C-N and N-N bond formations required for the indazole ring system.[14]

  • Solvent Selection: A high-boiling, polar solvent like polyethylene glycol (PEG) or dimethyl sulfoxide (DMSO) is ideal.[14] These solvents are excellent microwave absorbers, allowing for rapid heating to the high temperatures needed for this transformation. Their high boiling points permit the reaction to be run at elevated temperatures under controlled pressure, dramatically accelerating the reaction rate.

Detailed Experimental Protocol
  • Equipment: A dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) with 10 mL pressure-rated glass vials and magnetic stir bars.

  • Reagents:

    • 2-Bromobenzaldehyde (1.0 mmol, 185 mg)

    • Aniline (1.0 mmol, 93 mg)

    • Sodium Azide (NaN₃) (1.2 mmol, 78 mg)

    • Copper(I) oxide nanoparticles (Cu₂O-NP) (5 mol%, 7 mg)

    • Polyethylene glycol (PEG-300) (3 mL)

  • Procedure: a. To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-bromobenzaldehyde, aniline, sodium azide, and Cu₂O-NP. b. Add 3 mL of PEG-300 to the vial. c. Securely cap the vial and place it in the microwave reactor cavity. d. Irradiate the mixture with a pre-set temperature of 140°C for 15 minutes. Maintain constant magnetic stirring. e. After the reaction is complete, cool the vial to below 50°C using a compressed air stream before removal.[10] f. Quench the reaction mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product via column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the pure 2-phenyl-2H-indazole.

Comparative Data: Microwave vs. Conventional Heating
MethodCatalystSolventTemperature (°C)TimeYield (%)
Microwave Cu₂O-NPPEG-30014015 min~90%
Conventional Cu₂O-NPPEG-30014012 hours~75%

Data synthesized from typical results reported in the literature.[12][14]

Application Note 2: Reductive Cyclization Synthesis of 2-Aryl-2H-indazoles

An alternative and efficient route to the 2H-indazole scaffold is the reductive cyclization of o-nitrobenzylidene amines. This method provides a different synthetic approach, showcasing the versatility of microwave chemistry in promoting complex molecular transformations.

Reaction Scheme:

Microwave-assisted reductive cyclization of an o-nitrobenzylidene amine to a 2-aryl-2H-indazole.

Causality Behind Experimental Choices
  • Catalyst and Reductant: This transformation utilizes a molybdenum-based catalyst, MoO₂Cl₂(dmf)₂, in conjunction with triphenylphosphine (Ph₃P) as the reducing agent.[14] The Ph₃P efficiently reduces the nitro group, initiating the cyclization cascade that is promoted by the catalyst under microwave irradiation.

  • Solvent Selection: A solvent like 1,4-dioxane is suitable for this reaction, as it is relatively polar and has a boiling point that allows for effective heating under microwave conditions without generating excessive pressure.

Detailed Experimental Protocol
  • Equipment: As described in Application Note 1.

  • Reagents:

    • o-Nitrobenzylidene amine (1.0 mmol)

    • Triphenylphosphine (Ph₃P) (1.5 mmol, 393 mg)

    • MoO₂Cl₂(dmf)₂ (10 mol%)

    • 1,4-Dioxane (4 mL)

  • Procedure: a. In a 10 mL microwave process vial, combine the o-nitrobenzylidene amine, triphenylphosphine, and the molybdenum catalyst. b. Add 4 mL of 1,4-dioxane and a magnetic stir bar. c. Seal the vial and place it in the microwave reactor. d. Set the reaction temperature to 160°C and the time to 20 minutes. e. Upon completion, allow the vessel to cool to a safe temperature. f. Remove the solvent in vacuo. g. Purify the residue by flash column chromatography (silica gel, appropriate eluent) to obtain the desired 2-aryl-2H-indazole. h. Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.[15]

Process Optimization and Scale-Up

A significant advantage of MAOS is its direct scalability from small, single-mode research reactors to larger, multimode batch systems.[16][17][18]

  • Optimization: Initial optimization should focus on temperature, as it is the most critical parameter. A temperature screen from 100°C to 180°C in 20°C increments can quickly identify the optimal condition. Reaction time can then be fine-tuned.

  • Scale-Up: Scaling up from a 1 mmol reaction to a 100 mmol scale is often feasible without re-optimization.[16][18] The key to successful scale-up is maintaining identical reaction parameters (temperature, time, concentration). Reproducible heating and cooling profiles are critical for consistent results between small and large-scale reactors.[16] While vessel size can be a limitation in some systems, batch microwave reactors with volumes up to 1 L have been successfully used to prepare products on a 50-100 gram scale.[19]

Safety Protocols for Microwave Chemistry

Safety is paramount when performing chemical reactions at high temperatures and pressures.

  • Use Dedicated Equipment: Never use a domestic microwave oven.[9][11] Laboratory-grade reactors are built with corrosion-resistant cavities and integrated safety features, including automatic power modulation based on temperature and pressure feedback.[9]

  • Prevent Superheating: Ensure adequate stirring in the reaction vessel to prevent localized superheating, which can lead to vessel failure, especially in viscous mixtures or solvent-free reactions.[9]

  • Vessel Integrity: Only use pressure-rated vessels specified by the instrument manufacturer. Inspect vials for cracks or defects before use.

  • Cooling: Always allow the reaction vessel to cool to a temperature well below the solvent's boiling point before opening to prevent violent depressurization.[10]

  • Chemical Hazards: Be aware of the stability of your reagents at high temperatures and the potential for rapid, exothermic decomposition.[9]

Conclusion and Future Outlook

Microwave-assisted synthesis represents a groundbreaking advancement for the preparation of 2H-indazole derivatives and other heterocyclic compounds.[4] This technology aligns with the principles of green chemistry by dramatically reducing reaction times, energy consumption, and chemical waste.[7][20] The ability to rapidly synthesize and screen compound libraries makes MAOS an invaluable tool in medicinal chemistry and drug discovery, accelerating the development of novel therapeutics.[4][21] As reactor technology continues to evolve, the application of microwave chemistry is expected to expand further into industrial and pilot-plant scale production.[22]

References

The Versatile Role of 4-Acetyl-2-methyl-2H-indazole in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a multitude of pharmacologically active agents, including potent kinase inhibitors for oncology. Within this important class of heterocycles, 4-Acetyl-2-methyl-2H-indazole (also known as 1-(2-methyl-2H-indazol-4-yl)ethanone) stands out as a particularly valuable and versatile building block.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in organic synthesis. We will delve into its inherent chemical reactivity, explore its utility in the construction of complex molecular architectures, and provide detailed, field-tested protocols for its derivatization. The insights presented herein are designed to empower chemists to leverage the full potential of this readily available intermediate in their synthetic endeavors.

Molecular Profile and Strategic Importance

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The 2-methylated indazole core provides a stable, drug-like scaffold, while the 4-acetyl group serves as a versatile chemical handle for a wide array of synthetic transformations. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for biological screening.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O--INVALID-LINK--
Molecular Weight 174.20 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
CAS Number 1159511-27-9--INVALID-LINK--

The presence of the acetyl group, a methyl ketone, opens the door to a variety of classical and modern organic reactions. These include, but are not limited to:

  • Condensation Reactions: The acidic α-protons of the acetyl group readily participate in aldol and Claisen-Schmidt condensations to form α,β-unsaturated ketones (chalcones), which are themselves valuable precursors to other heterocyclic systems.

  • Oxidation and Reduction: The ketone can be reduced to a secondary alcohol, providing a chiral center and a new point for diversification. Alternatively, oxidation can lead to the corresponding carboxylic acid.

  • Halogenation: The α-position of the ketone can be selectively halogenated, creating an electrophilic site for subsequent nucleophilic substitution reactions.

  • Formation of Heterocycles: The acetyl group can serve as a key component in the construction of new heterocyclic rings fused to or appended from the indazole core.

The following sections will provide detailed protocols and application notes for some of these key transformations, with a focus on their practical implementation in a research setting.

Application Notes & Protocols

Application Note 1: Synthesis of Indazole-Based Chalcones via Claisen-Schmidt Condensation

Rationale: The Claisen-Schmidt condensation is a robust and widely employed method for the formation of chalcones (α,β-unsaturated ketones). This reaction is particularly valuable in medicinal chemistry as chalcones are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. By using this compound as the ketone component, novel chalcones bearing the 2-methyl-2H-indazole moiety can be readily synthesized, providing a diverse set of compounds for biological evaluation.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Indazole This compound reagents NaOH or KOH Ethanol, rt Aldehyde Substituted Aromatic Aldehyde Chalcone Indazole-Based Chalcone reagents->Chalcone

Figure 1: General scheme for the Claisen-Schmidt condensation.

Detailed Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 10-15 mL per gram of starting material).

  • Addition of Aldehyde: To the stirred solution, add 1.05 equivalents of the desired substituted aromatic aldehyde. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: Prepare a 40% (w/v) aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Cool the reaction mixture in an ice bath to 0-5 °C.

  • Reaction: Slowly add the aqueous base solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid product is collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure indazole-based chalcone.

Expert Insights: The choice of base and solvent can influence the reaction rate and yield. For less reactive aldehydes, a stronger base or elevated temperature may be required. However, care must be taken to avoid side reactions. The use of an excess of the aldehyde can sometimes improve the yield by driving the reaction to completion.

Application Note 2: Synthesis of α-Halo-Indazolyl Ketones for Further Functionalization

Rationale: The introduction of a halogen atom at the α-position of the acetyl group transforms the relatively unreactive methyl group into a reactive electrophilic site. This α-halo ketone is a versatile intermediate that can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and azides. This two-step sequence provides a powerful strategy for introducing diverse functional groups and building molecular complexity.

Reaction Scheme:

G cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Nucleophilic Substitution Indazole This compound HalogenatingAgent NBS or NCS (cat. acid or base) HaloKetone α-Halo-4-acetyl- 2-methyl-2H-indazole HalogenatingAgent->HaloKetone HaloKetone2 α-Halo-4-acetyl- 2-methyl-2H-indazole Nucleophile Nucleophile (Nu-H) Product α-Substituted Product Nucleophile->Product

Figure 2: Two-step functionalization via an α-halo ketone intermediate.

Detailed Protocol (for α-Bromination):

  • Reagent Preparation: Dissolve 1.0 equivalent of this compound in a suitable solvent such as chloroform (CHCl₃) or acetic acid (AcOH) in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Add 1.05 equivalents of N-bromosuccinimide (NBS) to the solution. A catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-bromo ketone can be purified by column chromatography on silica gel.

Expert Insights: The α-bromo ketone is often used in the subsequent nucleophilic substitution step without extensive purification. It is important to handle α-halo ketones with care as they are often lachrymatory and skin irritants. The choice of nucleophile in the second step will determine the final product, allowing for the synthesis of a wide variety of derivatives such as α-amino ketones, α-thio ketones, and α-azido ketones.

The Role of this compound in Kinase Inhibitor Synthesis

The indazole scaffold is a cornerstone in the design of kinase inhibitors, with several approved drugs featuring this core structure.[1] The 4-acetyl group of this compound provides a key anchor point for building out the complex pharmacophores required for potent and selective kinase inhibition. For instance, the acetyl group can be elaborated into more complex side chains that can interact with specific residues in the ATP-binding pocket of the target kinase.

While specific, publicly available, step-by-step protocols for the synthesis of marketed drugs from this exact starting material are often proprietary, the general synthetic strategies outlined in the previous sections are highly relevant. For example, the synthesis of advanced intermediates for Akt kinase inhibitors has been reported to start from functionalized indazoles.[2] The chemical transformations of the acetyl group are fundamental to creating the diversity needed for structure-activity relationship (SAR) studies in a drug discovery program.

Conclusion and Future Outlook

This compound is a high-value building block for organic synthesis, particularly in the realm of medicinal chemistry. Its readily available nature and the versatile reactivity of the acetyl group make it an ideal starting point for the synthesis of diverse compound libraries. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin exploring the synthetic potential of this important intermediate. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

Mastering Regioselectivity: A Protocol for the Synthesis of 2-Alkyl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Indazole N-Alkylation

Indazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The biological activity of these compounds is profoundly influenced by the substitution pattern on the pyrazole ring, particularly the position of N-alkylation. The indazole scaffold possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the formation of two possible regioisomers upon alkylation: the 1H and 2H-isomers. Controlling the regioselectivity of this transformation is a significant synthetic challenge, as mixtures of isomers are often formed, complicating purification and reducing yields.[2][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on a robust and highly selective protocol for the synthesis of 2-alkyl-2H-indazoles, the less thermodynamically stable yet often biologically crucial isomer.

The Mechanistic Dichotomy: Kinetic vs. Thermodynamic Control

The regiochemical outcome of indazole alkylation is a delicate interplay of kinetic and thermodynamic factors. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][6][7] Consequently, reactions that proceed under thermodynamic control, often involving equilibration, tend to favor the N1-alkylated product.[1][5][7] In contrast, achieving selective N2-alkylation typically requires conditions that favor a kinetically controlled pathway, where the transition state leading to the 2H-isomer is lower in energy.

Recent quantum mechanical analyses have shed light on the high N2-selectivity observed under certain acidic conditions. While the 1H-indazole is the more stable starting material, the reaction pathway for N2-alkylation proceeds directly from this tautomer. For N1-alkylation to occur, the 1H-tautomer must first convert to the higher-energy 2H-form, adding an energetic penalty to the overall activation barrier for the N1-pathway. This difference in activation energies, often greater than 3 kcal/mol, provides a strong kinetic preference for the formation of the N2-alkylated product.[6]

Visualizing the N2-Selective Pathway

The following diagram illustrates the proposed mechanism for the highly selective N2-alkylation of indazoles using alkyl 2,2,2-trichloroacetimidates under acidic conditions.

N2_Alkylation_Mechanism cluster_activation Step 1: Imidate Activation cluster_attack Step 2: Nucleophilic Attack cluster_product Step 3: Product Formation Imidate R-O-C(=NH)CCl3 ProtonatedImidate R-O-C(=NH2+)CCl3 Activated Electrophile Imidate->ProtonatedImidate Protonation Acid H-A (e.g., TfOH) Indazole 1H-Indazole TS Transition State ProtonatedImidate:f0->TS Indazole->TS N2 Attack Intermediate Alkylated Intermediate TS->Intermediate Product 2-Alkyl-2H-Indazole Intermediate->Product Re-aromatization Byproduct Cl3CCONH2 Intermediate->Byproduct Elimination

Caption: Proposed mechanism for acid-catalyzed N2-alkylation.

Recommended Protocol: Acid-Catalyzed N2-Alkylation with Alkyl Trichloroacetimidates

This protocol is based on a highly selective and general method developed by Pfizer chemists, which utilizes alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a strong acid catalyst.[4][6][8] This approach consistently delivers the desired 2H-indazole isomer in high yields, with no detectable formation of the N1-isomer.[6]

Core Principles of the Method:
  • Electrophile Activation: A strong acid, such as trifluoromethanesulfonic acid (TfOH), protonates the imidate nitrogen of the alkyl 2,2,2-trichloroacetimidate. This dramatically increases the electrophilicity of the alkyl group, preparing it for nucleophilic attack.[6]

  • Kinetic Control: The nucleophilic attack occurs from the N2 position of the more stable 1H-indazole tautomer. This pathway has a significantly lower activation energy barrier compared to the alternative N1-alkylation pathway, ensuring high regioselectivity.[6]

  • Broad Scope: The method is effective for a wide range of primary, secondary, and tertiary alkyl groups, as well as various substituted indazoles and azaindazoles.[4][8][9]

Experimental Workflow

The general workflow for this protocol is straightforward and can be completed in a standard laboratory setting.

experimental_workflow start Start reagents Combine 1H-Indazole and Alkyl Trichloroacetimidate in an inert solvent (e.g., DCM) start->reagents cool Cool reaction mixture to 0 °C reagents->cool add_acid Add TfOH or Cu(OTf)2 dropwise cool->add_acid react Allow to warm to RT and stir until completion (Monitor by TLC/LCMS) add_acid->react workup Quench reaction (e.g., with sat. NaHCO3) react->workup extract Extract with organic solvent workup->extract purify Dry, concentrate, and purify (e.g., column chromatography) extract->purify end Obtain pure 2-Alkyl-2H-Indazole purify->end

Caption: General experimental workflow for N2-alkylation.

Detailed Step-by-Step Protocol:
  • Preparation of the Alkylating Agent: The required alkyl 2,2,2-trichloroacetimidates can be readily synthesized from the corresponding alcohol and trichloroacetonitrile in the presence of a base like DBU or NaH.

  • Reaction Setup: To a solution of the 1H-indazole (1.0 equiv.) and the alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv.) in an anhydrous, inert solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N2 or Ar), cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 1.25 equiv.) dropwise to the stirred solution. For more sensitive substrates, copper(II) triflate (Cu(OTf)2) can be used as a milder catalyst.[4][8][9]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-alkyl-2H-indazole.

Alternative Protocols for N2-Selectivity

While the acid-catalyzed method is highly recommended, other strategies can also provide access to 2H-indazoles.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction offers a viable, albeit sometimes less selective, alternative for the N2-alkylation of indazoles, particularly with primary and secondary alcohols.[1][10] This method typically favors the N2-isomer under kinetic control.[4]

  • Procedure:

    • Dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh3, 1.5 equiv.) in anhydrous tetrahydrofuran (THF).[10]

    • Cool the solution to 0 °C.

    • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise.[10]

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture and purify by flash column chromatography to separate the N1 and N2 isomers.

  • Expected Outcome: For substrates like methyl 1H-indazole-3-carboxylate, N1:N2 ratios of approximately 1:2.5 can be expected.[1][10][11]

Protocol 3: Substrate-Directed Alkylation

The inherent electronic properties of the indazole scaffold can be exploited to direct alkylation. Indazoles bearing a strong electron-withdrawing group at the C7 position have been shown to overwhelmingly favor N2-alkylation under standard basic conditions.[3][7]

  • Procedure:

    • To a suspension of sodium hydride (NaH, 1.2 equiv.) in anhydrous THF at 0 °C, add a solution of the 7-nitro-1H-indazole or methyl 1H-indazole-7-carboxylate (1.0 equiv.) in THF.

    • Stir for 30 minutes at 0 °C.

    • Add the alkylating agent (e.g., n-pentyl bromide, 1.1 equiv.).

    • Allow the reaction to warm to room temperature and then heat to 50 °C until completion.

    • Cool to room temperature, quench with water, and extract with an organic solvent.

    • Purify via column chromatography.

Summary of Conditions and Expected Outcomes

MethodAlkylating AgentCatalyst/ReagentSolventTemp (°C)Typical N2:N1 RatioYield (%)Reference(s)
Acid-Catalyzed Alkyl TrichloroacetimidateTfOH or Cu(OTf)2DCM0 to RT>99 : 185-96[4][8]
Mitsunobu Alcohol (n-pentanol)PPh3, DIADTHF0 to RT2.5 : 158 (N2)[1][10][11]
Substrate-Directed Alkyl Halide (n-pentyl bromide)NaHTHFRT to 5096 : 488[3][10]

Table 1: Comparison of selective N2-alkylation protocols for indazoles.

Conclusion

The selective synthesis of 2-alkyl-2H-indazoles is a critical capability for medicinal chemistry and drug development. While traditional alkylation methods often yield problematic isomeric mixtures, a clear understanding of the underlying mechanistic principles allows for the rational selection of highly regioselective protocols. The acid-catalyzed alkylation using alkyl 2,2,2-trichloroacetimidates stands out as a superior method, offering exceptional N2-selectivity, broad substrate scope, and high yields. By employing the detailed protocols outlined in this guide, researchers can confidently and efficiently access these valuable 2H-indazole building blocks, accelerating the discovery of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity Issues in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselective alkylation of the indazole scaffold. The presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to challenges in controlling the reaction outcome, resulting in mixtures of isomers.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve your desired regiochemical outcome with high fidelity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of the underlying causes and actionable steps to resolve it.

Q1: Why am I consistently getting a mixture of N1 and N2 alkylated products with poor selectivity?

Root Cause Analysis:

The formation of a mixture of N1 and N2 isomers is the most common challenge in indazole alkylation.[3][4][5] The indazole anion, formed after deprotonation by a base, is an ambident nucleophile, meaning it has two reactive sites (N1 and N2).[6] The final product ratio is a delicate balance of several factors, including:

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][7][8] Reactions that allow for equilibration tend to favor the more stable N1-alkylated product.[8][9] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored product, which is often the N2-isomer.[4]

  • Base and Solvent Effects: The choice of base and solvent profoundly influences the regioselectivity. The nature of the ion pair formed between the indazolide anion and the metal cation from the base plays a crucial role.[6][9]

  • Steric and Electronic Effects: The substituents on the indazole ring can sterically hinder or electronically influence the accessibility and nucleophilicity of the two nitrogen atoms.[7][9]

Troubleshooting Steps & Solutions:

  • Optimize Base and Solvent Combination for N1-Selectivity:

    • Strategy: Employ a strong, non-nucleophilic base in a non-polar aprotic solvent. This combination promotes the formation of a "tight ion pair" that can direct alkylation to the N1 position.

    • Recommended Conditions: Sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for achieving high N1-selectivity, particularly with indazoles bearing electron-withdrawing groups at the C3 position.[2][9][10]

    • Mechanism of Action: It is postulated that the sodium cation coordinates with the N2 nitrogen and a chelating group (like an ester or amide) at the C3 position. This coordination sterically blocks the N2 position, directing the alkylating agent to N1.[9][10]

  • Leverage Substituent Effects:

    • For N1-Selectivity: Indazoles with substituents at the C3 position, such as -CO₂Me, -COMe, -tert-butyl, or -CONH₂, have demonstrated excellent N1-selectivity (>99%) when reacted under NaH/THF conditions.[2][8][11]

    • For N2-Selectivity: Electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position can sterically hinder the N1 position and promote alkylation at N2.[7][9][11]

  • Consider Alternative Alkylation Methods for N2-Selectivity:

    • Mitsunobu Reaction: This reaction often shows a preference for the N2 position.[3][7][8] For example, the reaction of methyl 1H-indazole-3-carboxylate with an alcohol under Mitsunobu conditions can yield the N2 isomer as the major product.[1]

    • Acid-Catalyzed Alkylation: Using alkyl 2,2,2-trichloroacetimidates in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) can provide highly selective N2-alkylation with no observable N1 isomer formation.[12][13] Another approach involves using diazo compounds with TfOH catalysis.[14]

Q2: My attempts at N1-alkylation using NaH/THF are sluggish or result in low yields. What can I do?

Root Cause Analysis:

Low reactivity in the NaH/THF system can stem from several factors:

  • Incomplete Deprotonation: The indazole may not be fully deprotonated, leading to unreacted starting material.

  • Poor Solubility: The indazole substrate or the resulting sodium salt may have limited solubility in THF.

  • Inactive Reagents: The NaH may be old or passivated, and the THF may not be sufficiently anhydrous.

  • Steric Hindrance: A bulky substituent at the C7 position can impede the approach of the electrophile to the N1 nitrogen.[6]

Troubleshooting Steps & Solutions:

  • Ensure Complete Deprotonation:

    • Increase the equivalents of NaH slightly (e.g., to 1.2-1.5 equivalents).

    • Allow sufficient time for the deprotonation to occur. Stir the indazole with NaH at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes before adding the alkylating agent.[1]

  • Address Solubility Issues:

    • Gently warming the reaction mixture (e.g., to 50 °C) after the addition of the alkylating agent can improve solubility and reaction rate.[7][8][9]

  • Verify Reagent Quality:

    • Use a fresh bottle of NaH (60% dispersion in mineral oil is standard).

    • Ensure your THF is anhydrous. Distilling from sodium/benzophenone or using a solvent purification system is recommended.

  • Consider an Alternative High-Selectivity N1-Alkylation Protocol:

    • For certain substrates, such as methyl 5-bromo-1H-indazole-3-carboxylate, using cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures (e.g., 90 °C) can provide excellent yields of the N1-alkylated product.[3][6]

Q3: I need to synthesize the N2-alkylated indazole, but my current method gives a mixture. How can I improve N2 selectivity?

Root Cause Analysis:

Achieving high N2 selectivity often requires steering the reaction away from thermodynamic control and towards kinetic control, or using specific reagents that intrinsically favor the N2 position.[4]

Troubleshooting Steps & Solutions:

  • Utilize Steric Directing Groups:

    • As mentioned, substituents at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), can effectively block the N1 position and direct alkylation to N2.[1][9][11]

  • Employ the Mitsunobu Reaction:

    • This is a reliable method for favoring N2-alkylation. The reaction involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][7] The mechanism is thought to proceed through a phosphonium intermediate that directs the alkylation to the N2 position.[3]

  • Implement Acid-Catalyzed N2-Alkylation:

    • A highly effective and selective method involves reacting the indazole with an alkyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid like TfOH.[12][13] This method is often highly regioselective for N2 and tolerates a wide range of functional groups.[13]

    • Mechanism of Action: The trichloroacetimidate is activated by protonation, and the N2-nitrogen of the indazole acts as the nucleophile. The 1H-indazole tautomer is more stable and therefore more abundant, and its N2 atom is more nucleophilic, leading to the observed selectivity.[12]

Frequently Asked Questions (FAQs)

What are the key factors that control N1 vs. N2 regioselectivity?

The regiochemical outcome is a result of the interplay between several factors.

G cluster_factors Controlling Factors Indazole Indazole Substrate Conditions Reaction Conditions Indazole->Conditions N1_Product N1-Alkylated Product (Thermodynamic) Conditions->N1_Product Equilibration N2_Product N2-Alkylated Product (Kinetic) Conditions->N2_Product Irreversible Base Base & Cation Solvent Solvent Polarity Sterics Steric Hindrance (C7 Substituents) Electronics Electronic Effects (C3 Substituents)

Caption: Factors governing N1 vs. N2 regioselectivity.

  • Base and Solvent: Strong bases (e.g., NaH) in non-polar solvents (e.g., THF) favor N1 by forming tight ion pairs. Weaker bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) often lead to mixtures.[6][9][15]

  • Substituents on the Indazole Ring: Electron-withdrawing or chelating groups at C3 favor N1-alkylation. Bulky or electron-withdrawing groups at C7 favor N2-alkylation.[6][9][11]

  • Alkylating Agent: The nature of the electrophile can also influence the outcome. For example, Mitsunobu conditions (using an alcohol as the alkyl source) favor N2, while acid-catalyzed reactions with trichloroacetimidates are highly selective for N2.[7][12]

Which analytical methods are best for distinguishing between N1 and N2 isomers?

Unambiguous characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[16][17][18]

  • ¹H NMR: The chemical shift of the H3 proton is often diagnostic. It is typically more deshielded (appears at a higher ppm value) in 2H-indazoles compared to 1H-indazoles.[16]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are significantly different between the two isomers, allowing for clear differentiation.[18]

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is definitive. For an N1-alkylated indazole, a correlation will be observed between the protons on the alpha-carbon of the alkyl group and the C7a carbon of the indazole ring. For an N2-alkylated indazole, this correlation will be with the C3 carbon.[8]

  • Other Techniques: While NMR is primary, other methods like UV-Vis Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can provide supporting data.[16][17] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[3][5]

Can I use Phase Transfer Catalysis (PTC) for indazole alkylation?

Yes, Phase Transfer Catalysis (PTC) can be a useful method for N-alkylation of various nitrogen-containing heterocycles, often under mild conditions and sometimes without the need for a solvent.[19][20] While less commonly cited for achieving high regioselectivity with indazoles compared to the NaH/THF or acid-catalyzed methods, it can be an effective technique, particularly for simpler alkylations. The conditions, including the choice of catalyst, base, and solvent system, would need to be carefully optimized to control the N1/N2 ratio.

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation (NaH/THF Method)

This protocol is optimized for achieving high regioselectivity for the N1 position, especially for indazoles with C3-substituents like esters or amides.[9][11]

G Start Indazole in Anhydrous THF Deprotonation Add NaH (1.2 eq) 0°C to RT, 1h Start->Deprotonation Alkylation Add Alkyl Halide (1.1 eq) RT to 50°C Deprotonation->Alkylation Monitor Monitor by TLC/LC-MS Alkylation->Monitor Workup Quench (NH4Cl) Extract (EtOAc) Monitor->Workup Purify Column Chromatography Workup->Purify End Pure N1-Alkylated Indazole Purify->End

Caption: Workflow for selective N1-alkylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).[1][7]

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Highly Selective N2-Alkylation (Acid-Catalyzed Method)

This protocol is ideal for obtaining N2-alkylated indazoles with high selectivity, avoiding the formation of the N1-isomer.[12][13]

Step-by-Step Methodology:

  • Preparation: To a solution of the 1H-indazole (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane, DCM), add the alkyl 2,2,2-trichloroacetimidate (1.2 equiv.).

  • Catalyst Addition: Cool the solution to 0 °C and add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[1]

Protocol 3: N2-Alkylation via Mitsunobu Reaction

This method provides a strong preference for the N2 regioisomer and is an excellent alternative to acid-catalyzed conditions.[1][3][7]

Step-by-Step Methodology:

  • Preparation: Dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Data Summary Table

The following table summarizes representative conditions that favor either N1 or N2 alkylation.

Target IsomerIndazole SubstrateAlkylating Agent/MethodBase/Catalyst/SolventTemp (°C)N1:N2 RatioYield (%)Reference(s)
N1 3-CO₂Me-Indazolen-pentyl bromideNaH / THFRT to 50>99 : 189[7][9]
N1 5-Br-3-CO₂Me-IndazoleAlkyl TosylateCs₂CO₃ / Dioxane90N1 selective>90[3]
N2 7-NO₂-Indazolen-pentyl bromideNaH / THFRT to 504 : 9688[1][11]
N2 IndazoleEthyl diazoacetateTfOH / DCMRT0 : 10095[1][14]
N2 IndazoleAlkyl TrichloroacetimidateTfOH / DCMRTN2 selectiveup to 96[12][13]
N2 3-CO₂Me-Indazolen-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.578 (total)[1][7][8]
Mixture IndazoleAlkyl HalideK₂CO₃ / DMFRT or heatMixtureVariable[1][15]

References

Technical Support Center: Optimization of Reaction Conditions for 2H-Indazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2H-indazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged scaffold. The 2H-indazole core is a key structural motif in numerous pharmacologically active compounds, but its synthesis can present challenges, particularly concerning regioselectivity and yield.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve consistent, high-yielding results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2H-indazoles, particularly through common methods like the copper-catalyzed three-component reaction.[2][3]

Q1: I am observing low or no yield of my target 2H-indazole. What are the common causes and how can I fix it?

A1: Low or non-existent yield is the most common issue and can stem from several factors related to the catalyst system, reaction conditions, or starting materials.

Probable Causes & Step-by-Step Solutions:

  • Inactive Catalyst System: The choice and state of the catalyst and ligand are critical, especially in copper-catalyzed reactions which are central to many modern 2H-indazole syntheses.[3][4]

    • Solution A - Screen Copper Sources: The copper source can significantly impact yield. While CuI is often effective, other sources like CuBr₂ may perform better or worse depending on the specific substrates.[3] We recommend screening a few common copper salts.

    • Solution B - Optimize the Ligand: In many cases, a ligand is essential for catalyst stability and activity. N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be highly effective.[3] If you are not using a ligand, its addition is the first logical step. If you are, consider screening other diamine or phosphine ligands.

    • Solution C - Use a Heterogeneous Catalyst: For improved reusability and simpler purification, consider a heterogeneous catalyst like copper nanoparticles on charcoal (Cu/C) or copper(I) oxide nanoparticles (Cu₂O-NP).[2][4][5] These are often robust and can be easily separated and reused.[5]

  • Suboptimal Reaction Temperature: Temperature control is a balancing act. It must be high enough to drive the reaction forward but not so high that it causes degradation or side reactions.

    • Solution: Systematically screen the temperature. Start from a literature-reported value (often 110-120°C) and vary it in 10°C increments.[3][6] Yields may decrease at higher temperatures due to the formation of side products.[6]

  • Incorrect Solvent Choice: The solvent affects the solubility of reagents and the reaction rate.

    • Solution: Polar aprotic solvents generally give the best results.[3] Dimethyl sulfoxide (DMSO) is a common and effective choice. If DMSO presents purification challenges, consider alternatives like dimethylformamide (DMF), acetonitrile (MeCN), or a green solvent like polyethylene glycol (PEG 300).[3][4][7]

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents First Step optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst If Reagents OK sub_catalyst Screen Cu(I) vs. Cu(II) sources optimize_catalyst->sub_catalyst sub_ligand Add or Change Ligand (e.g., TMEDA) optimize_catalyst->sub_ligand sub_heterogeneous Consider Heterogeneous Catalyst (e.g., Cu/C) optimize_catalyst->sub_heterogeneous optimize_temp Vary Reaction Temperature (e.g., 100-130°C) optimize_solvent Screen Solvents (DMSO, DMF, PEG) optimize_temp->optimize_solvent success Yield Improved optimize_solvent->success sub_catalyst->optimize_temp sub_ligand->optimize_temp sub_heterogeneous->optimize_temp

Caption: A decision tree for troubleshooting low 2H-indazole yield.

Q2: My reaction is producing the 1H-indazole isomer. How can I improve regioselectivity for the 2H product?

A2: The formation of the thermodynamically more stable 1H-indazole is a common challenge.[1][8] The synthetic strategy itself is the primary determinant of regioselectivity.

Probable Causes & Step-by-Step Solutions:

  • Reaction Mechanism Favors 1H-Isomer: Some synthetic routes are not selective. Direct alkylation of an unsubstituted indazole ring, for instance, often leads to a mixture of products, with the N-1 alkylated (1H) isomer predominating under many basic conditions.[8][9]

    • Solution A - Employ a Regioselective Synthesis: The most reliable solution is to use a synthetic method inherently designed for 2H-indazole formation. The one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide is highly regioselective for the 2H product.[2][3] Similarly, the [3 + 2] dipolar cycloaddition of arynes and sydnones offers a clean route to 2H-indazoles without contamination from the 1H-isomer.[2][10]

    • Solution B - Modify Alkylation Conditions: If you must perform a direct alkylation, recent studies have shown that using gallium/aluminium or aluminium-mediated reactions can favor the formation of 2-alkyl-2H-indazoles.[8][9]

Q3: My reaction stalls and starting materials are left unconsumed. What should I do?

A3: Incomplete conversion points to issues with reaction kinetics or catalyst deactivation.

Probable Causes & Step-by-Step Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may simply be too slow under your current conditions.

    • Solution: Increase the reaction time and monitor by TLC or LC-MS. If the reaction is still stalled, a modest increase in temperature (e.g., +10°C) may be necessary.[6]

  • Catalyst Poisoning or Deactivation: Trace impurities (e.g., water, oxygen) can deactivate the catalyst.

    • Solution: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). While some protocols are robust, excluding air and moisture is good practice, especially when troubleshooting.

  • Poor Solubility of a Reagent: If one of the starting materials has poor solubility in the chosen solvent, its effective concentration will be low, slowing the reaction.

    • Solution: Check the solubility of all starting materials in your solvent. If one is poorly soluble, consider a different solvent system where all components are fully dissolved at the reaction temperature.[3][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and versatile method for synthesizing substituted 2H-indazoles?

A1: The copper-catalyzed, one-pot, three-component reaction between a 2-halobenzaldehyde (bromo- or chloro-), a primary amine, and sodium azide is arguably the most versatile and widely adopted method.[3][4] Its key advantages are:

  • High Regioselectivity: It reliably produces the 2H-indazole isomer.

  • Operational Simplicity: All components are combined in a single step.[3]

  • Broad Substrate Scope: It tolerates a wide variety of functional groups on both the benzaldehyde and amine components, allowing for the synthesis of diverse libraries.[3][4]

Q2: How do I choose between a copper and a palladium catalyst?

A2: Both copper and palladium are effective, but they are typically used in different synthetic strategies.

  • Copper catalysts are the workhorses for the three-component synthesis from 2-halobenzaldehydes.[3] They are relatively inexpensive and play a key role in the crucial C-N and N-N bond formations.[3][4]

  • Palladium catalysts are primarily used for intramolecular amination reactions.[11] For example, they can catalyze the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines to form the 2-aryl-2H-indazole core.[11] This route is highly effective but requires the synthesis of the hydrazine precursor first.

Your choice depends on your overall synthetic plan and the availability of starting materials. For library synthesis from simple building blocks, the copper-catalyzed one-pot method is often more efficient.

Q3: What is the optimal catalyst loading and how does it affect the reaction?

A3: Catalyst loading should be optimized to be as low as possible without sacrificing yield or reaction time.

  • Typical Loading: For copper-catalyzed reactions, a loading of 5-10 mol% is a common starting point.[3]

  • Effect of Loading: Decreasing the catalyst loading from 10 mol% to 5 mol% may result in a slight decrease in yield but is often acceptable.[3] Dropping it further to 1-3 mol% can significantly slow the reaction and lead to incomplete conversion.[3] We recommend starting at 10 mol% and, once the reaction is optimized, attempting to reduce the loading to improve the process economy.

Catalyst System ComponentTypical Loading (mol%)ObservationReference
Copper(I) Iodide (CuI)10High yield (e.g., 98%)[3]
Copper(I) Iodide (CuI)5Slightly reduced yield (e.g., 92%)[3]
Copper(I) Iodide (CuI)3Significant drop in yield (e.g., 64%)[3]
TMEDA (Ligand)10Optimal performance with CuI[3]

Table 1: Effect of Catalyst Loading on a Model 2H-Indazole Synthesis.

Part 3: Protocols and Methodologies

Protocol 1: General Procedure for Copper-Catalyzed Three-Component Synthesis of 2-Aryl-2H-Indazoles

This protocol is adapted from the highly cited work by Kumar et al. and serves as an excellent starting point for optimization.[3]

Workflow A 1. Add Reagents to Flask (2-Bromobenzaldehyde, Amine, NaN3, CuI, TMEDA, DMSO) B 2. Inert Atmosphere (Flush with N2 or Ar) A->B C 3. Heat Reaction (120°C, 12 h) B->C D 4. Monitor Progress (TLC or LC-MS) C->D E 5. Workup (Quench, Extract with EtOAc) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Standard workflow for 2H-indazole synthesis.

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Sodium azide (NaN₃) (2.0 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the 2-bromobenzaldehyde (e.g., 1.5 mmol), the primary amine (e.g., 1.8 mmol), sodium azide (e.g., 3.0 mmol), CuI (e.g., 0.15 mmol), and TMEDA (e.g., 0.15 mmol).

  • Solvent Addition: Add anhydrous DMSO (e.g., 5.0 mL) to the vessel.

  • Inert Atmosphere: Seal the vessel and flush with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating: Place the reaction vessel in a preheated oil bath at 120°C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude residue is then purified by silica gel column chromatography. The large difference in polarity (Rf value) between the 2H-indazole product and the starting materials typically allows for straightforward separation.[3]

References

Technical Support Center: Synthesis of 2-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2-substituted indazoles. The indazole scaffold is a privileged motif in medicinal chemistry, but its synthesis, particularly the regioselective substitution at the N-2 position, can be a significant hurdle.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these synthetic challenges.

Section 1: Troubleshooting Guide - The Persistent Challenge of Regioselectivity

The most prevalent issue in the functionalization of the indazole core is controlling the regioselectivity of N-alkylation. The indazole anion, an ambident nucleophile, presents two sites for substitution, N1 and N2, often leading to a mixture of regioisomers.[3] The ratio of these isomers is highly dependent on a multitude of factors, making reproducible and selective synthesis a significant challenge.[1][2][3]

Problem 1: My reaction yields a mixture of N1 and N2-alkylated indazoles, and I need to favor the N2 isomer.

This is a classic challenge in indazole chemistry. The formation of the N2-substituted product is often under kinetic control.[4] Several factors can be manipulated to favor this outcome.

Root Cause Analysis and Corrective Actions:

  • Substituent Effects: The electronic nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to confer excellent N2 regioselectivity (≥ 96%).[1][2][5][6] This is attributed to the electronic influence on the nucleophilicity of the respective nitrogen atoms.

  • Reaction Conditions:

    • Mitsunobu Conditions: The Mitsunobu reaction often shows a strong preference for the formation of the N2 regioisomer.[5] For instance, N-alkylation of indazole under Mitsunobu conditions can lead to a significant excess of the N2 product.[5]

    • Acid Catalysis: A novel approach utilizing trifluoromethanesulfonic acid (TfOH) as a catalyst for the reaction of indazoles with diazo compounds has demonstrated high N2 selectivity (N2/N1 up to 100/0).[7] This metal-free method offers an excellent alternative to traditional base-catalyzed alkylations.[7]

Experimental Protocol: TfOH-Catalyzed N2-Alkylation with Diazo Compounds [7]

  • To a solution of the desired indazole (1.0 equiv.) in a suitable solvent (e.g., DCE), add the diazo compound (1.2 equiv.).

  • Add a catalytic amount of TfOH (10 mol%).

  • Stir the reaction mixture at the appropriate temperature (e.g., 50 °C) until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise during the synthesis of 2-substituted indazoles.

Q1: What are the primary methods for synthesizing 2-substituted indazoles from non-indazole starting materials?

While N-alkylation of a pre-formed indazole ring is common, several methods construct the 2-substituted indazole core directly.

A1: Two prominent methods for the de novo synthesis of 2-substituted indazoles are:

  • The Davis-Beirut Reaction: This robust method allows for the synthesis of a diverse range of 2H-indazoles and indazolones.[8][9] It involves the conversion of an o-nitrobenzyl amine to a highly reactive nitroso imine intermediate, which then undergoes an N-N bond-forming heterocyclization.[9] A key advantage is that it proceeds under redox-neutral conditions.[9][10] The reaction can be initiated under basic conditions or, more recently, under photochemical Brønsted acid-catalyzed conditions, which has expanded its scope to include N-aryl targets that were previously challenging to synthesize.[11]

  • Transition-Metal-Catalyzed Reactions: Copper and palladium-catalyzed reactions have emerged as powerful tools for the synthesis of 2-substituted indazoles.[12] For example, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide provides a direct route to 2H-indazoles.[12] Similarly, palladium catalysis can be employed for the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to yield 2-aryl-2H-indazoles.[12] These methods often exhibit high functional group tolerance.[12]

Q2: I am attempting a direct alkylation of an indazole and want to favor the N1-isomer. What conditions should I employ?

A2: Achieving high N1-selectivity often relies on thermodynamic control, as the N1-substituted indazole is generally the more thermodynamically stable isomer.[4][5][13]

Key Strategies for N1-Selectivity:

  • Base and Solvent Selection: A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[1][2][3] This is particularly effective for indazoles bearing electron-withdrawing or coordinating groups at the C3 position.[1][2][3] The sodium cation is believed to chelate with the N2 nitrogen and a heteroatom on the C3-substituent, sterically hindering attack at the N2 position.[2][3]

  • Substituent Effects: Bulky or coordinating substituents at the C3 position can dramatically favor N1-alkylation. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated over 99% N1-regioselectivity under NaH/THF conditions.[1][2][6]

  • Thermodynamic Equilibration: The use of specific electrophiles, such as α-halo carbonyls or β-halo esters, can drive the reaction towards the thermodynamically favored N1-product through an equilibration process.[5][6]

Q3: Are there any "green" or more environmentally friendly approaches to 2-substituted indazole synthesis?

A3: Yes, the field is evolving to incorporate more sustainable practices. Some examples include:

  • Metal-Free Reactions: The aforementioned TfOH-catalyzed N2-alkylation with diazo compounds is a metal-free approach.[7] Additionally, metal-free methods for the synthesis of 1H-indazoles from o-aminobenzoximes have been developed.[14]

  • Heterogeneous Catalysis: The use of recoverable and reusable heterogeneous catalysts, such as copper(II)-hydrotalcite, for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide offers a more environmentally and economically friendly alternative to homogeneous systems.[14]

  • Electrochemical Methods: Electrochemical approaches for the functionalization of indazoles are being explored as a green alternative, avoiding the need for external oxidants.[12]

Section 3: Data and Diagrams for Deeper Insight

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity
Indazole SubstituentAlkylating AgentBase/CatalystSolventN1:N2 RatioReference
3-CO₂MePentyl bromideNaHTHF>99:1[1][2]
7-NO₂Pentyl bromideNaHTHF4:96[1][2][5]
UnsubstitutedVarious alcoholsDEAD, PPh₃THF1:2.5[5]
VariousDiazo compoundsTfOHDCE0:100[7]
5-Bromo-3-CO₂MeIsopropyl iodideNaHDMF38:46[15]

Diagram 1: Decision Workflow for Optimizing N2-Selectivity

G start Goal: Synthesize 2-Substituted Indazole method_choice Choose Synthetic Strategy start->method_choice alkylation N-Alkylation of 1H-Indazole method_choice->alkylation Have Indazole Starting Material de_novo De Novo Synthesis method_choice->de_novo Need to Construct Indazole Core substituent_check Analyze Indazole Substituents alkylation->substituent_check davis_beirut Davis-Beirut Reaction (from o-nitrobenzyl amine) de_novo->davis_beirut metal_catalyzed Transition Metal Catalysis (e.g., Cu, Pd) de_novo->metal_catalyzed alkylation_conditions Select Alkylation Conditions for N2-Selectivity mitsunobu Mitsunobu Reaction (e.g., DEAD, PPh₃, Alcohol) alkylation_conditions->mitsunobu acid_catalyzed Acid-Catalyzed (e.g., TfOH, Diazo Compound) alkylation_conditions->acid_catalyzed product Desired 2-Substituted Indazole mitsunobu->product acid_catalyzed->product ewg_c7 Electron-Withdrawing Group at C7? substituent_check->ewg_c7 ewg_c7->alkylation_conditions Yes ewg_c7->alkylation_conditions No davis_beirut->product metal_catalyzed->product

Caption: Decision workflow for selecting a synthetic route to 2-substituted indazoles.

References

Technical Support Center: Troubleshooting Low Yields in Cadogan-Sundberg Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Cadogan-Sundberg indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful cyclization reaction. As a Senior Application Scientist with extensive experience in synthetic methodology, I have compiled this resource to provide not only solutions but also the underlying scientific reasoning to empower you to optimize your reactions effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common issues leading to low yields.

I. Understanding the Reaction: A Quick Mechanistic Overview

The Cadogan-Sundberg cyclization is a reductive cyclization of an o-nitrostyrene to an indole using a trivalent phosphorus reagent, most commonly triethyl phosphite[1]. The generally accepted mechanism proceeds in several steps:

  • Initial Deoxygenation: The triethyl phosphite first deoxygenates the nitro group to a nitroso group.

  • Cyclization: The nitroso group then undergoes an intramolecular reaction with the adjacent alkene to form an N-hydroxyindole intermediate.

  • Final Deoxygenation: The N-hydroxyindole is subsequently deoxygenated by another equivalent of triethyl phosphite to yield the final indole product.

It is the efficiency and selectivity of these steps that determine the overall yield of the reaction.

Cadogan_Sundberg_Mechanism o_nitrostyrene o-Nitrostyrene nitroso Nitroso Intermediate o_nitrostyrene->nitroso Deoxygenation P_OEt_3_1 P(OEt)₃ OP_OEt_3_1 O=P(OEt)₃ P_OEt_3_1->OP_OEt_3_1 N_hydroxyindole N-Hydroxyindole nitroso->N_hydroxyindole Intramolecular Cyclization indole Indole Product N_hydroxyindole->indole Deoxygenation P_OEt_3_2 P(OEt)₃ OP_OEt_3_2 O=P(OEt)₃ P_OEt_3_2->OP_OEt_3_2

Caption: Simplified mechanism of the Cadogan-Sundberg indole synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the Cadogan-Sundberg cyclization in a question-and-answer format.

Q1: My reaction is sluggish and gives a low yield of the desired indole, with a significant amount of starting material remaining. What are the likely causes and how can I fix this?

A1: A sluggish reaction with recovery of starting material typically points to insufficient reaction temperature or issues with the deoxygenating agent.

  • Causality: The deoxygenation of the nitro group is a thermally demanding step. If the temperature is too low, the reaction will not proceed at an appreciable rate. Triethyl phosphite has a boiling point of 156-157 °C, and traditionally, the reaction is run at or near this temperature.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: If you are running the reaction in a solvent, ensure the reflux temperature is sufficiently high. Consider switching to a higher-boiling solvent like o-dichlorobenzene (b.p. 180-182 °C) or xylene (b.p. ~140 °C).

    • Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction and improve yields, often reducing reaction times from hours to minutes[2].

    • Check Reagent Quality: Ensure your triethyl phosphite is of high purity and not oxidized. It is advisable to use freshly distilled or a newly opened bottle of the reagent.

    • Increase Reagent Stoichiometry: While typically 2-3 equivalents of triethyl phosphite are used, for particularly unreactive substrates, a larger excess may be beneficial.

Q2: I am observing a significant amount of a byproduct that appears to be an N-alkoxyindole. Why is this happening and can it be prevented?

A2: The formation of N-ethoxyindoles is a common side reaction in Cadogan-Sundberg cyclizations using triethyl phosphite[3]. This occurs when the N-hydroxyindole intermediate is alkylated by the phosphite reagent instead of being deoxygenated.

  • Causality: Isotopic labeling studies have confirmed that the oxygen atom in the N-ethoxyindole originates from the nitro group of the starting material, not from the triethyl phosphite[4]. This indicates that the N-hydroxyindole intermediate is indeed formed and then undergoes a competing alkylation reaction.

  • Troubleshooting Steps:

    • Switch to a Non-Alkylating Phosphine Reagent (Freeman Variation): The most effective way to avoid N-alkylation is to replace triethyl phosphite with a triarylphosphine, such as triphenylphosphine[2]. This modification, known as the Freeman variation, often provides higher yields and simplifies purification as triphenylphosphine oxide is typically easier to remove than triethyl phosphate[2]. This variation is usually carried out in a high-boiling solvent like refluxing o-dichlorobenzene[2].

    • Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can favor the formation of byproducts. Monitor the reaction progress by TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed.

Q3: My starting material is consumed, but I have a complex mixture of products and a low yield of the desired indole. What are the potential side reactions?

A3: A complex product mixture suggests that side reactions other than N-alkylation are occurring. The Cadogan-Sundberg reaction is known to be sensitive to substrate electronics and can sometimes lead to rearrangements and other byproducts[2][3].

  • Causality: The nature of the substituents on the o-nitrostyrene can influence the reaction pathway. Electron-withdrawing groups on the styrene moiety, such as acyl groups, can lead to lower yields[5]. Steric hindrance can also play a role in preventing efficient cyclization.

  • Troubleshooting Steps:

    • Analyze the Byproducts: If possible, isolate and characterize the major byproducts. This can provide valuable insight into the undesired reaction pathways. Common side products can arise from rearrangements or intermolecular reactions.

    • Re-evaluate Substrate Suitability: For substrates with strongly electron-withdrawing groups or significant steric hindrance, the Cadogan-Sundberg cyclization may not be the optimal method. Consider alternative indole syntheses such as the Fischer, Bartoli, or Leimgruber-Batcho methods.

    • Modify Reaction Conditions: As a general approach to minimizing side reactions, try running the reaction at the lowest temperature that allows for a reasonable reaction rate. The use of microwave irradiation can sometimes provide cleaner reactions due to the rapid heating and shorter reaction times.

Q4: I am having difficulty purifying my indole product from the reaction mixture, particularly in removing the phosphorus-containing byproducts.

A4: Purification can be challenging due to the high boiling points of the phosphorus byproducts (e.g., triethyl phosphate) and their similar polarity to some indole products.

  • Troubleshooting Steps:

    • Use Triphenylphosphine: As mentioned previously, triphenylphosphine oxide is a crystalline solid and is often more easily separated by chromatography or crystallization than the oily triethyl phosphate.

    • Aqueous Workup: A thorough aqueous workup can help to remove some of the more polar phosphorus byproducts.

    • Chromatography Optimization: Carefully select your solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

    • Crystallization: If your indole product is a solid, recrystallization can be a highly effective purification method.

III. Experimental Protocols

Standard Cadogan-Sundberg Protocol (Triethyl Phosphite)
  • To a solution of the o-nitrostyrene (1.0 equiv) in a minimal amount of a high-boiling solvent (e.g., toluene or xylene, or neat if the phosphite is the solvent) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triethyl phosphite (2.5 equiv).

  • Heat the reaction mixture to reflux (typically 150-160 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent and excess triethyl phosphite under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Freeman Variation Protocol (Triphenylphosphine)
  • To a solution of the o-nitrostyrene (1.0 equiv) in o-dichlorobenzene in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (2.2 equiv).

  • Heat the reaction mixture to reflux (approximately 180 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by first removing the triphenylphosphine oxide by crystallization or by column chromatography on silica gel.

IV. Troubleshooting Decision Pathway

Troubleshooting_Pathway start Low Yield in Cadogan-Sundberg Cyclization check_sm Is starting material consumed? start->check_sm increase_temp Increase temperature or use microwave irradiation check_sm->increase_temp No byproducts Are there significant byproducts? check_sm->byproducts Yes check_reagent Check reagent quality and stoichiometry increase_temp->check_reagent n_alkoxy Is the main byproduct an N-alkoxyindole? byproducts->n_alkoxy Yes purification Is purification difficult? byproducts->purification No freeman Switch to Triphenylphosphine (Freeman Variation) n_alkoxy->freeman Yes complex_mix Is it a complex mixture of products? n_alkoxy->complex_mix No analyze_mix Analyze byproducts and re-evaluate substrate suitability complex_mix->analyze_mix Yes purification_tips Use Triphenylphosphine, optimize chromatography, or try crystallization purification->purification_tips Yes

Caption: A decision-making workflow for troubleshooting low yields.

V. Quantitative Data Summary

IssuePotential CauseRecommended SolutionKey Consideration
Low Conversion Insufficient temperatureIncrease temperature to 150-180 °C or use microwave irradiation.High temperatures can sometimes increase byproduct formation.
N-Alkoxyindole Formation Alkylation of N-hydroxyindole intermediateReplace triethyl phosphite with triphenylphosphine.Triphenylphosphine oxide can be easier to remove during purification.
Complex Product Mixture Substrate-dependent side reactions/rearrangementsRe-evaluate substrate suitability; consider alternative indole syntheses.Electron-withdrawing groups can decrease yield.
Difficult Purification Phosphorus byproducts co-elute with productUse triphenylphosphine; optimize chromatography; attempt crystallization.Triphenylphosphine oxide is a solid, aiding in separation.

VI. References

  • Cadogan, J. I. G.; Mackie, R. K. Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews, 1974 , 3(1), 87-137. --INVALID-LINK--

  • Chandra, A.; Yadav, S. C.; Cheekatla, S. R.; Kumar, A. A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 2025 . (Note: As of the current date, this is a future-dated article, content is based on the available abstract and related literature).

  • Kaur, M.; Kumar, R. A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. Asian Journal of Organic Chemistry, 2022 , 11(6), e202200092. --INVALID-LINK--

  • Gribble, G. W. Cadogan–Sundberg Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd, 2016 ; pp 266-277. --INVALID-LINK--

  • Nykaza, T. V.; Harrison, T. S.; Ghosh, A.; Putnik, R. A.; Radosevich, A. T. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society, 2019 , 141(15), 6247-6253. --INVALID-LINK--

  • Sundberg, R. J. Deoxygenation of Nitro Groups by Trivalent Phosphorus. Indoles from o-Nitrostyrenes. The Journal of Organic Chemistry, 1965 , 30(11), 3604–3610. --INVALID-LINK--

  • SynArchive. Cadogan-Sundberg Indole Synthesis. --INVALID-LINK--

  • Wikipedia. Cadogan–Sundberg indole synthesis. --INVALID-LINK--

  • Majgier-Baranowska, H.; Williams, J. D.; Li, B.; Peet, N. P. Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Tetrahedron Letters, 2012 , 53(35), 4785-4788. --INVALID-LINK--

  • Kaur, M.; Kumar, R. C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reaction. ChemistrySelect, 2018 , 3(19), 5330-5340. --INVALID-LINK--

  • Hellenica World. Cadogan–Sundberg indole synthesis. --INVALID-LINK--

  • Ask This Paper. studies-on-the-mechanism-of-the-cadogan-sundberg-indole-synthesis. --INVALID-LINK--

References

Technical Support Center: A Scientist's Guide to Improving Regioselectivity for N2-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

The regioselective functionalization of the indazole nucleus is a persistent challenge in medicinal chemistry and drug development. The presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of isomeric mixtures during substitution reactions, complicating synthesis, purification, and downstream applications.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, addresses frequently asked questions, and offers validated protocols to steer your synthesis toward the desired N2-substituted indazole products.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Q1: My reaction yields a mixture of N1 and N2 isomers with poor selectivity. How can I strategically favor the N2 product?

A1: Obtaining a mixture of regioisomers is the most common challenge in indazole alkylation.[3][4][5] The outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of reagents and conditions.[1][2] The 1H-indazole tautomer is thermodynamically more stable, which often favors N1 substitution under equilibrating conditions.[1][3][6] To favor the N2 product, you must employ strategies that exploit kinetic control or unique reaction mechanisms.

Core Causality: The indazole anion is an ambident nucleophile. Reaction at N1 leads to the thermodynamically stable benzenoid isomer, while reaction at N2 gives the less stable quinonoid isomer. Your goal is to create conditions where the transition state energy for N2 attack is lower than for N1 attack.

Strategies for Improvement:

  • Switch to a Mitsunobu Reaction: This is one of the most reliable methods for achieving high N2 selectivity.[1][2] The mechanism involves the formation of a bulky phosphonium salt intermediate, which appears to direct the alkylation preferentially to the more sterically accessible N2 position.[3]

    • Insight: The reaction of the indazole with the azodicarboxylate and phosphine generates the reactive intermediate. DFT calculations suggest that non-covalent interactions drive the formation of the N2-product under these conditions.[3] See Protocol 1 for a detailed methodology.

  • Employ Acid-Catalyzed Conditions with Specific Alkylating Agents: A highly effective modern approach involves using alkyl 2,2,2-trichloroacetimidates as the electrophile in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[7][8][9]

    • Insight: The proposed mechanism involves protonation of the trichloroacetimidate, creating a highly reactive intermediate. The N2 atom of the indazole then acts as the nucleophile. This method has shown excellent N2 selectivity, often with no detectable N1 isomer.[7][9] See Protocol 2 for this procedure.

  • Leverage Steric Hindrance on the Indazole Ring: If your synthetic route allows, installing a bulky substituent at the C7 position can effectively block the N1 position, thereby directing incoming electrophiles to N2.[1][6][10]

    • Example: Indazoles bearing a C7-NO₂ or C7-CO₂Me group have demonstrated excellent N2 selectivity (≥96%) even under conditions that would typically favor N1, such as using NaH in THF.[6][10][11][12]

  • Transition-Metal Catalysis: For N-arylation, rhodium(II)-catalyzed reactions using quinoid carbenes have been developed, showing high selectivity for the N2 position.[13][14][15] This advanced method proceeds via nucleophilic addition of the N2 atom to the metal-carbene, followed by a 1,5-H shift.[14] See Protocol 3 .

Q2: I am observing low yields for my N2-alkylation reaction, even with good selectivity. What factors could be responsible and how can I improve them?

A2: Low yields can stem from incomplete conversion, product degradation, or difficult purification. Pinpointing the cause is key.

Strategies for Improvement:

  • Re-evaluate Your Base/Solvent System: For traditional SN2 reactions, the choice of base and solvent is critical. Weaker bases like K₂CO₃ in DMF can sometimes result in incomplete deprotonation and slow reaction rates, leading to poor yields and mixtures of isomers.[1][16] While strong bases like NaH in THF often favor N1, their high reactivity can ensure full conversion.[6][17] If you are committed to a specific base, ensure it is completely anhydrous and used in sufficient excess (e.g., 1.5-2.0 equivalents).

  • Check Reagent Stability: In Mitsunobu reactions, the reagents (e.g., DEAD, DIAD) are sensitive to moisture and can degrade over time. Use fresh, high-quality reagents. Similarly, alkylating agents like alkyl halides should be pure.

  • Optimize Reaction Temperature and Time: Monitor the reaction progress diligently using TLC or LC-MS. Some N2-alkylation reactions may be sluggish at room temperature and require gentle heating (e.g., 50 °C) to proceed to completion.[3] Conversely, excessive heat can cause decomposition.

  • Consider the Electrophile: Highly reactive electrophiles can lead to side reactions. If using an acid-catalyzed method with trichloroacetimidates, ensure the acid is added slowly at a controlled temperature (e.g., 0 °C) to prevent uncontrolled reactivity.[1]

Q3: My starting indazole is unreactive or provides only trace product under standard N2-alkylation conditions. What should I try next?

A3: A lack of reactivity often points to electronic effects or severe steric hindrance.

Strategies for Improvement:

  • Increase Nucleophilicity: If your indazole contains strong electron-withdrawing groups (EWGs), its nitrogen atoms will be less nucleophilic. In such cases, a stronger base may be required to fully generate the indazolide anion. However, this can alter regioselectivity.

  • Use a More Potent Electrophile: Switch from an alkyl bromide to an iodide or a tosylate, which are better leaving groups. The use of alkyl 2,2,2-trichloroacetimidates with TfOH is an excellent strategy for unreactive systems, as it generates a highly potent electrophilic intermediate.[7][9]

  • Address Steric Issues: If the N2 position is sterically encumbered (e.g., by a bulky C3 substituent), the reaction rate will be significantly lower. While this is less common than C7 hindrance, it can be a factor.[7] In these cases, using smaller electrophiles or increasing the reaction temperature may be necessary.

  • For Azaindazoles: These substrates can be particularly challenging. The pyridine nitrogen can be protonated by the acid catalyst, shutting down the desired reaction. Using a greater stoichiometric amount of acid (e.g., >2.0 equivalents) can be effective. The excess acid protonates the more basic pyridine nitrogen, which paradoxically increases the Lewis basicity and nucleophilicity of the indazole's N2 atom, promoting the desired reaction.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N1 versus N2 regioselectivity in indazole alkylation?

A1: The regioselectivity is governed by a competition between two pathways, dictated by thermodynamics and kinetics.

  • Tautomerism: Indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H form is significantly more stable thermodynamically (by ~4-5 kcal/mol).[3][7]

  • Thermodynamic Control: Conditions that allow for equilibrium to be established (e.g., reversible reactions, longer reaction times, higher temperatures) will favor the formation of the most stable product, which is typically the N1-substituted isomer.[1][6][11]

  • Kinetic Control: Conditions that favor the pathway with the lowest activation energy will lead to the kinetic product. N2-alkylation is often the kinetically favored process. Computational studies show that the reaction energy barrier for direct N2 alkylation of the 1H-tautomer can be lower than the barrier for N1 alkylation, which requires an energetically costly conversion to the 2H-tautomer first.[7]

G

Caption: Decision workflow for improving N2-selectivity.

Section 3: Experimental Protocols

Protocol 1: N2-Selective Alkylation via Mitsunobu Reaction

This protocol is adapted from methodologies that demonstrate high N2-selectivity. [1][3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv).

  • Dissolution: Dissolve the solids in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 10-15 minutes. Caution: Azodicarboxylates are hazardous.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Purification: The crude residue, which will contain triphenylphosphine oxide and hydrazide byproducts, can be purified directly by flash column chromatography on silica gel to isolate the N2-alkylated indazole product.

Protocol 2: Acid-Catalyzed N2-Alkylation with Alkyl Trichloroacetimidates

This highly selective protocol is based on the work reported by Pfizer chemists. [7][8][9]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane, DCM), add the alkyl 2,2,2-trichloroacetimidate electrophile (1.2 equiv).

  • Catalyst Addition: Cool the mixture to 0 °C. Add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv) dropwise. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 1-4 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous phase with additional DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the pure N2-alkylated product.

References

Technical Support Center: Metal-Free Synthesis of 2H-Indazoles for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the metal-free synthesis of 2H-indazoles. This resource is designed to provide practical guidance, troubleshooting tips, and answers to frequently asked questions for scientists working to avoid metal contamination in pharmaceutical development. In an industry where even trace amounts of metallic impurities can compromise the safety and efficacy of a drug, robust metal-free synthetic routes are of paramount importance.[1][2][3][4][5] This guide offers in-depth technical insights and field-proven strategies to navigate the challenges of synthesizing these critical heterocyclic scaffolds.

The Critical Need for Metal-Free Synthesis

The 2H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[6] However, traditional synthetic methods often rely on transition-metal catalysts, which can lead to product contamination.[4][5] Regulatory bodies have stringent limits on heavy metal impurities in active pharmaceutical ingredients (APIs), making their removal a costly and challenging downstream processing step.[1] By adopting metal-free synthetic strategies from the outset, researchers can streamline development, reduce costs, and ensure the highest product purity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the metal-free synthesis of 2H-indazoles, providing explanations for the underlying causes and step-by-step solutions.

Scenario 1: Low or No Product Yield in Reductive Cyclization

Question: I am attempting a one-pot condensation and Cadogan reductive cyclization of an ortho-nitrobenzaldehyde with a primary amine using a phosphine-based reducing agent, but I'm observing very low to no yield of my desired 2H-indazole. What could be the issue?

Answer: This is a common challenge that can often be traced back to a few key factors related to the reaction conditions and starting materials. The Cadogan cyclization, while robust, can be sensitive.[7]

Possible Causes & Troubleshooting Steps:

  • Imine Formation Inefficiency: The initial condensation to form the ortho-imino-nitrobenzene intermediate is crucial.

    • Troubleshooting: Ensure your starting materials are dry. Water can inhibit imine formation. Consider the use of a dehydrating agent or a Dean-Stark apparatus if the solvent allows. The choice of solvent is also critical; protic solvents like isopropanol can be effective.[8][9]

  • Phosphine Reagent Reactivity: The choice and handling of the phosphine reducing agent (e.g., tri-n-butylphosphine) are critical.

    • Troubleshooting: Phosphines can be susceptible to air oxidation. Use freshly distilled or high-purity reagents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: While milder conditions (e.g., 80°C) have been developed, some substrate combinations may require higher temperatures to drive the cyclization.[7][8]

    • Troubleshooting: If you are confident in your reagent quality, consider a stepwise increase in the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Steric Hindrance or Electronic Effects: Highly substituted ortho-nitrobenzaldehydes or bulky amines can slow down the reaction.[8]

    • Troubleshooting: For sterically hindered substrates, longer reaction times may be necessary. For electron-deficient anilines, the initial nucleophilic attack may be slower, also requiring extended reaction times or slightly elevated temperatures.

Experimental Protocol: Mild, One-Pot Condensation-Cadogan Reductive Cyclization[8][9]
  • To a solution of the ortho-nitrobenzaldehyde (1.0 equiv) in isopropanol, add the primary amine (1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.

  • Heat the reaction to 80°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scenario 2: Formation of N-Oxide Byproducts

Question: During my reductive cyclization, I've isolated a significant amount of a byproduct that I suspect is the 2H-indazole N-oxide. How can I prevent its formation?

Answer: The formation of 2H-indazole N-oxides is evidence of an "interrupted" Cadogan reaction, where the deoxygenation of the nitro group is incomplete.[7] This can occur if the reducing agent is not potent enough or if the reaction conditions are too mild for complete reduction.

Possible Causes & Troubleshooting Steps:

  • Insufficient Reducing Agent: The stoichiometry of the phosphine reagent is critical for complete deoxygenation.

    • Troubleshooting: Increase the equivalents of the phosphine reducing agent. A slight excess is often beneficial to ensure the reaction goes to completion.

  • Reaction Temperature and Time: The deoxygenation of the N-oxide intermediate can be slow at lower temperatures.

    • Troubleshooting: Increase the reaction temperature or prolong the reaction time. Monitoring the reaction for the disappearance of the N-oxide intermediate by LC-MS is recommended.

Decision-Making Workflow for Reductive Cyclization Troubleshooting

G start Low/No Yield in Reductive Cyclization check_imine Check Imine Formation Efficiency start->check_imine check_phosphine Verify Phosphine Reagent Quality check_imine->check_phosphine Efficient solution_imine Use Dry Reagents/Solvents Consider Dehydrating Agent check_imine->solution_imine Inefficient check_temp Evaluate Reaction Temperature check_phosphine->check_temp High Quality solution_phosphine Use Fresh/High-Purity Phosphine Maintain Inert Atmosphere check_phosphine->solution_phosphine Questionable check_sterics Consider Steric/Electronic Effects check_temp->check_sterics Optimized solution_temp Incrementally Increase Temperature Monitor by TLC/LC-MS check_temp->solution_temp Too Low solution_sterics Increase Reaction Time check_sterics->solution_sterics Significant Hindrance end Successful 2H-Indazole Synthesis check_sterics->end Minimal Effects solution_imine->check_phosphine solution_phosphine->check_temp solution_temp->check_sterics solution_sterics->end

Caption: Troubleshooting workflow for low yields in reductive cyclization.

Scenario 3: Poor Regioselectivity in Direct Functionalization

Question: I am attempting a metal-free C-H functionalization (e.g., sulfonylation or carbamoylation) of a 2H-indazole, but I am getting a mixture of isomers. How can I improve the regioselectivity for the C3 position?

Answer: Achieving high regioselectivity in direct C-H functionalization of 2H-indazoles is a common challenge. While many metal-free methods favor the C3 position, factors like the electronic nature of the indazole and the specific reaction conditions can influence the outcome.

Possible Causes & Troubleshooting Steps:

  • Reaction Mechanism: Many metal-free C-H functionalizations proceed via a radical pathway.[10][11][12] The inherent reactivity of the 2H-indazole ring system generally directs functionalization to the C3 position.

    • Troubleshooting: Ensure your reaction conditions are conducive to the desired radical pathway. For photochemical reactions, the choice of light source and any photosensitizer is critical.[11][13][14][15] For electrochemical methods, controlling the potential is key.[10][16][17][18][19]

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity.

    • Troubleshooting: Screen a range of solvents with varying polarities. Non-polar solvents may favor a different regiochemical outcome compared to polar aprotic or protic solvents.

  • Protecting Groups: If your 2H-indazole has other reactive sites, consider the use of protecting groups to direct the functionalization to the desired position.

    • Troubleshooting: This is a more involved solution but can be highly effective for complex substrates. A careful protecting group strategy will be required.

FAQs for Metal-Free 2H-Indazole Synthesis

Q1: What are the main advantages of photochemical and electrochemical methods for 2H-indazole synthesis?

A1: Both photochemical and electrochemical methods offer significant advantages in the context of green chemistry and metal-free synthesis.[10][13][16][17]

  • Photochemical Synthesis: Often proceeds at room temperature, minimizing thermal decomposition of sensitive substrates. It can enable unique transformations that are not accessible through thermal methods.[11][13][14][15]

  • Electrochemical Synthesis: Replaces chemical oxidants or reductants with electricity, which is a clean and sustainable reagent. These reactions can be highly selective and are often performed under mild conditions.[10][16][17][18][19]

Q2: I'm considering an Aza-Wittig approach. What are the key considerations?

A2: The Aza-Wittig reaction is a powerful tool for constructing the 2H-indazole ring system, typically involving the reaction of an iminophosphorane with a carbonyl group.[20][21][22][23]

  • Key Considerations:

    • Iminophosphorane Stability: The iminophosphorane intermediate should be handled under anhydrous conditions as it can be sensitive to moisture.

    • Byproduct Removal: The reaction generates triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely from the desired product. Careful purification, often by column chromatography, is required.

    • Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on both the azide and carbonyl components.

Q3: How can I effectively purify my 2H-indazole product to remove all reaction byproducts?

A3: Purification is a critical step to ensure the final product meets the high-purity standards required for pharmaceutical applications.

  • Column Chromatography: This is the most common method for purifying 2H-indazoles. The choice of eluent system is crucial for achieving good separation. A gradient elution is often more effective than an isocratic one.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities and can be more scalable than chromatography.[24]

  • Acid-Base Extraction: The basic nitrogen atoms in the indazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the product. The aqueous layer is then basified, and the purified product is back-extracted into an organic solvent.

Summary of Key Metal-Free Synthesis Methods

MethodKey FeaturesCommon Starting MaterialsPotential Challenges
Condensation-Cadogan Reductive Cyclization One-pot, operationally simple, good functional group tolerance.[8][9]Ortho-nitrobenzaldehydes, primary amines.Incomplete reduction (N-oxide formation), phosphine oxide byproduct.[7]
Photochemical/Thermochemical Cyclization Mild, metal-free, can be photocatalyst-free.[13][14][25][26][27][28]Aryltriazenes, arylsulfinic acids.Substrate scope can be limited, potential for side reactions.
Electrosynthesis Uses electricity as a clean reagent, highly regioselective.[10][16][17][18][19]2H-indazoles, sulfonyl hydrazides (for sulfonylation).Requires specialized equipment, optimization of electrochemical parameters.
Aza-Wittig Reaction Forms N-N bond efficiently.[20][21][22][23]Azides, carbonyl compounds.Triphenylphosphine oxide byproduct removal.

Reaction Scheme: General Metal-Free Pathways to 2H-Indazoles

G cluster_0 Reductive Cyclization cluster_1 Photochemical Cyclization cluster_2 Aza-Wittig Reaction nitrobenzaldehyde o-Nitrobenzaldehyde imine o-Imino-nitrobenzene nitrobenzaldehyde->imine + Amine amine Primary Amine amine->imine indazole_rc 2H-Indazole imine->indazole_rc [P(n-Bu)3] aryltriazene Aryltriazene indazole_pc 2H-Indazole aryltriazene->indazole_pc Visible Light azide Azide iminophosphorane Iminophosphorane azide->iminophosphorane + PPh3 carbonyl Carbonyl Compound indazole_aw 2H-Indazole carbonyl->indazole_aw iminophosphorane->indazole_aw

Caption: Overview of common metal-free synthetic routes to 2H-indazoles.

References

Validation & Comparative

Validating the Anti-inflammatory Effects of 2H-Indazoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the anti-inflammatory properties of 2H-indazole derivatives, a promising class of compounds in medicinal chemistry.[1][2][3][4] We will delve into the mechanistic underpinnings of their action, present detailed protocols for robust in vitro and in vivo evaluation, and offer a comparative analysis against established anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of novel chemical entities.

The Rationale for 2H-Indazoles in Inflammation Research

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[5][6] While a fundamental protective mechanism, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[7] Current mainstays of anti-inflammatory therapy, non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant gastrointestinal side effects due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[8][9]

The indazole scaffold has emerged as a privileged structure in the design of novel therapeutic agents, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory effects.[1][2][3][4] Notably, certain 2H-indazole derivatives have been shown to exhibit selective inhibition of COX-2, the inducible isoform of the COX enzyme that is upregulated at sites of inflammation.[2][4][10][11][12] This selectivity profile suggests the potential for a better safety profile compared to traditional NSAIDs.[8][9] Beyond COX-2, emerging evidence points towards the modulation of other key inflammatory pathways, such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades, by indazole-related structures.[7][13][14][15]

Key Inflammatory Signaling Pathways

A thorough understanding of the molecular pathways driving inflammation is crucial for designing and interpreting validation studies. The following diagrams illustrate two central pathways often targeted by anti-inflammatory compounds.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB_active NF-kB (Active) IkB->NF-kB_active Releases NF-kB NF-kB IkB-NF-kB IkB-NF-kB (Inactive Complex) DNA DNA NF-kB_active->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress/Cytokines Receptor Receptor Stress_Stimuli->Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF-2) p38_MAPK->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Validation_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Assays Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay Cytokine_Assay LPS-Stimulated Cytokine Release Assay In_Vitro->Cytokine_Assay Pathway_Analysis p38/NF-kB Pathway Analysis In_Vitro->Pathway_Analysis In_Vivo In Vivo Models COX_Assay->In_Vivo Cytokine_Assay->In_Vivo Pathway_Analysis->In_Vivo Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Granuloma Granuloma Pouch Assay In_Vivo->Granuloma Data_Analysis Data Analysis & Comparison Paw_Edema->Data_Analysis Granuloma->Data_Analysis Conclusion Efficacy & MOA Determination Data_Analysis->Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] This is evidenced by the number of FDA-approved drugs containing this moiety, such as axitinib (a tyrosine kinase inhibitor) and pazopanib (a multi-targeted tyrosine kinase inhibitor), which have become vital in oncology.[3] Indazole derivatives are particularly prominent as protein kinase inhibitors, a class of enzymes that play a central role in cellular signaling pathways.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary focus for drug development.[4][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted indazole analogs, with a conceptual focus around a 4-acetyl-indazole core. We will explore how specific structural modifications influence their biological activity, particularly their potency as kinase inhibitors. This analysis is grounded in established experimental workflows, providing researchers and drug development professionals with actionable insights into the rational design of next-generation indazole-based therapeutics.

Part 1: The Methodological Framework for SAR Evaluation

To establish a credible and reproducible SAR, a systematic experimental workflow is essential. This process ensures that observed differences in biological activity can be confidently attributed to specific chemical modifications. The causality behind each step is critical for a robust evaluation.

General Synthesis of Indazole Analogs

The construction of the indazole core and its subsequent derivatization are the first steps in any SAR campaign. A common and versatile method involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine, followed by N-alkylation to introduce diversity at the N1 position.[6] Further modifications can be achieved through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated indazole intermediates. This synthetic flexibility allows for systematic exploration of the chemical space around the core scaffold.

The Experimental Evaluation Workflow

The journey from a synthesized compound to a validated lead candidate follows a multi-tiered screening cascade. This approach is designed to efficiently identify potent and selective compounds while providing insights into their mechanism of action.

G cluster_0 Chemical Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Mechanism of Action synthesis Synthesis of 4-Acetyl-Indazole Analogs biochem Biochemical Assay (e.g., Kinase Inhibition IC50) synthesis->biochem Test compound activity on isolated enzyme cell_based Cell-Based Assay (e.g., Anti-Proliferation GI50) biochem->cell_based Validate potency in a biological system pathway Target Validation (e.g., Western Blot for Phospho-Substrate) cell_based->pathway Confirm on-target effect pathway->synthesis Feedback for Next-Gen Design

Caption: A typical experimental workflow for evaluating indazole analogs.

Key Experimental Protocols

A. Biochemical Kinase Inhibition Assay (Example: TR-FRET)

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of kinase activity by quantifying the phosphorylation of a substrate. This is a highly sensitive, high-throughput method for determining the half-maximal inhibitory concentration (IC50).

  • Protocol:

    • Dispense the kinase, a biotinylated substrate peptide, and ATP into a 384-well assay plate.

    • Add serial dilutions of the indazole test compounds (typically from 10 µM to 0.1 nM).

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.

    • Stop the reaction and add a detection mixture containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible reader. The ratio of acceptor (APC) to donor (Europium) emission is proportional to the extent of substrate phosphorylation.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

  • Rationale: This in vitro assay directly measures the compound's ability to inhibit the target enzyme without the complexities of cellular uptake, metabolism, or off-target effects, providing a clean measure of potency.

B. Cell-Based Anti-Proliferative Assay (Example: MTT Assay)

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 breast cancer, H460 lung cancer) in a 96-well plate and allow them to adhere overnight.[4]

    • Treat the cells with serial dilutions of the indazole compounds for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

  • Rationale: This assay provides crucial information on whether the biochemical potency translates into a functional effect in a living cell, accounting for factors like cell permeability and stability.

Part 2: Comparative Structure-Activity Relationship (SAR) Analysis

The core of SAR lies in understanding how modifying specific positions on the indazole scaffold impacts biological activity. The indazole ring typically serves as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

SAR_Map cluster_SAR Key Modification Points on the Indazole Scaffold N1 N1-Position: Modulates solubility, pharmacokinetics, and can access additional pockets. C3 C3-Position: Often extends into solvent-exposed region. Can be used to enhance selectivity and potency. C4 C4-Position (Acetyl): Can form H-bonds. Influences ring electronics and planarity. C5_C6 C5/C6-Positions: Key for vector extension into deeper pockets. Critical for potency and selectivity.

Caption: Key regions for chemical modification on the indazole scaffold.

The Role of N1-Substitutions

The N1 position is frequently modified to tune the physicochemical properties of the compound.

  • Small Alkyl Groups: Simple methyl or ethyl groups are common starting points.

  • Solubilizing Groups: Introducing polar groups, such as morpholine or piperazine, can significantly improve aqueous solubility and pharmacokinetic properties.[3] For example, the addition of a 4-methylpiperazine group has been shown to enhance activity against FGFR.[3]

  • Vectorial Expansion: Larger substituents at N1 can extend towards the solvent-exposed region of the ATP-binding pocket, sometimes picking up additional interactions or improving selectivity.

The Impact of C3 and C6-Substitutions

Substitutions on the indazole ring itself, particularly at the C3 and C6 positions, are often critical for achieving high potency and selectivity.

  • C3-Position: This position often points towards the entrance of the ATP pocket. Attaching aryl or heteroaryl groups here can form crucial π-π stacking or hydrophobic interactions.

  • C6-Position: Modifications at C6 can extend deep into the hydrophobic back pocket of the kinase active site. For instance, in FGFR inhibitors, attaching a 2,6-dichloro-3,5-dimethoxyphenyl group at the C6 position was found to be highly effective.[3] This highlights the importance of matching the substituent's size and electronics to the specific topology of the target kinase.

The Significance of the 4-Acetyl Group

While SAR data specifically on 4-acetyl-indazole is consolidated from broader indazole studies, the role of an acetyl group at this position can be inferred from general principles of medicinal chemistry.

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor. It can form a critical interaction with a hydrogen bond donor (e.g., a backbone NH or a side-chain amine/hydroxyl group) in the active site, thereby anchoring the inhibitor.

  • Planarity and Conformation: The acetyl group can influence the conformation of the indazole ring system, potentially locking it into a more favorable binding orientation.

  • Electronic Effects: As an electron-withdrawing group, it modulates the electronic character of the indazole ring, which can affect the strength of hinge-binding interactions.

Comparative Data Summary

The following table synthesizes representative SAR data from the literature for indazole-based kinase inhibitors. The data illustrates general trends rather than direct comparisons from a single study, as assay conditions can vary.

Compound IDCore Scaffold ModificationTarget Kinase IC50 (nM)Cellular Anti-Proliferation GI50 (µM)SAR Insight
Analog A N1-H, C6-Phenyl>1000>10Unsubstituted N1 and a simple phenyl at C6 show weak activity.
Analog B N1-Methyl, C6-Phenyl5505.2N1-methylation provides a modest improvement in potency.
Analog C N1-Methyl, C6-(4-pyridyl)1201.8Introducing a nitrogen in the C6-aryl group can improve activity, possibly through H-bonding.
Analog D N1-Methyl, C6-(2,6-dichlorophenyl)350.45Ortho-substituents on the C6-phenyl ring can force a favorable conformation and provide deep pocket interactions, significantly boosting potency.[3]
Analog E N1-(Methylpiperazine), C6-(2,6-dichlorophenyl)300.50Addition of a solubilizing group at N1 maintains high potency while potentially improving drug-like properties.[3]

Part 3: Mechanism of Action and Signaling Pathway Context

Indazole-based kinase inhibitors typically function by competing with endogenous ATP for binding to the kinase active site. By blocking ATP binding, they prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade.

For instance, in the case of ERK (Extracellular signal-regulated kinase) inhibitors, the compound would block the phosphorylation of downstream targets involved in cell proliferation and survival.[7]

pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Sub Downstream Substrates ERK->Sub phosphorylates Prolif Cell Proliferation & Survival Sub->Prolif leads to Inhibitor Indazole Analog (ERK Inhibitor) Inhibitor->ERK INHIBITS

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N1 and N2-Alkylated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold is a privileged structure, serving as a cornerstone in numerous therapeutic agents.[1][2] Its bioisosteric relationship with indole, coupled with distinct physicochemical properties, makes it a highly valuable pharmacophore.[3][4] However, the synthetic utility of indazoles is often complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2. Alkylation, a common step in drug development, frequently yields a mixture of regioisomers, making their unambiguous differentiation a critical analytical challenge.[5][6]

This guide provides an in-depth spectroscopic comparison of N1 and N2-alkylated indazoles, offering field-proven insights and experimental data to empower researchers to confidently elucidate the correct isomeric structure. We will delve into the nuances of NMR and UV-Vis spectroscopy, explain the causality behind the observed differences, and provide robust, self-validating experimental protocols.

The Fundamental Structural & Electronic Divide: Benzenoid vs. Quinonoid Systems

The core difference between N1 and N2-alkylated indazoles lies in their electronic structure. N1-alkylation preserves the aromatic character of the benzene ring, resulting in a thermodynamically stable "benzenoid" system.[7][8] In contrast, N2-alkylation forces the molecule into a "quinonoid" arrangement, where the pyrazole ring holds the aromatic character.[7] This fundamental disparity in electron distribution is the primary driver for the distinct spectroscopic signatures of the two isomers. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][6]

G cluster_0 N1-Alkylated Indazole (Benzenoid) cluster_1 N2-Alkylated Indazole (Quinonoid) N1_Struct More Stable Thermodynamic Product N1_Desc Aromatic Benzene Ring N1_Struct->N1_Desc Characterized by N2_Struct Often the Kinetic Product N2_Desc Aromatic Pyrazole Ring N2_Struct->N2_Desc Characterized by

Caption: Structural comparison of N1 (benzenoid) and N2 (quinonoid) indazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing between N1 and N2-alkylated indazoles. Specific protons and carbons in the indazole core exhibit highly diagnostic chemical shifts depending on the site of alkylation.

¹H NMR Spectroscopy: Key Diagnostic Protons

While the entire aromatic region is affected, three specific proton signals serve as primary indicators:

  • H-3 Proton: This is often the most deshielded proton in the indazole system. In N2-isomers, the H-3 proton is typically shifted further downfield (higher ppm) compared to its position in the corresponding N1-isomer.[9]

  • H-7 Proton: In N1-alkylated indazoles, the H-7 proton experiences a deshielding effect from the adjacent N1 atom and the alkyl group, often appearing further downfield than in the N2-isomer.

  • N-Alkyl CH₂ Protons: The chemical shift of the methylene protons directly attached to the nitrogen can also be informative, though it is more susceptible to the electronic nature of the alkyl group itself.

¹³C NMR Spectroscopy: Unambiguous Carbon Fingerprints

The carbon signals of the heterocyclic ring provide a robust method for differentiation. The quinonoid structure of N2-isomers results in a significantly different electronic environment compared to the benzenoid N1-isomers.[10]

  • C-3 and C-7a Carbons: The chemical shifts of the bridgehead carbon (C-7a) and the C-3 carbon are particularly sensitive to the alkylation position. In N2-isomers, the C-3 signal is typically found at a higher field (lower ppm) than in N1-isomers, while the C-7a signal is shifted downfield.[7][10]

2D NMR (HMBC): The Gold Standard for Assignment

For absolute, unambiguous confirmation, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is unparalleled.[3] This technique reveals long-range (2-3 bond) correlations between protons and carbons. The key is to observe the correlation from the methylene protons of the alkyl chain (N-C H₂) to the carbons of the indazole core.[8][11]

  • For an N1-Alkylated Indazole: A clear correlation will be observed between the N-CH₂ protons and the C-7a carbon.[3][8]

  • For an N2-Alkylated Indazole: A clear correlation will be observed between the N-CH₂ protons and the C-3 carbon.[3][11]

This direct, observable bond-path correlation provides irrefutable evidence of the alkylation site.

Summary of Diagnostic NMR Data
Spectroscopic FeatureN1-Alkylated Indazole (Benzenoid)N2-Alkylated Indazole (Quinonoid)Key Differentiator
¹H: H-3 Chemical Shift ~8.10 ppm (Representative)~8.40 ppm (Representative)H-3 is more deshielded in the N2-isomer.[9]
¹³C: C-3 Chemical Shift ~135 ppm (Representative)~123 ppm (Representative)C-3 is significantly shielded in the N2-isomer.[10]
¹³C: C-7a Chemical Shift More shieldedMore deshieldedC-7a shifts downfield in the N2-isomer.[7]
2D HMBC Correlation N-CH₂ correlates with C-7a N-CH₂ correlates with C-3 Unambiguous assignment of alkyl group position.[3][8][11]

UV-Visible and Photophysical Spectroscopy

The difference in the core electronic systems of the isomers also manifests in their UV-Vis absorption spectra.[7]

  • N1-Isomers (Benzenoid): These compounds tend to have absorption profiles that more closely resemble other benz-fused aromatic systems.

  • N2-Isomers (Quinonoid): The quinonoid system often results in a bathochromic shift (a shift to longer wavelengths) of the primary absorption band (λmax) compared to the N1-isomer.[7] This shift reflects a lower energy gap between the HOMO and LUMO in the quinonoid structure.

Some substituted indazoles have been shown to exhibit interesting fluorescence properties, with quantum yields depending heavily on the substitution pattern.[12] While less commonly used for routine isomer identification than NMR, these photophysical differences provide another layer of characterization and can be crucial for applications in materials science or as biological probes.[12]

Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the regioselective synthesis and subsequent spectroscopic characterization of N1 and N2-alkylated indazoles.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This method leverages a strong, non-nucleophilic base in a non-polar aprotic solvent to favor the formation of the more thermodynamically stable N1-isomer.[3][5]

Rationale: Sodium hydride (NaH) irreversibly deprotonates the indazole. In a solvent like tetrahydrofuran (THF), the resulting sodium indazolide exists as a tight ion pair. This favors alkylation at the less sterically hindered and more thermodynamically stable N1 position.[1][3]

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the desired 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Selective N2-Alkylation (Kinetic/Catalytic Control)

Achieving selectivity for the N2 position often requires conditions that favor kinetic control or employ specific catalysts that direct the alkylating agent to the N2 nitrogen.[13][14] The Mitsunobu reaction is one such method that often favors the N2 product.[8][11]

Rationale: The Mitsunobu reaction proceeds through a different mechanism where the nucleophilicity of the two nitrogens in the reaction intermediate dictates the outcome. Under these conditions, N2 is often the more nucleophilic site, leading to the kinetic product.[8]

Step-by-Step Methodology:

  • Preparation: To a solution of the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF, cool the mixture to 0 °C.[5]

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. The reaction often turns from colorless to a yellow/orange color.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Concentration: Remove the THF under reduced pressure.

  • Purification: The crude product contains triphenylphosphine oxide and the reduced hydrazo-ester, which can be challenging to remove. Direct purification by flash column chromatography is typically required to separate the N1 and N2 isomers.

Protocol 3: Spectroscopic Characterization Workflow

This workflow outlines the process for confirming the identity of the synthesized alkylated indazole.

G cluster_workflow Isomer Identification Workflow Start Purified Alkylated Indazole NMR_Sample Prepare Sample (CDCl3 or DMSO-d6) Start->NMR_Sample UV_Sample Prepare Sample (Spectro Grade Solvent) Start->UV_Sample H1_NMR Acquire ¹H NMR NMR_Sample->H1_NMR C13_NMR Acquire ¹³C NMR NMR_Sample->C13_NMR HMBC_NMR Acquire 2D HMBC NMR_Sample->HMBC_NMR Analysis Analyze Spectra H1_NMR->Analysis C13_NMR->Analysis HMBC_NMR->Analysis UV_Vis Acquire UV-Vis Spectrum UV_Sample->UV_Vis UV_Vis->Analysis N1_ID N1 Isomer Confirmed Analysis->N1_ID N-CH₂ to C-7a correlation N2_ID N2 Isomer Confirmed Analysis->N2_ID N-CH₂ to C-3 correlation

Caption: Standard workflow for spectroscopic identification of N-alkylated indazole isomers.

Step-by-Step Methodology:

  • Sample Preparation (NMR): Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a gradient-selected HMBC (gHMBC) spectrum, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to clearly resolve the ³J correlations.[9]

  • Sample Preparation (UV-Vis): Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile) to an absorbance value below 1.0 AU.[15]

  • UV-Vis Acquisition: Record the absorption spectrum over a relevant range (e.g., 200-500 nm).[16]

  • Data Analysis:

    • Compare the ¹H and ¹³C chemical shifts to the expected values in the data table.

    • Crucially, analyze the HMBC spectrum to find the key correlation between the N-CH₂ protons and either C-3 or C-7a to make a definitive assignment.[3][8]

    • Note the λmax from the UV-Vis spectrum for the compound's record.

Conclusion

The regioselective alkylation of indazoles is a persistent challenge in synthetic and medicinal chemistry. While reaction conditions can be optimized to favor one isomer, the ultimate confirmation of success lies in rigorous spectroscopic analysis. By systematically evaluating ¹H, ¹³C, and particularly 2D HMBC NMR data, researchers can unambiguously differentiate between the thermodynamically favored N1-benzenoid and the kinetically formed N2-quinonoid isomers. This guide provides the foundational knowledge, comparative data, and validated protocols necessary to confidently navigate this critical step in the development of novel indazole-based molecules.

References

An Investigational Guide to the Efficacy of 4-Acetyl-2-methyl-2H-indazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Indazole Derivative

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[1][2][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its importance as a "privileged scaffold" in drug discovery.

This guide focuses on 4-Acetyl-2-methyl-2H-indazole , a novel compound whose biological activity remains to be characterized. While specific experimental data for this compound is not yet publicly available, its structural similarity to other biologically active 2H-indazoles suggests a high potential for therapeutic relevance.

This document provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the efficacy of this compound in cell-based assays. We will propose a plausible mechanism of action based on the known targets of related compounds and outline a rigorous, multi-tiered experimental plan to test this hypothesis. This guide will compare the proposed investigational workflow for this compound against established benchmarks, providing detailed protocols and data interpretation strategies.

Hypothesized Mechanism of Action: A Potential Kinase Inhibitor

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[4] Given the structural features of this compound, we hypothesize that it may function as a kinase inhibitor . A primary candidate for investigation is the PI3K/Akt/mTOR signaling pathway , a central hub for regulating cell growth, proliferation, and survival that is often hyperactivated in various cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K S6K mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation Test_Compound This compound (Hypothesized Target) Test_Compound->PI3K Test_Compound->Akt

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway with potential points of inhibition by this compound.

Comparative Efficacy Evaluation: A Tiered Approach

To systematically assess the efficacy of this compound, we propose a three-tiered experimental workflow. This approach allows for a logical progression from broad phenotypic screening to more specific mechanistic studies.

Workflow Tier1 Tier 1: Primary Cytotoxicity Screening (MTS/MTT Assay) Decision1 Active? Tier1->Decision1 Tier2 Tier 2: Mechanistic Elucidation (Apoptosis vs. Necrosis Assays) Decision2 Induces Apoptosis? Tier2->Decision2 Tier3 Tier 3: Target Engagement & Pathway Analysis (Western Blot for p-Akt, p-S6) Decision3 On-Target Effect? Tier3->Decision3 Decision1->Tier2 Yes Stop Stop or Re-evaluate Decision1->Stop No Decision2->Tier3 Yes Decision2->Stop No Proceed Proceed to further studies Decision3->Proceed Yes Decision3->Stop No

Caption: Tiered experimental workflow for evaluating the efficacy of this compound.

Comparator Compounds

For a robust comparison, the following controls should be included in all assays:

  • Positive Control (Specific): A well-characterized, potent, and selective inhibitor of the PI3K pathway, such as Pictilisib (GDC-0941) . This will serve as a benchmark for on-target efficacy.

  • Positive Control (Broad-Spectrum): A broad-spectrum kinase inhibitor like Staurosporine to serve as a general positive control for inducing apoptosis.

  • Negative Control: A vehicle control, typically Dimethyl Sulfoxide (DMSO) at a concentration identical to that used for the test compounds.

Experimental Protocols

Tier 1: Cell Viability/Cytotoxicity Assay (MTS Assay)

This initial screen aims to determine the concentration-dependent effect of this compound on the viability of a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and U87 MG for glioblastoma).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound, Pictilisib, and Staurosporine in the appropriate cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compounds to the respective wells and include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Comparative IC50 Values
CompoundCell LineIC50 (µM)
This compoundMCF-7?
A549?
U87 MG?
Pictilisib (GDC-0941)MCF-7Value
A549Value
U87 MGValue
StaurosporineMCF-7Value
A549Value
U87 MGValue

Note: "Value" would be replaced with experimentally determined or literature-reported IC50 values.

Tier 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay determines if the observed cytotoxicity is due to the induction of apoptosis, a form of programmed cell death.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol. It is recommended to treat the cells with each compound at their respective IC50 and 2x IC50 concentrations.

  • Incubation: Incubate the plate for 24-48 hours.

  • Caspase-Glo® 3/7 Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Measurement: Incubate at room temperature for 1-2 hours and measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the DMSO control to determine the fold-change in caspase-3/7 activity.

Data Presentation: Comparative Caspase-3/7 Activation
CompoundConcentrationFold-Change in Caspase-3/7 Activity
This compoundIC50?
2x IC50?
Pictilisib (GDC-0941)IC50Value
2x IC50Value
StaurosporineIC50Value
2x IC50Value
Tier 3: Target Engagement Analysis by Western Blot

This experiment aims to confirm if this compound inhibits the hypothesized PI3K/Akt pathway by examining the phosphorylation status of key downstream proteins.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates until they reach 70-80% confluency. Treat the cells with the test compounds at their IC50 concentrations for a short duration (e.g., 2-6 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Data Presentation: Pathway Modulation
Compoundp-Akt (Ser473) / Total Akt Ratio (Fold Change vs. DMSO)p-S6 / Total S6 Ratio (Fold Change vs. DMSO)
This compound??
Pictilisib (GDC-0941)ValueValue
StaurosporineValueValue

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for the initial characterization of this compound's efficacy in cell-based assays. By following this tiered approach and comparing the results to well-defined positive and negative controls, researchers can obtain a clear and comprehensive understanding of this novel compound's anti-proliferative activity, its mechanism of cell killing, and its potential molecular target.

Positive results from this investigational workflow, particularly the demonstration of on-target pathway inhibition, would provide a strong rationale for more advanced preclinical studies. These could include broader kinase profiling, in vivo efficacy studies in animal models, and further structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

Introduction: The Challenge of Selectivity in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 4-Acetyl-2-methyl-2H-indazole

The development of small molecule kinase inhibitors represents a cornerstone of modern targeted therapy. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects, resulting from a compound binding to unintended kinases or other proteins, can lead to cellular toxicity, unforeseen side effects, and ultimate clinical failure. Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a regulatory hurdle but a fundamental component of designing safe and effective medicines.

This guide provides a comprehensive framework for characterizing the selectivity of a novel chemical entity. We will use the hypothetical compound this compound, hereafter referred to as 4A2MI , as a case study. The indazole scaffold is a privileged structure in kinase inhibitor design, known to interact with the hinge region of many kinases. Let us assume 4A2MI has been designed as a putative inhibitor of p38α MAPK (MAPK14) , a key node in cellular stress signaling pathways. Our objective is to build a robust selectivity profile around this primary hypothesis.

This guide will detail a tiered approach, beginning with broad in vitro screening, followed by target engagement confirmation in a cellular context, and culminating in an unbiased proteome-wide assessment to identify unanticipated interactions.

Tier 1: In Vitro Kinome-Wide Selectivity Profiling

The first step in understanding a compound's selectivity is to assess its activity against a large, representative panel of purified kinases. This provides a broad, quantitative landscape of the compound's inhibitory potential across the kinome. Commercial services from providers like Eurofins, Reaction Biology, or Promega offer standardized panels (e.g., the scanMAX panel) that cover a significant fraction of the human kinome.

The core principle involves measuring the enzymatic activity of each kinase in the presence of a fixed concentration of the inhibitor (e.g., 1 µM). The result is typically expressed as the percent inhibition relative to a vehicle control.

Experimental Protocol: Large-Panel Kinase Screen
  • Compound Preparation: Solubilize 4A2MI in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: The compound is typically assayed at a single, high concentration (e.g., 1 µM or 10 µM) for the initial screen to maximize the chances of identifying potential off-targets.

  • Kinase Reactions: The assay is performed in a multi-well plate format. Each well contains a specific purified kinase, its requisite substrate (often a peptide), and ATP. The reaction measures the phosphorylation of the substrate.

  • Inhibitor Addition: 4A2MI is added to the reaction mixture. A control reaction with DMSO vehicle is run in parallel.

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. Common detection methods include radiometric assays (³³P-ATP) or fluorescence-based assays (e.g., ADP-Glo™, Z'-LYTE™).

  • Data Analysis: The percent inhibition (% Inhibition) is calculated using the formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_DMSO)) * 100

Interpreting the Data: From Hits to Hypotheses

The output is a rich dataset that requires careful interpretation. Hits are typically defined as kinases inhibited above a certain threshold (e.g., >50% or >75% inhibition).

Table 1: Hypothetical Kinase Screening Results for 4A2MI at 1 µM

Kinase TargetGene SymbolFamily% InhibitionClassification
p38α MAPK14 CMGC 98% Hypothesized Target
JNK1MAPK8CMGC85%Potential Off-Target
JNK2MAPK9CMGC81%Potential Off-Target
GSK3βGSK3BCMGC76%Potential Off-Target
CDK2CDK2CMGC45%Weak Hit
SRCSRCTK22%Inactive
EGFREGFRTK15%Inactive
AKT1AKT1AGC8%Inactive

From this hypothetical data, we confirm potent activity against our intended target, p38α. However, we also identify several other members of the same CMGC kinase family (JNK1/2, GSK3β) as significant potential off-targets. This is a common finding, as inhibitors often show activity against closely related kinases. The next step is to determine the potency (IC₅₀ ) for these primary hits to better understand the selectivity window.

Tier 2: Cellular Target Engagement and Validation

While in vitro screens are essential, they do not guarantee that a compound will engage its target in the complex environment of a living cell. Cellular Target Engagement assays are critical to confirm that the compound can cross the cell membrane, reach its target in the native state, and bind with sufficient affinity. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. By heating cell lysates or intact cells treated with the compound and then measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates target engagement.

Experimental Workflow: CETSA

The overall workflow for a typical CETSA experiment is depicted below.

start 1. Cell Culture (e.g., HEK293 or relevant cell line) treat 2. Treatment Treat cells with 4A2MI or DMSO vehicle start->treat heat 3. Heating Heat cell suspensions across a temperature gradient (e.g., 40-70°C) treat->heat lyse 4. Lysis Lyse cells by freeze-thaw cycles heat->lyse separate 5. Separation Centrifuge to separate soluble (bound) from precipitated (unbound) protein lyse->separate quantify 6. Quantification Collect supernatant and quantify protein levels via Western Blot or Mass Spec separate->quantify

Caption: CETSA experimental workflow for assessing target engagement.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Culture a relevant cell line (e.g., THP-1 monocytes where p38α is active) and treat with a high concentration of 4A2MI (e.g., 10 µM) or DMSO for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Analyze the protein levels of p38α (and potential off-targets like JNK1) by Western Blot.

  • Data Plotting: Quantify the band intensities and plot them against the temperature. A rightward shift in the melting curve for the 4A2MI -treated samples compared to the DMSO control confirms target engagement.

Table 2: Hypothetical CETSA Melt Temperature (Tₘ) Data

TargetTreatmentApparent Tₘ (°C)ΔTₘ (°C)Interpretation
p38α DMSO51.2-Baseline
p38α 10 µM 4A2MI 57.8 +6.6 Robust Target Engagement
JNK1DMSO53.4-Baseline
JNK110 µM 4A2MI54.1+0.7Negligible/Weak Engagement
VinculinDMSO62.5-Baseline (Loading Control)
Vinculin10 µM 4A2MI62.3-0.2No Engagement

This hypothetical CETSA data provides crucial information. We see a significant thermal stabilization of p38α, confirming that 4A2MI engages its intended target inside the cell. Importantly, JNK1, which was a potent hit in vitro, shows almost no stabilization, suggesting poor engagement in a cellular context. This could be due to low cell permeability, high ATP concentration in the cell outcompeting the inhibitor, or the protein being in a conformation not recognized by the drug. This result allows us to deprioritize JNK1 as a physiologically relevant off-target.

Tier 3: Unbiased, Proteome-Wide Off-Target Profiling

While CETSA is excellent for validating hypothesized targets, it is a low-throughput method. To proactively identify unknown off-targets, an unbiased, proteome-wide approach is necessary. Thermal Proteome Profiling (TPP) extends the CETSA principle by coupling the thermal shift assay with quantitative mass spectrometry. This allows for the simultaneous assessment of the thermal stability of thousands of proteins.

In a TPP experiment, the soluble protein fractions from each temperature point are analyzed by mass spectrometry. Proteins that are stabilized by the drug will remain in the soluble fraction at higher temperatures, and this change can be quantified across the entire proteome to reveal unexpected drug-protein interactions.

Decision-Making Workflow: Integrating Profiling Data

The data from these three tiers must be integrated to build a complete selectivity profile and guide further action, such as chemical optimization or downstream toxicity studies.

start Start: Novel Compound (4A2MI) tier1 Tier 1: In Vitro Kinase Screen (>400 Kinases) start->tier1 decision1 Identify On-Target and Potential Off-Targets (e.g., p38α, JNK1, GSK3β) tier1->decision1 tier2 Tier 2: Cellular Target Engagement (CETSA on top hits) decision2 Validate Cellular Relevance Does it bind in cells? tier2->decision2 tier3 Tier 3: Proteome-Wide Screen (TPP-MS) decision3 Identify Unbiased Off-Targets Any unexpected binders? tier3->decision3 decision1->tier2 Top hits decision1->tier3 Parallel or subsequent screen validate Biochemical & Cellular Validation of Confirmed Off-Targets decision2->validate decision3->validate end Final Selectivity Profile validate->end

Caption: Integrated workflow for multi-tier cross-reactivity profiling.

Hypothetical TPP Findings

A TPP experiment with 4A2MI might confirm the strong stabilization of MAPK14 (p38α). It might also reveal the stabilization of a completely unexpected protein that was not in the kinase panel.

Table 3: Hypothetical Hit List from Thermal Proteome Profiling (TPP)

ProteinGene Symbolp-valueInterpretation
Mitogen-activated protein kinase 14MAPK14< 0.0001Confirmed On-Target Engagement
Quinone reductase 2NQO2< 0.005Novel, Unanticipated Off-Target
Glycogen synthase kinase-3 betaGSK3B> 0.05Not a significant interactor in cells

In this example, TPP confirms our primary target but also identifies NQO2, a metabolic enzyme, as a novel off-target. This is a critical finding that would have been missed by kinase-centric assays. This new hypothesis—that 4A2MI binds NQO2—must now be validated, for example, by running a purified NQO2 enzymatic assay.

Conclusion

The cross-reactivity profiling of a novel compound like this compound cannot rely on a single method. A tiered, integrated strategy provides the most comprehensive and reliable assessment of selectivity. By starting with a broad in vitro screen, we cast a wide net to identify potential interactions. Following up with cell-based target engagement assays like CETSA allows us to confirm which of these interactions are relevant in a physiological context. Finally, unbiased proteomic methods like TPP provide a crucial safety net, uncovering off-targets that would otherwise go undetected. This rigorous approach is essential for building a compelling data package to advance a compound toward further development and, ultimately, the clinic.

The Chemist's Compass: Navigating Indazole Synthesis via Copper and Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the indazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. Its synthesis, therefore, is a critical focus in modern organic chemistry. The choice of catalyst for constructing the indazole ring system profoundly impacts yield, substrate scope, and overall efficiency. This guide provides a comprehensive comparative analysis of two of the most powerful catalytic systems employed for this purpose: the cost-effective and versatile copper catalysts and the highly active and broadly applicable palladium catalysts. We will delve into the mechanistic underpinnings, practical applications, and field-proven insights for each, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Strategic Importance of Indazole Synthesis

Indazole derivatives are prevalent in a wide array of pharmaceuticals, exhibiting anti-tumor, anti-inflammatory, and anti-HIV properties, among others.[1] The development of robust and efficient synthetic routes to access these molecules is paramount in the discovery and development of new drugs. Transition metal-catalyzed cross-coupling reactions have emerged as the most reliable methods for forming the crucial C-N bonds in the indazole ring. Among the transition metals, copper and palladium have become the workhorses of indazole synthesis, each with a distinct profile of advantages and limitations.

Copper-Catalyzed Indazole Synthesis: The Ullmann Condensation and Beyond

Copper-catalyzed methods for N-arylation, historically rooted in the Ullmann condensation, have seen a resurgence with the development of modern ligand systems.[2] These reactions are prized for their cost-effectiveness and are particularly adept at certain transformations.

Mechanistic Rationale: The Ullmann-Type Pathway

The copper-catalyzed intramolecular N-arylation, a common strategy for indazole synthesis, is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The generally accepted mechanism involves the coordination of a ligand and the N-H bond of a precursor, such as an o-haloarylhydrazone, to a Cu(I) salt. This is followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. Reductive elimination then forges the C-N bond to yield the indazole product and regenerate the active Cu(I) catalyst.[3]

Diagram 1: Proposed Catalytic Cycle for Copper-Catalyzed Intramolecular N-Arylation

Copper_Ullmann_Mechanism Proposed Catalytic Cycle for Copper-Catalyzed Intramolecular N-Arylation cluster_cycle CuI Cu(I)X Ligand_Coord [L-Cu(I)-X] CuI->Ligand_Coord Substrate_Coord [L-Cu(I)(Substrate)]+ Ligand_Coord->Substrate_Coord Oxidative_Addition [L-Cu(III)(Aryl)(N-R)]+ Substrate_Coord->Oxidative_Addition Reductive_Elimination Indazole + [L-Cu(I)]+ Oxidative_Addition->Reductive_Elimination Reductive_Elimination->CuI

Caption: A simplified representation of the Cu(I)/Cu(III) cycle in Ullmann-type indazole synthesis.

Scope and Performance

Copper catalysis is effective for a range of substrates, particularly in multicomponent reactions. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide using a copper catalyst provides a direct route to 2H-indazoles.[4] This method is advantageous as it uses readily available starting materials.[4] While historically requiring high temperatures, modern copper-catalyzed systems can operate under milder conditions, although often still higher than their palladium counterparts.[2][5] A key advantage of copper is its lower cost and toxicity compared to palladium.[6]

Palladium-Catalyzed Indazole Synthesis: The Power of Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have revolutionized C-N bond formation.[7][8] These methods are renowned for their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.

Mechanistic Rationale: The Buchwald-Hartwig Pathway

The catalytic cycle for the Buchwald-Hartwig amination typically begins with an active Pd(0) species.[7] This species undergoes oxidative addition with an aryl halide to form a Pd(II) complex. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. The crucial C-N bond-forming step is reductive elimination, which releases the arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of phosphine ligand is critical, with bulky, electron-rich ligands generally promoting the reaction.[9]

Diagram 2: Generalized Catalytic Cycle for Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium_Buchwald_Hartwig_Mechanism Generalized Catalytic Cycle for Palladium-Catalyzed Buchwald-Hartwig Amination Pd0 Pd(0)L_n Oxidative_Addition [L_n-Pd(II)(Ar)(X)] Pd0->Oxidative_Addition + Ar-X Oxidative Addition Amine_Coord [L_n-Pd(II)(Ar)(NHR_2)]+ Oxidative_Addition->Amine_Coord + HNR_2, Base - HX Reductive_Elimination Ar-NR_2 + Pd(0)L_n Amine_Coord->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd0

Caption: The Pd(0)/Pd(II) catalytic cycle central to Buchwald-Hartwig C-N bond formation.

Scope and Performance

Palladium catalysts exhibit remarkable versatility, enabling the synthesis of a wide variety of substituted indazoles.[10] They are often effective at lower temperatures than copper catalysts and can be used with a broader range of functional groups.[5] For example, the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides an efficient route to 2-aryl-2H-indazoles, tolerating both electron-donating and electron-withdrawing substituents.[10] However, palladium catalysts are more expensive and can be sensitive to air and moisture, often requiring inert atmosphere conditions.

Comparative Analysis: Copper vs. Palladium

The choice between copper and palladium catalysis is a strategic one, dictated by the specific synthetic challenge, cost considerations, and desired reaction conditions.

FeatureCopper-Catalyzed SynthesisPalladium-Catalyzed Synthesis
Catalyst Cost LowerHigher
Toxicity LowerHigher
Reaction Temperature Generally higher (often >100 °C)[2]Generally milder (can be room temp to 120 °C)[11]
Substrate Scope Good, particularly for specific transformationsExcellent, very broad functional group tolerance[8]
Ligand Sensitivity Often requires specific ligands like diamines or phenanthrolinesHighly dependent on phosphine ligands (e.g., Buchwald ligands)[9]
Air/Moisture Sensitivity Generally more robustOften requires inert atmosphere[12]
Key Reaction Types Ullmann Condensation, Multicomponent Reactions[2][4]Buchwald-Hartwig Amination, C-H Activation[7]

Diagram 3: Comparative Workflow for Indazole Synthesis

Comparative_Workflow cluster_copper Copper-Catalyzed Route cluster_palladium Palladium-Catalyzed Route start_cu Starting Materials (e.g., 2-bromobenzaldehyde, amine, NaN3) reaction_cu One-Pot Reaction CuI, Ligand (e.g., TMEDA) DMSO, ~120 °C start_cu->reaction_cu workup_cu Aqueous Workup & Extraction reaction_cu->workup_cu purification_cu Column Chromatography workup_cu->purification_cu product_cu 2H-Indazole Product purification_cu->product_cu start_pd Starting Materials (e.g., o-bromobenzylhydrazine) reaction_pd Intramolecular Amination Pd(OAc)2, Ligand (e.g., dppf), Base Toluene, ~90 °C, Inert Atmosphere start_pd->reaction_pd workup_pd Filtration & Solvent Removal reaction_pd->workup_pd purification_pd Column Chromatography workup_pd->purification_pd product_pd 2-Aryl-2H-Indazole Product purification_pd->product_pd

Caption: A high-level comparison of typical experimental workflows for copper and palladium-catalyzed indazole synthesis.

Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for the synthesis of a 2-substituted-2H-indazole using both copper and palladium catalysis.

Copper-Catalyzed One-Pot Three-Component Synthesis of 2-Phenyl-2H-indazole[4]
  • Rationale: This protocol exemplifies the efficiency of copper in multicomponent reactions, constructing the indazole core from simple, commercially available precursors in a single step. CuI is a cost-effective catalyst, and TMEDA serves as an effective ligand. DMSO is used as a high-boiling polar solvent to facilitate the reaction.

  • Step-by-Step Methodology:

    • To an oven-dried round-bottom flask, add CuI (0.15 mmol), 2-bromobenzaldehyde (1.5 mmol), sodium azide (3.0 mmol), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.15 mmol).

    • Add aniline (1.8 mmol) and anhydrous DMSO (5.0 mL) to the flask.

    • Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C with stirring.

    • Monitor the reaction by TLC. After completion (typically 12 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-2H-indazole.

Palladium-Catalyzed Intramolecular Synthesis of 2-(p-Tolyl)-2H-indazole[10]
  • Rationale: This protocol demonstrates the power of the Buchwald-Hartwig amination for intramolecular C-N bond formation. Pd(OAc)2 is a common palladium precursor, and dppf is a robust phosphine ligand that promotes the catalytic cycle. Sodium t-butoxide is a strong, non-nucleophilic base essential for the deprotonation of the amine. Toluene is a suitable solvent, and an inert atmosphere is crucial to protect the Pd(0) catalyst from oxidation.

  • Step-by-Step Methodology:

    • To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)2 (0.05 equiv.), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.075 equiv.), and sodium t-butoxide (1.4 equiv.).

    • Add N-(o-bromobenzyl)-N-(p-tolyl)hydrazine (1.0 equiv.) and anhydrous toluene.

    • Seal the Schlenk tube and heat the reaction mixture to 90 °C with stirring.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield 2-(p-tolyl)-2H-indazole.

Conclusion and Future Outlook

Both copper and palladium catalysis offer powerful and complementary strategies for the synthesis of indazoles. The choice of catalyst is not merely a technical detail but a strategic decision that influences the economic and environmental viability of a synthetic route.

  • Copper catalysis is often the more economical and environmentally benign choice, particularly for specific, well-established transformations and large-scale synthesis where cost is a primary driver.[5]

  • Palladium catalysis provides unparalleled substrate scope and functional group tolerance, making it the go-to choice for complex molecule synthesis and the rapid generation of compound libraries in drug discovery.[5]

The ongoing development of new ligands and catalytic systems for both metals continues to expand the horizons of indazole synthesis. As our understanding of reaction mechanisms deepens, we can expect the development of even more efficient, selective, and sustainable methods for the construction of this vital heterocyclic motif.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Method Validation for Indazole Derivatives

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their diverse biological activities necessitate robust and reliable analytical methods to ensure the quality, safety, and efficacy of pharmaceutical products.[2] The validation of these analytical methods is not merely a regulatory requirement but a scientific imperative that underpins the entire drug development lifecycle.[3] This guide provides an in-depth, comparative analysis of the validation of various analytical techniques for indazole derivatives, grounded in scientific principles and regulatory expectations set forth by the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

This document will delve into the nuances of validating chromatographic and spectroscopic methods, offering a comparative perspective to aid researchers in selecting the most appropriate technique for their specific needs. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for ensuring the trustworthiness of analytical data.

The Landscape of Analytical Techniques for Indazole Derivatives

The choice of an analytical technique for indazole derivatives is dictated by the specific requirements of the analysis, such as the nature of the analyte, the complexity of the sample matrix, and the intended purpose of the method (e.g., assay, impurity profiling, stability testing). The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic methods.

A Comparative Overview
Analytical TechniquePrinciplePrimary Applications for Indazole DerivativesKey StrengthsKey Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4]Assay of active pharmaceutical ingredients (APIs), impurity profiling, stability studies, and enantiomeric separation.[5][6]Versatile, applicable to a wide range of non-volatile and thermally labile indazole derivatives. High resolution and sensitivity.[4]Can be time-consuming, requires significant solvent consumption.[6]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]Analysis of residual solvents, volatile impurities, and thermally stable indazole derivatives.[1]High separation efficiency for volatile compounds, often coupled with mass spectrometry (MS) for definitive identification.[1]Limited to volatile and thermally stable analytes; derivatization may be required for polar compounds.[7]
UV-Visible Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by a molecule, which is proportional to its concentration.[8]Quantitative analysis of the main component, dissolution testing, and content uniformity.[8]Simple, rapid, and cost-effective.[9]Limited selectivity; susceptible to interference from other UV-absorbing compounds in the sample matrix.[8]
Quantitative Nuclear Magnetic Resonance (qNMR) Determination of the concentration of a substance by comparing the integral of a specific resonance signal with that of a certified reference standard.Absolute quantification of API purity without the need for a specific reference standard of the analyte.High precision and accuracy, provides structural information, and is a primary analytical method.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.

The Pillars of Analytical Method Validation

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. The core validation parameters, as outlined by the ICH, are crucial for demonstrating the reliability of a method.[3]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] For chromatographic methods, this is typically demonstrated by achieving adequate resolution between the analyte peak and other peaks.[10] Forced degradation studies are instrumental in demonstrating specificity and the stability-indicating nature of a method.[11][12][13]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14] This is typically evaluated by a linear regression analysis of the response versus concentration data.[14]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[14] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[14]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[16]

The following diagram illustrates the logical workflow of the analytical method validation process.

ValidationWorkflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Documentation Documentation Phase DefinePurpose Define Analytical Method's Purpose SelectMethod Select Appropriate Analytical Technique DefinePurpose->SelectMethod ValidationProtocol Develop Validation Protocol SelectMethod->ValidationProtocol PerformExperiments Perform Validation Experiments ValidationProtocol->PerformExperiments Specificity Specificity PerformExperiments->Specificity LinearityRange Linearity & Range PerformExperiments->LinearityRange Accuracy Accuracy PerformExperiments->Accuracy Precision Precision PerformExperiments->Precision LOD_LOQ LOD & LOQ PerformExperiments->LOD_LOQ Robustness Robustness PerformExperiments->Robustness AnalyzeData Analyze and Interpret Data Specificity->AnalyzeData LinearityRange->AnalyzeData Accuracy->AnalyzeData Precision->AnalyzeData LOD_LOQ->AnalyzeData Robustness->AnalyzeData ValidationReport Prepare Validation Report AnalyzeData->ValidationReport Approval Review and Approval ValidationReport->Approval

Caption: A workflow diagram illustrating the key phases and steps involved in the validation of an analytical method.

Comparative Validation Strategies and Experimental Protocols

This section provides a comparative look at the validation of HPLC and GC methods for the analysis of indazole derivatives, including detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of indazole derivatives, particularly for assays, impurity profiling, and stability studies.[4] Reversed-phase HPLC is the most common mode of separation.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for adequate separation.[17]

  • Flow Rate: 1.0 mL/min[17]

  • Detection Wavelength: Determined by the UV spectrum of the indazole derivative.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).[17]

2. Validation Experiments:

  • Specificity (Forced Degradation):

    • Prepare solutions of the indazole derivative API.

    • Subject the solutions to stress conditions: acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal degradation (e.g., 80°C), and photolytic degradation (e.g., exposure to UV light).[11][12][13]

    • Analyze the stressed samples by HPLC.

    • Acceptance Criteria: The method must be able to separate the degradation product peaks from the main analyte peak and from each other. Peak purity analysis of the analyte peak should be performed to confirm no co-eluting peaks.[18]

  • Linearity:

    • Prepare a series of at least five standard solutions of the indazole derivative covering the expected concentration range (e.g., 50% to 150% of the target assay concentration).[6]

    • Inject each solution in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[19]

  • Accuracy (Recovery):

    • Prepare a placebo mixture.

    • Spike the placebo with known amounts of the indazole derivative at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration) in triplicate.[14]

    • Analyze the spiked samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[4]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[14]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for the assay results should be not more than 2.0%.[4]

  • LOD and LOQ:

    • Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[15]

  • Robustness:

    • Deliberately vary chromatographic parameters such as mobile phase composition (±2%), pH of the buffer (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).[16]

    • Analyze the sample under each modified condition.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.

The following diagram illustrates the relationship between the different validation parameters.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Range Precision->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ LOD->LOQ LOQ->Linearity Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: A diagram showing the interconnectedness of the key analytical method validation parameters.

Gas Chromatography (GC)

GC is particularly useful for the analysis of volatile impurities, such as residual solvents, and for thermally stable indazole derivatives.[1] When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for identification and quantification.[20]

1. GC-MS Conditions:

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Optimized to ensure complete volatilization without degradation.

  • Oven Temperature Program: A temperature gradient program to achieve optimal separation of impurities.

  • MS Detector: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

2. Sample Preparation:

  • Dissolve the indazole derivative sample in a suitable volatile organic solvent (e.g., dichloromethane, methanol).[7]

  • The concentration should be optimized to avoid column overloading, typically around 10 µg/mL.[7]

  • For trace analysis, a concentration step such as nitrogen blowdown may be necessary.[21]

3. Validation Experiments:

  • Specificity:

    • Analyze a blank solvent, a placebo sample, and a sample of the indazole derivative.

    • Spike the sample with known impurities if available.

    • Acceptance Criteria: No interfering peaks should be observed at the retention times of the analyte and its impurities. Mass spectral data should confirm the identity of the peaks.

  • Linearity:

    • Prepare a series of at least five standard solutions of the indazole derivative and its impurities covering the expected concentration range (e.g., from the LOQ to 150% of the specification limit for impurities).

    • Analyze each solution in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy (Recovery):

    • Spike a placebo or a pure sample of the indazole derivative with known amounts of the impurities at three concentration levels in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within an appropriate range, typically 80.0% to 120.0% for impurities.[14]

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample spiked with impurities at the specification limit.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst.

    • Acceptance Criteria: The RSD for the impurity concentrations should be not more than 15.0%.[22]

  • LOD and LOQ:

    • Determine based on the signal-to-noise ratio or from the calibration curve data.

  • Robustness:

    • Introduce small variations in parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate.

    • Acceptance Criteria: The retention times and peak areas should not be significantly affected, and system suitability criteria should be met.

Summary of Comparative Performance

The following table summarizes the typical performance characteristics of validated HPLC and GC methods for the analysis of indazole derivatives.

Validation ParameterHPLCGC
Specificity Excellent, especially with photodiode array (PDA) detection and forced degradation studies.Excellent, especially with mass spectrometric (MS) detection.
Linearity (r²) Typically ≥ 0.999 for assays and ≥ 0.99 for impurities.[19][22]Typically ≥ 0.99 for both assays and impurities.
Accuracy (Recovery) 98.0% - 102.0% for assays; 80.0% - 120.0% for impurities.[4][14]95.0% - 105.0% for assays; 80.0% - 120.0% for impurities.[14]
Precision (RSD) ≤ 2.0% for assays; ≤ 15.0% for impurities.[4][22]≤ 5.0% for assays; ≤ 15.0% for impurities.[22]
LOQ Typically in the low ng/mL to µg/mL range.Typically in the pg to ng on-column range.
Robustness Generally robust to small changes in mobile phase composition, pH, and temperature.Generally robust to small changes in temperature programs and flow rates.

Conclusion: A Commitment to Scientific Integrity

The validation of analytical methods for indazole derivatives is a multifaceted process that demands a deep understanding of the chemistry of the analytes, the principles of the analytical techniques, and the expectations of regulatory bodies. This guide has provided a comparative framework for the validation of HPLC and GC methods, emphasizing the importance of a systematic and scientifically sound approach.

By adhering to the principles of expertise, trustworthiness, and authoritative grounding, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data. This, in turn, is fundamental to the successful development of safe and effective medicines based on the versatile indazole scaffold.

References

A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 4-Acetyl-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] From potent kinase inhibitors in oncology to anti-inflammatory and antimicrobial agents, indazole derivatives have demonstrated significant clinical success.[2][4][5] This guide introduces 4-Acetyl-2-methyl-2H-indazole , a member of this versatile chemical class, and provides a comprehensive framework for its systematic benchmarking against established standards in key therapeutic areas.

While specific biological data for this compound is not yet extensively published, its structural features suggest potential for significant bioactivity. This document outlines a rigorous, multi-faceted approach for researchers, scientists, and drug development professionals to elucidate its pharmacological profile and therapeutic promise. The proposed experimental workflows are designed to be self-validating, ensuring the generation of robust and comparable data.

Introduction to this compound and the Rationale for Benchmarking

This compound is a small molecule featuring the core bicyclic indazole ring system. The presence of an acetyl group at the 4-position and a methyl group at the 2-position of the indazole ring are key structural motifs that can influence its pharmacokinetic and pharmacodynamic properties. Given that diversely substituted indazole derivatives exhibit a wide range of biological activities, a thorough investigation into this specific compound is warranted.[1][3]

This guide proposes a head-to-head comparison with well-characterized, commercially available drugs that are recognized as standards in relevant therapeutic fields. This approach will provide a clear context for the performance of this compound and accelerate the assessment of its potential.

Proposed Areas for Benchmarking and Selection of Known Standards

Based on the established activities of the indazole scaffold, the following therapeutic areas are proposed for the initial benchmarking of this compound:

  • Oncology: The indazole core is a key feature of several approved kinase inhibitors.[4][5]

  • Inflammation: Non-steroidal anti-inflammatory drugs (NSAIDs) with an indazole structure are in clinical use.

  • Infectious Diseases: Various indazole derivatives have shown promise as antimicrobial and antiprotozoal agents.[6][7]

The selection of appropriate standards is critical for a meaningful comparison. The following table outlines the recommended standards for each proposed therapeutic area.

Therapeutic AreaKnown StandardMechanism of Action
Oncology Pazopanib Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit)[4][5]
Axitinib Selective inhibitor of VEGFRs 1, 2, and 3[4][5]
Inflammation Celecoxib Selective COX-2 inhibitor
Benzydamine Non-steroidal anti-inflammatory drug
Infectious Diseases Metronidazole Antiprotozoal and antibacterial agent[7]
Ciprofloxacin Broad-spectrum fluoroquinolone antibiotic

Experimental Workflow for Comprehensive Benchmarking

The following step-by-step experimental workflow is designed to provide a comprehensive evaluation of this compound.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Comparative Efficacy Studies cluster_2 Phase 3: Mechanistic Investigations A Initial Solubility and Stability Assessment B Cytotoxicity Screening (e.g., MTT/XTT Assay) A->B C Target-Based Assays B->C D Cell-Based Functional Assays B->D G Antimicrobial MIC/MBC Determination B->G E Head-to-Head IC50/EC50 Determination vs. Standards C->E J Enzyme Kinetics C->J D->E F Selectivity Profiling (e.g., Kinase Panel, COX-1/COX-2) E->F H Western Blot Analysis of Signaling Pathways F->H I Gene Expression Profiling (e.g., qPCR, RNA-Seq) F->I

Caption: Proposed experimental workflow for benchmarking this compound.

Phase 1: In Vitro Profiling

The initial phase focuses on establishing the fundamental physicochemical and biological properties of the compound.

Protocol 1: Solubility and Stability Assessment

  • Objective: To determine the aqueous solubility and stability of this compound under physiological conditions.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Determine the kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4 using nephelometry or a similar method.

    • Assess the stability over 24-48 hours in cell culture media at 37°C by HPLC or LC-MS analysis.

  • Rationale: Understanding the solubility and stability is crucial for designing and interpreting subsequent biological assays. Poor solubility can lead to inaccurate results.

Protocol 2: Cytotoxicity Screening

  • Objective: To evaluate the general cytotoxicity of this compound against a panel of human cell lines.

  • Methodology:

    • Select a diverse panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293).

    • Perform a dose-response study using a colorimetric assay such as MTT or XTT to determine the half-maximal inhibitory concentration (IC50).

  • Rationale: This initial screen will indicate the potential for anticancer activity and provide a concentration range for further, more specific assays.

Phase 2: Comparative Efficacy Studies

This phase involves direct, head-to-head comparisons with the selected known standards.

Table 1: Comparative In Vitro Efficacy Data of Standard Compounds

This table provides benchmark IC50 values for the proposed oncology standards, which will serve as a reference for the experimental data generated for this compound.

Standard CompoundTarget/ClassCell LineCancer TypeIC50 (µM)
Pazopanib Multi-kinase InhibitorHTB9Bladder Cancer11.84[8]
RT4Bladder Cancer5.14[8]
Axitinib VEGFR, PDGFR, c-Kit InhibitorA-498Renal Cell Carcinoma13.6[5]
SH-SY5YNeuroblastoma0.274[5]

Protocol 3: Kinase Inhibition Assay (Oncology)

  • Objective: To assess the inhibitory activity of this compound against key kinases implicated in cancer.

  • Methodology:

    • Utilize a commercially available kinase panel that includes targets of Pazopanib and Axitinib (e.g., VEGFR, PDGFR, c-Kit).

    • Perform in vitro kinase assays using a technology such as LanthaScreen™ or ADP-Glo™ to determine IC50 values.

    • Run Pazopanib and Axitinib in parallel as positive controls.

  • Rationale: This will directly benchmark the kinase inhibitory potential of the test compound against established drugs.

Protocol 4: COX-2 Inhibition Assay (Inflammation)

  • Objective: To evaluate the selective inhibition of cyclooxygenase-2 (COX-2) by this compound.

  • Methodology:

    • Use a commercially available COX-1/COX-2 inhibition assay kit.

    • Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

    • Include Celecoxib and a non-selective NSAID (e.g., ibuprofen) as controls.

  • Rationale: Selective COX-2 inhibition is a hallmark of modern anti-inflammatory drugs with improved gastrointestinal safety profiles.

Protocol 5: Antimicrobial Susceptibility Testing (Infectious Diseases)

  • Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic microbes.

  • Methodology:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Perform broth microdilution assays according to CLSI guidelines to determine MIC values.

    • Subculture from wells with no visible growth to determine MBC values.

    • Use Ciprofloxacin and an appropriate antifungal as positive controls.

  • Rationale: This standard method provides a quantitative measure of antimicrobial activity.

Phase 3: Mechanistic Investigations

Should the compound show promising activity in Phase 2, this phase will delve into its mechanism of action.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation This compound This compound This compound->RTK Potential Inhibition Point

Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Protocol 6: Western Blot Analysis

  • Objective: To investigate the effect of this compound on key signaling proteins.

  • Methodology:

    • Treat cancer cells with the compound at its IC50 concentration for various time points.

    • Prepare cell lysates and perform Western blotting for key proteins in relevant pathways (e.g., p-ERK, p-Akt).

  • Rationale: This will provide insights into the downstream effects of target engagement.

Data Interpretation and Future Directions

The data generated from this benchmarking study will provide a clear indication of the therapeutic potential of this compound. A strong performance against the known standards in any of the tested areas would justify further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling. The modular nature of this guide allows for adaptation and expansion based on initial findings. The indazole scaffold continues to be a rich source of novel therapeutic agents, and a systematic evaluation of new derivatives like this compound is a critical step in the drug discovery process.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-Acetyl-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents, particularly novel or specialized compounds like 4-Acetyl-2-methyl-2H-indazole, is a cornerstone of responsible science. This guide provides a direct, procedural framework for its disposal, grounded in established safety principles. As there is limited specific public data on the ecotoxicity or degradation pathways for this specific molecule, we will proceed under the essential principle of treating it as a hazardous chemical waste to ensure maximum safety and environmental protection.

Core Principles & Hazard Assessment

The foundation of safe disposal is a thorough understanding of the potential risks. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazard profile from structurally related indazole derivatives. Many compounds in this class are known to be irritants.

Inferred Hazards Based on Analogous Compounds:

  • Skin Irritation : May cause skin irritation upon contact[1][2].

  • Eye Irritation : Poses a risk of serious eye irritation[1][2].

  • Respiratory Irritation : Inhalation of dust may irritate the respiratory tract[1][2].

Therefore, the Core Directive for handling this compound is to treat it as hazardous waste. All waste streams containing this compound, regardless of concentration, must be segregated from general laboratory and municipal waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].

Personal Protective Equipment (PPE) - Your First Line of Defense

Before beginning any waste consolidation or disposal procedures, equipping yourself with the correct PPE is mandatory. The causality is simple: preventing exposure is the most effective safety measure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EU EN166 standards[4][5].Protects against accidental splashes of solutions or airborne dust particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, mitigating the risk of skin irritation[1].
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area. If generating dust, a NIOSH-approved respirator is required[1].Minimizes the potential for respiratory tract irritation from inhaling fine particles.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of all waste streams associated with this compound.

Step 1: Waste Segregation at the Point of Generation

Immediately separate waste into three distinct streams. This initial segregation is critical to prevent unintended chemical reactions and to ensure compliant disposal.

  • Solid Waste: Unused or expired this compound, reaction byproducts, and contaminated weighing papers.

  • Liquid Waste: Solutions containing any concentration of this compound. Ensure segregation from incompatible solvents.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and wipes that have come into contact with the compound[3].

Step 2: Waste Containment & Collection

Proper containment is essential to prevent environmental release.

  • For Solid Waste:

    • Carefully transfer the solid waste into a robust, sealable container clearly marked "Hazardous Waste"[2][4].

    • The container should be made of a material compatible with the chemical (e.g., HDPE - High-Density Polyethylene).

    • Ensure the container is kept closed at all times except when adding waste.

  • For Liquid Waste:

    • Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container[6].

    • Do not mix with other waste streams unless you have confirmed compatibility.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

  • For Contaminated Labware:

    • Collect all contaminated disposable items in a designated, double-bagged plastic bag or a lined, sealable container[3].

Step 3: Labeling and Temporary Storage

Accurate labeling is a regulatory requirement and a critical safety communication tool. Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" and any other components in the waste stream.

  • The specific hazard characteristics (e.g., "Irritant").

  • The name of the principal investigator or laboratory contact.

  • The date the waste was first added to the container.

Store the labeled containers in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and ideally within secondary containment to contain any potential leaks.

Step 4: Arranging Final Disposal

Laboratory personnel are responsible for the safe temporary storage of hazardous waste. The final treatment and disposal must be handled by professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[7].

  • Provide them with an accurate description of the waste as detailed on your label.

  • Do not attempt to transport, treat, or dispose of the chemical waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from work with this compound.

DisposalWorkflow start Start: Waste Generation (this compound) waste_type Identify Waste Stream start->waste_type solid Solid Waste (Unused reagent, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Solutions containing the compound) waste_type->liquid Liquid contaminated Contaminated Labware (Gloves, wipes, pipette tips) waste_type->contaminated Labware collect_solid Collect in a labeled, sealed waste container for solids. solid->collect_solid collect_liquid Collect in a labeled, sealed, leak-proof waste container for liquids. liquid->collect_liquid collect_contaminated Double-bag in a labeled, sealed waste bag. contaminated->collect_contaminated storage Store in designated Satellite Accumulation Area (SAA). collect_solid->storage collect_liquid->storage collect_contaminated->storage ehs Contact Environmental Health & Safety (EHS) for pickup. storage->ehs end End: Proper Disposal by EHS ehs->end

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

Navigating the Uncharted: A Guide to Safely Handling 4-Acetyl-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular frontiers, the introduction of a new chemical entity into the laboratory workflow demands a commensurate level of vigilance and procedural rigor. This guide provides essential, immediate safety and logistical information for the handling of 4-Acetyl-2-methyl-2H-indazole, a compound for which comprehensive safety data is not yet widely available. In the absence of a specific Safety Data Sheet (SDS), we will proceed with the utmost caution, treating this compound as potentially hazardous based on the toxicological profiles of structurally analogous molecules.

Our approach is grounded in a proactive safety culture, where the unknown necessitates a higher standard of care. This document will serve as your trusted resource for establishing a self-validating system of protocols, ensuring the protection of personnel and the integrity of your research.

Inferred Hazard Profile: A Data-Driven Precautionary Stance

Lacking a dedicated SDS for this compound, we turn to the established hazard classifications of similar chemical structures to construct a precautionary operational framework. Structurally related compounds, such as 4-Acetyl-2-methylbenzoic acid, are known to cause skin irritation, serious eye irritation, and respiratory tract irritation[1][2]. Furthermore, other substituted indazoles, like 4-Bromo-2-methyl-2H-indazole, are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and are designated with the GHS07 pictogram, indicating "Warning".

Therefore, it is prudent to handle this compound with the assumption that it may exhibit the following hazardous properties:

  • Skin Irritant: May cause redness, itching, or inflammation upon direct contact.

  • Serious Eye Irritant: May cause significant and potentially damaging eye irritation.

  • Respiratory Tract Irritant: Inhalation of dust or aerosols may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

This inferred hazard profile mandates the stringent use of Personal Protective Equipment (PPE) and adherence to carefully planned operational and disposal protocols.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling chemicals of unknown or inferred toxicity. The following table outlines the minimum required PPE for any procedure involving this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or perforations before use. Double-gloving may be appropriate for larger quantities or when there is a high risk of splashing.
Eyes Safety gogglesChemical splash goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes. Safety glasses with side shields do not offer sufficient protection.
Face Face shieldTo be used in conjunction with safety goggles, especially when handling larger quantities (>1g) or when there is a significant risk of splashing or aerosol generation.
Body Laboratory coatA flame-resistant lab coat, fully buttoned, is required to protect against skin contact from spills.
Respiratory NIOSH-approved respiratorA NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust or aerosol generation. The specific type of respirator should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls:
  • Designated Area: All handling of solid this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Pre-use Inspection: Before commencing work, verify that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is accessible.

Handling the Compound:
  • Donning PPE: Wear all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing: When weighing the solid material, use a draft shield or conduct the operation in a fume hood to prevent the dispersal of dust.

  • Transfers: Use appropriate tools, such as spatulas, for transferring the compound. Avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

In Case of a Spill:
  • Evacuate: Immediately evacuate the immediate area of the spill.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Cleanup (if trained): If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection. Carefully sweep or vacuum (with a HEPA-filtered vacuum) the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.

  • Large Spills: For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling This compound weighing Weighing Solid? start->weighing in_hood Inside Fume Hood? weighing->in_hood Yes ppe_respirator Add NIOSH-approved Respirator weighing->ppe_respirator No aerosol_risk Risk of Aerosol Generation? in_hood->aerosol_risk quantity Quantity > 1g? aerosol_risk->quantity Yes ppe_base Standard PPE: - Nitrile Gloves - Lab Coat - Goggles aerosol_risk->ppe_base No quantity->ppe_base No ppe_face_shield Add Face Shield quantity->ppe_face_shield Yes end_op Proceed with Operation ppe_base->end_op ppe_respirator->in_hood ppe_face_shield->ppe_base

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Container Storage: The sealed waste container should be stored in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste by authorized personnel. Do not dispose of this chemical or its contaminated waste down the drain or in the regular trash.

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues. This guide serves as a foundational document; always supplement it with a thorough, experiment-specific risk assessment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.